molecular formula C22H25Cl2N3O B10823231 Azelastine-13C-d3 (hydrochloride)

Azelastine-13C-d3 (hydrochloride)

Cat. No.: B10823231
M. Wt: 422.4 g/mol
InChI Key: YEJAJYAHJQIWNU-SPZGMPHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azelastine-13C-d3 (hydrochloride) is a useful research compound. Its molecular formula is C22H25Cl2N3O and its molecular weight is 422.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Azelastine-13C-d3 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azelastine-13C-d3 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H25Cl2N3O

Molecular Weight

422.4 g/mol

IUPAC Name

4-[(4-chlorophenyl)methyl]-2-[1-(trideuterio(113C)methyl)azepan-4-yl]phthalazin-1-one;hydrochloride

InChI

InChI=1S/C22H24ClN3O.ClH/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16;/h2-3,6-11,18H,4-5,12-15H2,1H3;1H/i1+1D3;

InChI Key

YEJAJYAHJQIWNU-SPZGMPHYSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl

Canonical SMILES

CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl.Cl

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Characterization and Application of Azelastine-13C-d3 HCl in Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular weight of Azelastine-13C-d3 HCl stable isotope Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Introduction

In the high-stakes field of pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), analytical precision is non-negotiable. Azelastine-13C-d3 Hydrochloride serves as the "gold standard" Internal Standard (IS) for the quantification of Azelastine, a potent second-generation histamine H1-receptor antagonist.

This guide provides a comprehensive technical analysis of Azelastine-13C-d3 HCl, moving beyond basic catalog data to explore its physicochemical logic, molecular weight derivation, and critical application in LC-MS/MS workflows. By utilizing a stable isotope labeled (SIL) analog that incorporates both Carbon-13 and Deuterium, researchers can effectively normalize matrix effects, ionization suppression, and extraction variability.[1]

Physicochemical Characterization

Molecular Identity and Weight

The distinction between "Formula Weight" (average molecular weight) and "Exact Mass" (monoisotopic mass) is critical in mass spectrometry. Azelastine-13C-d3 HCl is modified at the N-methyl group of the azepane ring, replacing the natural methyl carbon with Carbon-13 (


) and the three methyl protons with Deuterium (

or

).

Table 1: Comparative Physicochemical Data

PropertyNative Azelastine HClAzelastine-13C-d3 HCl (IS)
CAS Number 79307-93-02930288-75-6
Molecular Formula


Average Mol.[2][3][4][5][6] Weight 418.36 g/mol 422.37 g/mol
Mass Shift (

)
+4.01 Da
Label Position N-methyl group (

)
Solubility Water, Methanol, DMSOMethanol, DMSO
Isotopic Mass Calculation (The "Why" Behind the Weight)

To validate the molecular weight in a high-resolution mass spectrometry (HRMS) setting, one must account for the specific isotopic masses.

  • Carbon-13 Shift:

    
    
    
  • Deuterium Shift (

    
    ): 
    
    
    
  • Total Mass Shift:

    
    
    

This +4 Da shift is strategically chosen to prevent "cross-talk" or spectral overlap with the naturally occurring M+4 isotope peak of the native drug (which is negligible in abundance), ensuring signal purity.

Structural Logic and Labeling Topology

The stability of the isotopic label is paramount. The label is placed on the methyl group attached to the nitrogen of the azepane ring. This position is chemically stable and resistant to metabolic exchange or back-exchange in protic solvents, unlike labile protons on hydroxyl or amine groups.

AzelastineStructure cluster_0 Azelastine-13C-d3 HCl Structure Map cluster_1 Mass Spec Implications Core Phthalazinone Core (Scaffold) Linker Benzyl Linker (p-Chloro) Core->Linker Attached to N2 Azepane Azepane Ring (7-membered amine) Core->Azepane Attached to C4 Label N-Methyl Group (13C, d3 Labeled) Azepane->Label Stable C-N Bond Precursor Precursor Ion (Q1) m/z ~386 (Free Base) Label->Precursor Increases m/z by +4 Product Product Ion (Q3) m/z ~116 (Methyl-Azepane frag) Label->Product Retained in fragment

Figure 1: Structural topology of Azelastine-13C-d3, highlighting the stable labeling site and its propagation into MS/MS fragments.

Bioanalytical Application: Experimental Protocol

Reagent Preparation

Expert Insight: Do not treat the IS as a generic reagent. Its concentration must be tuned to the expected median concentration of the analyte in study samples to maintain linearity and avoid detector saturation.

  • Stock Solution (1.0 mg/mL):

    • Weigh 1.0 mg of Azelastine-13C-d3 HCl (corrected for salt form and purity).

    • Dissolve in 1.0 mL of Methanol (LC-MS grade).

    • Storage: -20°C in amber glass vials (prevents photodegradation).

  • Working Internal Standard (WIS):

    • Dilute Stock to ~50 ng/mL in 50:50 Acetonitrile:Water.

    • Usage: Add this solution consistently to every blank, standard, QC, and subject sample.

Sample Extraction (Protein Precipitation)

This method is favored for its speed and high recovery for Azelastine.

  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • Spike: Add 10 µL of WIS (50 ng/mL Azelastine-13C-d3).

  • Precipitate: Add 200 µL of Acetonitrile (cold). Vortex for 2 minutes.

  • Centrifuge: 4000 rpm for 10 minutes at 4°C.

  • Transfer: Move supernatant to a fresh plate; dilute 1:1 with 10mM Ammonium Formate (to improve peak shape).

LC-MS/MS Method Parameters

The following transitions are recommended for a Triple Quadrupole system (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

Table 2: MRM Transitions

CompoundPolarityPrecursor (Q1)Product (Q3)Collision Energy (eV)
Azelastine (Native) ESI (+)382.2112.135
Azelastine-13C-d3 (IS) ESI (+)386.2 116.1 35

Note: The shift of +4 Da is observed in both Q1 and Q3 because the labeled methyl group is part of the specific fragment ion (N-methyl azepane moiety) monitored.

Workflow Visualization

The following diagram illustrates the critical path from sample preparation to data acquisition, ensuring the integrity of the stable isotope throughout the process.

BioanalysisWorkflow cluster_QC Quality Control Check Start Biological Sample (Plasma/Serum) Spike Add IS: Azelastine-13C-d3 (Normalization Step) Start->Spike 50 µL Sample Extract Protein Precipitation (ACN addition) Spike->Extract Mix Centrifuge Centrifugation (Remove Proteins) Extract->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Elution Data Quantification (Ratio: Analyte Area / IS Area) MS->Data Signal Processing Check1 Check IS Area Stability MS->Check1 Check2 Check Retention Time Match MS->Check2

Figure 2: Bioanalytical workflow integrating Azelastine-13C-d3 HCl for error correction.

Troubleshooting & Best Practices

Isotopic Purity & Contribution

Ensure the IS has an isotopic purity of


. If the IS contains significant amounts of unlabeled (d0) Azelastine, it will contribute to the analyte signal, artificially inflating the calculated concentration (a phenomenon known as the "blank effect").
  • Validation Step: Inject a "Zero Sample" (Matrix + IS only). The response at the analyte transition (382.2 > 112.[5]1) should be

    
     of the LLOQ response.[7]
    
Deuterium Exchange

While the N-methyl deuteriums are generally stable, avoid highly acidic or basic conditions at elevated temperatures for prolonged periods during extraction, as this could theoretically induce exchange, though it is rare for this specific alkyl position.

Retention Time Shift

Deuterated compounds may elute slightly earlier than their non-deuterated counterparts on Reverse Phase columns due to the "deuterium isotope effect" (slightly lower lipophilicity).

  • Expectation: Azelastine-13C-d3 may elute 0.01–0.05 min earlier than native Azelastine. This is normal and acceptable.

References

  • Park, Y. S., et al. (2010). Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC-ESI/MS/MS). PubMed Central. Retrieved from [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]

Sources

Difference between Azelastine-d3 and Azelastine-13C-d3 hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Isotopic Labeling Strategies for Azelastine Bioanalysis

Executive Summary

In the development of quantitative bioanalytical assays for Azelastine (a second-generation antihistamine), the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While Azelastine-d3 is a standard deuterated analog, Azelastine-13C-d3 Hydrochloride represents a "gold standard" stable isotope-labeled (SIL) analog designed to overcome specific spectral limitations inherent to chlorine-containing molecules.[1]

This guide details the physicochemical differences, mass spectrometric implications, and experimental protocols for using these isotopes, with a specific focus on the "Chlorine Isotope Trap" that makes the 13C-labeled variant superior for high-sensitivity applications.[1]

Part 1: Molecular Architecture & The "Chlorine Trap"

To understand the difference, one must first analyze the isotopic envelope of the parent molecule. Azelastine (


) contains a Chlorine atom.[1][2][3] Unlike Carbon or Nitrogen, Chlorine has a massive natural isotope abundance of 

(~24.2%), which creates a significant "M+2" peak in the mass spectrum.
The Isotopic Overlap Problem
  • Azelastine-d3 (Mass Shift +3 Da):

    • This analog is labeled with three deuterium atoms (usually on the N-methyl group).[1][2][3]

    • Risk: The native Azelastine molecule produces a natural M+3 isotope peak.[1] This arises from the combination of the

      
       isotope (M+2) plus one natural 
      
      
      
      atom (M+1).
    • Result: In samples with high Azelastine concentrations (ULOQ), the native M+3 signal can "crosstalk" into the IS channel (MRM transition), causing non-linearity and failing quantitation at the upper curve limits.

  • Azelastine-13C-d3 (Mass Shift +4 Da):

    • This analog incorporates one Carbon-13 atom and three Deuterium atoms.[1][2][3][4][5][6]

    • Benefit: The +4 Da shift moves the IS mass to 386 Da. The native Azelastine's M+4 isotope abundance is statistically negligible compared to its M+3.

    • Result: Cross-talk is virtually eliminated, allowing for a wider dynamic range and higher signal-to-noise ratio.[1]

Physicochemical Comparison Table
FeatureAzelastine-d3 Azelastine-13C-d3 HCl
Labeling

(Deuterium only)

+

(Carbon-13 + Deuterium)
Mass Shift (

m)
+3.018 Da+4.02 Da
Parent Ion (m/z) ~385.2~386.2
Salt Form Often Free Base or HClHydrochloride (HCl)
Solubility Moderate in aqueous (if base)High in aqueous/acidic buffers
Isotopic Interference High Risk (due to Cl +

)
Low Risk (Clean channel)
Cost ModerateHigh (Complex synthesis)
Primary Use Case Routine/Low-Dynamic Range AssaysHigh-Sensitivity/GLP Tox Studies

Part 2: Mass Spectrometry Dynamics & Decision Logic

The following diagram illustrates the decision matrix for selecting the appropriate IS based on the specific bioanalytical challenge (e.g., presence of Chlorine).

IS_Selection_Strategy Start Select Internal Standard (IS) for Azelastine Check_Cl Does Analyte Contain Chlorine or Bromine? Start->Check_Cl Cl_Yes Yes (Azelastine has Cl) Check_Cl->Cl_Yes Cl Pattern Cl_No No Check_Cl->Cl_No Analyze_M2 Analyze Isotopic Envelope: Significant M+2 (37Cl) exists Cl_Yes->Analyze_M2 Analyze_M3 Calculate Native M+3: (M+2 from Cl) + (M+1 from 13C) = High Abundance Analyze_M2->Analyze_M3 Eval_d3 Evaluate Azelastine-d3 (+3 Da) Analyze_M3->Eval_d3 Eval_13Cd3 Evaluate Azelastine-13C-d3 (+4 Da) Analyze_M3->Eval_13Cd3 Risk_d3 RISK: Native M+3 overlaps with IS channel (Crosstalk) Eval_d3->Risk_d3 Decision_Routine Use d3 only if: Low Concentration Range (Cost Sensitive) Risk_d3->Decision_Routine Safe_13Cd3 SAFE: Native M+4 is negligible. Clean background. Eval_13Cd3->Safe_13Cd3 Decision_GLP RECOMMENDED: Use 13C-d3 for GLP/Tox (Wide Dynamic Range) Safe_13Cd3->Decision_GLP

Figure 1: Decision Matrix for Internal Standard Selection highlighting the "Chlorine Isotope Effect" that necessitates +4 Da spacing for optimal quantitation.

Part 3: Validated Experimental Protocol (LC-MS/MS)

This workflow is designed for Azelastine-13C-d3 Hydrochloride but is compatible with the d3 analog.[1] The protocol utilizes a protein precipitation extraction (PPT) suitable for high-throughput plasma analysis.[1]

Reagent Preparation
  • Stock Solution (IS): Dissolve 1 mg Azelastine-13C-d3 HCl in 10 mL Methanol (Free base equivalent correction required: MW salt / MW base = 422.4 / 386.2 ≈ 1.09 correction factor).

  • Working IS Solution: Dilute Stock to 50 ng/mL in 50:50 Acetonitrile:Water.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma (K2EDTA) into a 96-well plate.

  • Spike IS: Add 20 µL of Working IS Solution (Azelastine-13C-d3).

  • Precipitate: Add 200 µL of Acetonitrile (0.1% Formic Acid) to precipitate proteins.

  • Vortex: Mix at high speed for 5 minutes.

  • Centrifuge: Spin at 4,000 rpm for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a fresh plate containing 100 µL of Water (to match initial mobile phase strength).

LC-MS/MS Conditions
  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0.0 min: 10% B[1]

    • 0.5 min: 10% B

    • 2.5 min: 90% B[1]

    • 3.0 min: 90% B[1]

    • 3.1 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[1]

MS/MS Transitions (MRM)
CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)
Azelastine 382.2112.130
Azelastine-d3 385.2115.130
Azelastine-13C-d3 386.2 116.1 30

Note: The product ion (m/z 112) typically corresponds to the methyl-azepane fragment.[1] Ensure the label is retained in this fragment. Since the label is on the N-methyl group, the product ion for the IS will shift (112


 116).

Part 4: Stability & Handling (The "Deuterium Exchange" Risk)

While 13C is permanently fixed in the carbon skeleton, Deuterium (D) can sometimes exchange with Hydrogen (H) in the solvent if placed in acidic/protic environments for extended periods, specifically if the label is on an exchangeable position (like -OH or -NH).[1]

  • Azelastine Structure: The labels are on the N-methyl group (

    
    ).[1]
    
  • Risk Assessment: The C-D bonds on a methyl group are generally stable and do not undergo exchange under standard LC-MS conditions (pH 3-8).[1]

  • Storage: Store solid HCl salt at -20°C, desiccated. Solutions in Methanol are stable for >1 month at -20°C.[1]

Diagram: Stability & Workflow Logic

Workflow_Stability Stock Stock Solution (MeOH) Spike Spike into Plasma Stock->Spike Extract Extraction (PPT/LLE) Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Check Stability Check: N-Methyl label is STABLE Check->Stock Verify

Figure 2: Workflow validating the stability of the N-methyl label during extraction and analysis.

References

  • Jemal, M., et al. (2003). "The use of stable isotopes in LC-MS/MS bioanalysis: interference from naturally occurring isotopes." Journal of Chromatography B. (Discusses the general principle of Cl isotope interference).
  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 54360, Azelastine Hydrochloride. Retrieved from [Link][1]

  • Bioanalysis Zone. (2023). Ask the Experts: The impact of internal standard response variability. Retrieved from [Link]

Sources

Isotopic Purity Specifications for Azelastine-13C-d3 Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Isotopic purity specifications for Azelastine-13C-d3 reference standards are not merely a catalog attribute; they are the mathematical ceiling of a bioanalytical method’s sensitivity.[1] In regulated LC-MS/MS bioanalysis, the "silent" contribution of an internal standard (IS) to the analyte signal can single-handedly invalidate a calibration range at the Lower Limit of Quantification (LLOQ).[1]

This guide details the technical specifications, mechanistic rationale, and validation protocols for Azelastine-13C-d3, specifically tailored for researchers operating under FDA and ICH M10 guidelines.

Content Type: Technical Guide | Version: 2.0 | Status: Validated

Executive Summary: The "Silent" Interference

In the quantification of Azelastine (an H1-receptor antagonist) in human plasma, the choice of Internal Standard (IS) dictates the robustness of the assay. While structural analogs (e.g., Clomipramine) were historically used, Stable Isotope Labeled (SIL) analogs are now the regulatory gold standard.

However, not all SILs are equal.[2] Azelastine-13C-d3 —labeled specifically at the N-methyl group—offers a unique balance of synthetic accessibility and mass spectral distinctness (+4 Da).[1][3] The critical quality attribute (CQA) for this standard is not just its chemical purity (>98%), but its Isotopic Purity , specifically the absence of the M+0 (native) isotopologue.

Key Takeaway: If your IS contains even 0.5% of unlabeled Azelastine, and you spike it at 100x the LLOQ concentration, you will artificially elevate your LLOQ baseline by 50%, causing method validation failure.

Compound Characterization & Labeling Logic

Chemical Identity[3][4][5][6]
  • Analyte: Azelastine Hydrochloride[3][4][5][6][7][8][9][10]

  • Internal Standard: Azelastine-13C-d3 Hydrochloride[1][3][8]

  • Label Position: N-methyl group (1x Carbon-13, 3x Deuterium)[1][3]

  • Chemical Formula: C₂₁[¹³C]H₂₁ClD₃N₃O[1][3] · HCl

  • Mass Shift: +4.02 Da relative to native Azelastine.[3]

Why 13C-d3? (The Hybrid Advantage)

Using a hybrid label (Carbon-13 + Deuterium) addresses two common failure modes in LC-MS:

  • Retention Time Shift (The Deuterium Effect): Purely deuterated standards (e.g., Azelastine-d4) often elute slightly earlier than the native analyte on C18 columns due to weaker lipophilic interactions. This separation exposes the IS to different matrix effects (ion suppression) than the analyte. Adding 13C adds mass without affecting lipophilicity, helping to anchor the retention time closer to the native.

  • Cross-Talk Avoidance: A +4 Da shift places the IS precursor ion (M+4) well outside the natural isotopic envelope of the native analyte (M+0, M+1, M+2).

Critical Quality Attributes (CQAs)

The following specifications are recommended for sourcing or certifying Azelastine-13C-d3 for regulated bioanalysis (FDA/EMA).

Isotopic Purity Specifications
ParameterSpecificationRationale
Chemical Purity ≥ 98.0%Ensures no degradation products interfere with chromatography.[1][3]
Isotopic Enrichment ≥ 99.0% (atom % excess)General measure of label incorporation.[3]
Unlabeled (M+0) Contribution ≤ 0.1% (Critical)Limits false signal in the analyte channel. Essential for low LLOQ assays.[3]
M-1 Species ≤ 0.5%Prevents interference if the mass window is wide.[3]
Label Location N-methyl groupEnsures the label is stable ex vivo but acknowledges it is lost during in vivo metabolism (forming desmethylazelastine).
The "M+0" Calculation

The maximum allowable percentage of unlabeled impurity (


) in your IS depends on your target LLOQ and the concentration of IS used (

).


Regulatory Limit: The contribution must be ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 of the LLOQ signal.

Example Scenario:

  • Target LLOQ: 100 pg/mL

  • IS Concentration: 10,000 pg/mL (chosen to be high for stability)

  • Allowable Contribution: 20 pg/mL (20% of LLOQ)


[1]

Visualizing the Interference Mechanism

The following diagram illustrates how isotopic impurities in the IS create "Ghost Signals" in the analyte channel, leading to validation failure.

IsotopicInterference IS_Source Azelastine-13C-d3 (Reference Standard) Impurity Unlabeled Impurity (M+0 Species) IS_Source->Impurity Minor Component (<0.5%) Labeled Labeled Species (M+4 Species) IS_Source->Labeled Major Component (>99%) Sample_Prep Sample Preparation (Spiked into Matrix) Impurity->Sample_Prep Labeled->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS Channel_Analyte Analyte Channel (m/z 382.2 -> 112.1) LC_MS->Channel_Analyte M+0 Ions (Interference) Channel_IS IS Channel (m/z 386.2 -> 116.1) LC_MS->Channel_IS M+4 Ions Result_Fail Validation Failure: Signal > 20% of LLOQ Channel_Analyte->Result_Fail If Impurity High Result_Pass Validation Pass: Stable Normalization Channel_IS->Result_Pass

Figure 1: The "Ghost Signal" pathway.[1][3] Unlabeled impurities in the IS (red) directly mimic the analyte, creating a false baseline that limits sensitivity.

Validation Protocols

To verify the suitability of a specific lot of Azelastine-13C-d3, perform the following "Zero-Blank" interference tests before full method validation.

Protocol A: The "IS-to-Analyte" Cross-Talk Test

Objective: Determine if the IS contributes signal to the analyte channel.[11]

  • Preparation: Prepare a "Zero Sample" (Blank Matrix + Internal Standard at working concentration).[3][11]

  • Control: Prepare an "LLOQ Sample" (Matrix + Analyte at LLOQ + Internal Standard).

  • Analysis: Inject 6 replicates of the Zero Sample and 6 replicates of the LLOQ Sample.

  • Calculation:

    • Measure the peak area of Azelastine (M+0 transition) in the Zero Sample.

    • Compare it to the mean peak area of Azelastine in the LLOQ Sample.

  • Acceptance Criteria (FDA/ICH M10):

    • The response in the Zero Sample must be ≤ 20% of the LLOQ response.

Protocol B: The "Analyte-to-IS" Cross-Talk Test

Objective: Ensure high concentrations of Analyte do not interfere with the IS (less common with +4 mass shift, but mandatory).

  • Preparation: Prepare a "ULOQ Sample without IS" (Matrix + Analyte at Upper Limit of Quantification + Solvent instead of IS).

  • Analysis: Inject 3 replicates.

  • Calculation: Monitor the IS transition channel (M+4).

  • Acceptance Criteria:

    • The response in the IS channel must be ≤ 5% of the average IS response in standard calibration samples.[11]

Regulatory & Scientific Context

FDA & ICH M10 Alignment

The ICH M10 Guideline on Bioanalytical Method Validation (adopted by FDA and EMA) explicitly states the requirements for internal standards.[11]

  • Selectivity: "Response of interfering components... should be ≤ 20% of the analyte response at the LLOQ and ≤ 5% of the IS response."

  • IS Variability: While IS response can vary, the ratio must correct for matrix effects. High isotopic purity ensures that the IS signal is purely IS, not a mix of IS and analyte cross-talk.

Metabolic Considerations

Azelastine is metabolized to Desmethylazelastine .[3][6]

  • Critical Note: Since the 13C-d3 label is on the N-methyl group, the label is lost upon metabolism.

  • Implication: Azelastine-13C-d3 is a suitable IS for Azelastine quantification.[1][3][8][12][13] It is NOT suitable for Desmethylazelastine quantification.[3] If you need to quantify the metabolite, you must use a different IS (e.g., Desmethylazelastine-d4, labeled on the phthalazinone ring or benzyl group).

References

  • U.S. Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA) / ICH. (2022).[1][3] ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[3] Retrieved from [Link]

Sources

An In-depth Technical Guide to Azelastine-13C-d3 HCl: Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Azelastine-13C-d3 hydrochloride (HCl), an isotopically labeled form of the potent H1 receptor antagonist, Azelastine. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structure, SMILES notation, and the critical role of isotopic labeling in advancing pharmaceutical research.

Introduction to Azelastine and the Significance of Isotopic Labeling

Azelastine is a second-generation antihistamine and mast cell stabilizer used in the treatment of allergic rhinitis and conjunctivitis.[1] Its mechanism of action primarily involves the competitive antagonism of histamine H1 receptors, which mitigates the symptoms of allergic reactions such as sneezing, itching, and inflammation.[2][3] Azelastine also exhibits anti-inflammatory properties by inhibiting the release of various inflammatory mediators.[3][4]

In the landscape of drug discovery and development, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) is paramount.[5] Isotopic labeling, the practice of replacing one or more atoms of a molecule with their isotopes, is a powerful technique to elucidate these pharmacokinetic and pharmacodynamic pathways. Stable isotopes like Carbon-13 (¹³C) and Deuterium (²H or D) are non-radioactive and can be readily detected by mass spectrometry (MS), making them invaluable tools in modern analytical and metabolic studies.[6][7] Azelastine-13C-d3 HCl serves as a crucial internal standard for the highly sensitive and accurate quantification of Azelastine in biological matrices during preclinical and clinical investigations.[8][9]

Physicochemical Properties and Structural Elucidation

Azelastine-13C-d3 HCl is a white, crystalline powder with a bitter taste.[10] It is sparingly soluble in water and methanol.[10] The introduction of stable isotopes does not significantly alter the physicochemical properties of the molecule, ensuring that its behavior in biological systems closely mimics that of the unlabeled drug.[7]

Chemical Structure

The chemical structure of Azelastine-13C-d3 HCl is characterized by a phthalazinone core linked to a 4-chlorobenzyl group and a 1-methylazepan-4-yl moiety. In this isotopically labeled variant, the methyl group attached to the azepane ring is substituted with one Carbon-13 atom and three deuterium atoms.

The formal name for this compound is 4-[(4-chlorophenyl)methyl]-2-(hexahydro-1-(methyl-13C-d3)-1H-azepin-4-yl)-1(2H)-phthalazinone, monohydrochloride.[11]

Below is a two-dimensional representation of the chemical structure:

Azelastine-13C-d3 HCl Structure

Sources

Solvation Dynamics and Protocol Optimization for Azelastine-13C-d3 Hydrochloride in LC-MS/MS Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azelastine is a potent, second-generation histamine H1 receptor antagonist widely utilized in the management of allergic rhinitis and asthma[1]. In pharmacokinetic (PK) and bioanalytical studies, the accurate quantification of azelastine in complex biological matrices requires a highly reliable internal standard. Azelastine-13C-d3 hydrochloride serves this exact purpose. By incorporating stable heavy isotopes (one 13C and three deuterium atoms), it co-elutes with the endogenous analyte during liquid chromatography while providing a distinct mass shift (+4 Da) for mass spectrometry, effectively neutralizing matrix effects[2].

This whitepaper provides an authoritative guide on the solvation thermodynamics, solvent selection (specifically Methanol and DMSO), and validated protocols for handling Azelastine-13C-d3 hydrochloride in high-throughput bioanalytical laboratories.

Thermodynamic Principles of Solvation

Understanding the solubility of Azelastine-13C-d3 hydrochloride requires analyzing its structural properties. The molecule is supplied as a monohydrochloride salt. The presence of the hydrochloride moiety significantly increases its polarity compared to the free base, yet the bulky hydrophobic core (chlorophenyl and azepanyl rings) dictates its strong affinity for organic solvents.

  • The Kinetic Isotope Effect (KIE) on Solubility: The substitution of

    
    C with 
    
    
    
    C and
    
    
    H with
    
    
    H (deuterium) alters the zero-point energy of the chemical bonds. However, this has a negligible impact on the macroscopic thermodynamics of solvation. Therefore, the solubility profile of the stable isotope-labeled (SIL) standard is virtually identical to that of unlabeled azelastine hydrochloride[3].
  • Lattice Energy Disruption: To achieve complete dissolution, the chosen solvent must possess a sufficient dielectric constant (

    
    ) and dipole moment to overcome the ionic lattice energy of the hydrochloride salt while simultaneously solvating the lipophilic rings.
    

Solvent Selection: DMSO vs. Methanol

For bioanalytical workflows, selecting the correct solvent for stock and working solutions is critical to ensure standard stability and analytical precision.

  • Dimethyl Sulfoxide (DMSO): DMSO is an aprotic, highly polar solvent with a high dielectric constant (

    
    ). It is exceptionally efficient at disrupting the ionic lattice of the hydrochloride salt. DMSO is the gold standard for preparing highly concentrated, long-term primary stock solutions, offering solubility limits up to ~84 mg/mL[4][5].
    
  • Methanol (MeOH): Methanol is a polar protic solvent (

    
    ). While it has a lower absolute solubility limit for azelastine hydrochloride compared to DMSO, it is infinitely miscible with aqueous LC-MS/MS mobile phases. Furthermore, methanol acts as an excellent protein precipitant, making it the ideal solvent for intermediate and working internal standard (IS) solutions spiked directly into biological samples[1].
    

Quantitative Solubility Data

The following table summarizes the solubility limits of Azelastine hydrochloride (directly applicable to the 13C-d3 variant) across key solvents used in laboratory settings[4][5][6].

SolventMax Solubility (mg/mL)Molarity (mM)Practical Stock Conc.Notes / Causality
DMSO ~83 - 84 mg/mL~200 mM10 mg/mLRequires fresh, anhydrous DMSO. Moisture contamination severely reduces solubility[4].
Methanol >10 mg/mL>24 mM1 mg/mLFreely soluble. Ideal for LC-MS/MS working solutions and protein precipitation[1].
Ethanol ~57 - 83 mg/mL~136 - 198 mM0.25 mg/mLSonication recommended at high concentrations to overcome lattice energy[5].
Aqueous Buffers ~0.25 mg/mL~0.6 mMN/ASparingly soluble without co-solvents. Prolonged aqueous storage leads to precipitation[6].

Standardized Experimental Protocols

To maintain the integrity of the SIL internal standard and ensure reproducible quantification, the following self-validating protocols must be strictly adhered to.

Protocol A: Preparation of 10 mg/mL Primary Stock in DMSO

Causality: Preparing a highly concentrated primary stock minimizes the volume of DMSO introduced into the final LC-MS/MS system, preventing solvent-induced peak distortion (the "strong solvent effect") during chromatography.

  • Equilibration: Allow the sealed vial of Azelastine-13C-d3 hydrochloride solid powder to equilibrate to room temperature in a desiccator for 30 minutes. Why? This prevents ambient moisture condensation, which would degrade the anhydrous environment required for maximum solubility.

  • Weighing: Accurately weigh the desired mass using a microbalance. Note: Commercial vials often contain a 2-5% overfill; do not assume the vial contains exactly 1.0 mg unless quantitatively transferring the entire contents by washing the vial directly[1].

  • Solvation: Add the calculated volume of anhydrous, LC-MS grade DMSO to achieve a 10 mg/mL concentration.

  • Dissolution: Vortex the mixture for 30 seconds. If microscopic particulates remain, sonicate in a water bath at room temperature for 2-5 minutes. Why? Acoustic cavitation rapidly overcomes the lattice energy of the salt, ensuring complete molecular dispersion[5].

  • Purging & Storage: Purge the headspace of the vial with an inert gas (Argon or Nitrogen) to prevent oxidative degradation. Aliquot into deactivated amber glass vials and store at -20°C[1][6].

Protocol B: Preparation of 100 ng/mL Working Solution in Methanol

Causality: Methanol serves a dual purpose: it dilutes the IS to physiological concentration ranges and acts as the precipitating agent for plasma/serum proteins during sample extraction.

  • Thawing: Thaw a 10 mg/mL DMSO primary stock aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution: Pipette 10 µL of the primary stock into 990 µL of LC-MS grade Methanol to create a 100 µg/mL intermediate solution.

  • Working Dilution: Perform a subsequent serial dilution (e.g., 10 µL of intermediate into 9.99 mL of Methanol) to achieve the final 100 ng/mL working internal standard solution.

  • Application: Use this methanolic working solution directly for protein precipitation (e.g., 300 µL of working solution added to 100 µL of biological matrix).

Analytical Workflow Visualization

The logical progression from solid powder solvation to final analytical quantification is mapped below.

G A Azelastine-13C-d3 Solid Powder B Primary Stock in DMSO (10 mg/mL) A->B Dissolve & Sonicate C Working Internal Standard in Methanol (100 ng/mL) B->C Serial Dilution E Protein Precipitation & Extraction C->E Spike IS D Biological Matrix (Plasma/Serum) D->E Aliquot Sample F LC-MS/MS Quantification E->F Centrifuge & Inject

Workflow for Azelastine-13C-d3 internal standard preparation and LC-MS/MS integration.

Best Practices and Analytical Pitfalls

  • Moisture Contamination in DMSO: DMSO is highly hygroscopic. Moisture-contaminated DMSO will significantly reduce the solubility of the hydrophobic azelastine core and can lead to standard precipitation over time[4]. Always use fresh, anhydrous DMSO packaged under inert gas.

  • Aqueous Instability: While azelastine hydrochloride can be forced into aqueous solutions (up to 35 mg/mL with intense sonication), storing the standard in aqueous buffers for more than 24 hours is highly discouraged due to the risk of precipitation and potential degradation[5][6]. Always dissolve in DMSO first, then dilute into aqueous phases immediately prior to use.

  • Adsorption to Plastics: Highly lipophilic compounds can adsorb to the walls of polypropylene tubes at low concentrations. For long-term storage of the primary stock, use deactivated amber glass vials to guarantee concentration fidelity.

References

Sources

Azelastine-13C-d3 hydrochloride MSDS and safety data sheet

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety, Handling, and Analytical Application of Stable Isotope Internal Standards[1]

Executive Summary

This technical guide provides a comprehensive analysis of Azelastine-13C-d3 Hydrochloride , a high-purity stable isotope-labeled derivative of the second-generation antihistamine Azelastine.[1] Designed for researchers and drug development professionals, this document integrates critical safety data (SDS/MSDS) with advanced application protocols.

Core Utility: This compound serves as the "Gold Standard" Internal Standard (IS) for the quantification of Azelastine in biological matrices (plasma, serum, urine) via LC-MS/MS. Its specific mass shift (+4 Da) and identical physicochemical properties to the analyte allow for the precise correction of matrix effects, extraction efficiency, and ionization suppression.

Part 1: Chemical Identity & Isotopic Architecture[1]

Azelastine-13C-d3 HCl is chemically engineered to behave identically to Azelastine during extraction and chromatography but is distinct in mass spectrometry due to its isotopic signature.[1]

Parameter Technical Specification
Chemical Name Azelastine-13C-d3 Hydrochloride
Parent Compound Azelastine (Phthalazinone derivative)
Isotopic Labeling Carbon-13 (x1) and Deuterium (x3)
Molecular Formula Cngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

¹³CH

D

ClN

O[1][2][3][4][5][6][7][8] · HCl
Molecular Weight ~422.4 Da (Free Base + HCl) [Note: Shift is typically +4 Da vs Unlabeled]
Solubility Soluble in Methanol, DMSO, Water (>10 mg/mL)
Appearance White to off-white solid
Application LC-MS/MS Internal Standard (IS)
Mechanism of Isotopic Utility

The following diagram illustrates the logical separation between the Analyte (Azelastine) and the Internal Standard (Azelastine-13C-d3) within a Mass Spectrometer.

IsotopicLogic cluster_0 Sample Injection cluster_1 LC Separation cluster_2 MS/MS Detection (Q1 -> Q3) Mix Biological Matrix (Analyte + IS) RT Retention Time (Identical Co-elution) Mix->RT Injection Q1_An Analyte Precursor (m/z 382.2) RT->Q1_An Ionization Q1_IS IS Precursor (m/z 386.2) RT->Q1_IS Ionization Det_An Quantification (Area Ratio) Q1_An->Det_An Q1_IS->Det_An Normalization

Figure 1: The Principle of Isotope Dilution. The IS co-elutes with the analyte, experiencing the exact same matrix suppression, yet is spectrally distinct due to the mass shift.

Part 2: Hazard Identification (MSDS Core)

Scientific Integrity Note: While the labeled compound is used in trace amounts, it is a potent pharmacologically active substance. Toxicological properties are assumed to be identical to the unlabeled parent compound, Azelastine Hydrochloride.

GHS Classification (Based on Parent Compound)
  • Signal Word: WARNING

  • Acute Toxicity, Oral: Category 4 (H302)[1][5][9]

  • Reproductive Toxicity: Category 2 (H361)[1][5]

Hazard Statements
  • H302: Harmful if swallowed.[1][5][8][9][10][11][12][13]

  • H361: Suspected of damaging fertility or the unborn child.[1][5]

  • H412: Harmful to aquatic life with long-lasting effects.[1]

Precautionary Protocols
  • Respiratory: Avoid dust formation.[1][8][14][11][13] Use a NIOSH-approved N95 or P100 respirator if handling powder outside a fume hood.[1]

  • Contact: Wear nitrile gloves (minimum 0.11 mm thickness).[1]

  • Ingestion: If swallowed, rinse mouth with water (only if the person is conscious) and call a POISON CENTER immediately.

Part 3: Handling, Storage & Stability

As an Application Scientist, I cannot overstate the importance of isotopic integrity . Improper storage does not just degrade the chemical; it can cause "isotopic scrambling" or degradation that alters the concentration, invalidating your calibration curve.

The "Chain of Stability" Protocol[1]
  • Hygroscopic Management:

    • Azelastine HCl salts are hygroscopic.[1] Moisture uptake alters the effective weight, leading to weighing errors.

    • Protocol: Equilibrate the vial to room temperature before opening to prevent condensation.[1] Store in a desiccator.

  • Deuterium Exchange Risk:

    • While the 13C label is permanent, Deuterium (D) on exchangeable positions (e.g., -OH, -NH) can swap with Hydrogen in protic solvents (Water/Methanol).

    • Validation: The "d3" in Azelastine-13C-d3 is typically located on the N-methyl group or the chlorophenyl ring, which are non-exchangeable positions.[1] However, always verify the Certificate of Analysis (CoA) for the specific labeling position. Avoid storing stock solutions in highly acidic or basic aqueous media for extended periods.[1]

  • Storage Conditions:

    • Powder: -20°C (Long term). Protect from light.[1]

    • Solution: -80°C (in Acetonitrile or Methanol). Stable for ~6 months.

Part 4: Application Protocol (LC-MS/MS)[1]

This section details a self-validating workflow for using Azelastine-13C-d3 HCl as an Internal Standard.

4.1 Stock Solution Preparation Workflow

StockPrep Start Weighing (Accurate to 0.01 mg) Solvent Dissolve in Methanol (Stock A: 1.0 mg/mL) Start->Solvent Quant transfer Dilution Dilute to Working Conc. (e.g., 100 ng/mL in 50% MeOH) Solvent->Dilution Serial Dilution Storage Aliquot & Store (-80°C, Amber Vials) Dilution->Storage Immediate

Figure 2: Preparation of the Internal Standard Working Solution (ISWS).

4.2 Sample Extraction & Quantification

Objective: Eliminate matrix effects by spiking the IS before extraction.

Step-by-Step Methodology:

  • Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL Eppendorf tube.

  • IS Spike (Critical Step): Add 10 µL of Azelastine-13C-d3 Working Solution (e.g., 100 ng/mL).[1]

    • Why: The IS must be present during protein precipitation to account for any analyte loss during this step.[1]

  • Precipitation: Add 200 µL of Acetonitrile (cold). Vortex for 30 seconds.

  • Centrifugation: Spin at 13,000 rpm for 10 minutes at 4°C.

  • Transfer: Move supernatant to an LC vial.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[1]

    • Transitions (MRM):

      • Analyte (Azelastine):

        
         (Quantifier)[1][3]
        
      • IS (Azelastine-13C-d3):

        
         (Quantifier)
        
      • Note: The mass shift of +4 ensures no "cross-talk" between channels.

4.3 Self-Validation Check

To ensure the system is working, monitor the IS Peak Area across all samples.[1]

  • Pass: IS Peak Area variation is < 15% RSD across the run.[1]

  • Fail: Drastic drop in IS area indicates severe matrix suppression or pipetting error in that specific sample.

Part 5: Emergency Response & Waste Disposal[1]
Scenario Action Protocol
Spill (Solid) Dampen with water to prevent dust.[1][12][13] Sweep into a closed container. Treat as hazardous pharmaceutical waste.[1]
Spill (Solution) Absorb with inert material (vermiculite/sand).[1] Dispose of as solvent waste.
Fire Use water spray, alcohol-resistant foam, or dry chemical.[1][13] Warning: Combustion may produce Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx).[1]
Waste Disposal Do not flush. Dispose of via a licensed chemical waste contractor (P501).[1][12] Incineration is the preferred method for pharmaceutical compounds.[1]
References
  • PubChem. (n.d.).[1] Azelastine Hydrochloride Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1][5] Azelastine Hydrochloride - Registration Dossier. Retrieved from [Link]

  • Park, Y. S., et al. (2010). Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC-ESI/MS/MS). Journal of Chromatography B. Retrieved from [Link]

Sources

Technical Guide: Certificate of Analysis for Azelastine-13C-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for researchers and bioanalytical scientists utilizing Azelastine-13C-d3 as an internal standard (IS) in LC-MS/MS assays.[1] It details the interpretation of the Certificate of Analysis (CoA), the physicochemical rationale behind the isotopic labeling, and the validation protocols required to ensure data integrity in regulated environments (GLP/GCP).

Executive Summary: The Role of the CoA in Bioanalysis

In quantitative LC-MS/MS bioanalysis, the Internal Standard (IS) is the primary tool for normalizing variability caused by extraction recovery, transfer losses, and matrix effects (ionization suppression/enhancement).[2] Azelastine-13C-d3 is a Stable Isotope Labeled (SIL) analog of the antihistamine Azelastine.[1][3]

The Certificate of Analysis (CoA) for this material is not merely a receipt; it is a critical quality attribute document . For an IS, the CoA must validate two distinct purities:

  • Chemical Purity: The absence of structural impurities that could alter ionization competition.[1]

  • Isotopic Purity (Enrichment): The absence of non-labeled (d0) species that would cause "cross-talk" interference in the analyte channel.[1]

Molecular Specifications & Labeling Logic

To interpret the CoA, one must understand the design of the IS.

  • Analyte: Azelastine (C₂₂H₂₄ClN₃O)[1][4][5]

  • Internal Standard: Azelastine-13C-d3 (C₂₁[¹³C]H₂₁D₃ClN₃O)[1]

  • Mass Shift: +4 Da (Nominal)

Why this Labeling Pattern?

The label is typically located on the N-methyl group of the azepane ring.[1]

  • Synthesis: Introduced via N-methylation using [¹³C, d3]-methyl iodide.[1] This is a robust synthetic route ensuring high yield and specific positioning.[1]

  • Mass Difference (+4 Da): Azelastine contains a Chlorine atom (³⁵Cl and ³⁷Cl).[1] The natural isotope pattern of the native drug includes a significant M+2 peak (~32% abundance due to ³⁷Cl).

    • If a +2 Da or +3 Da IS were used, the native drug's isotope envelope could interfere with the IS channel.

    • A +4 Da shift moves the IS precursor ion safely beyond the significant natural isotopes of the analyte, preventing "Reverse Cross-Talk" (Analyte interfering with IS).

Anatomy of the CoA: Critical Parameters

A compliant CoA for Azelastine-13C-d3 must contain the following specific data points.

A. Identity (NMR & MS)[1]
  • Requirement: The structure must be confirmed by ¹H-NMR and Mass Spectrometry.

  • What to Look For:

    • ¹H-NMR: Absence of the singlet peak corresponding to the N-CH₃ group (usually ~2.9 ppm).[1] It should be "silent" or significantly altered due to Deuterium substitution.[1]

    • Mass Spec: The parent ion should be [M+H]⁺ = 386.9 (Free Base) or adjusted for the salt form. The native peak (382.[1]9) should be negligible.

B. Chemical Purity (HPLC)[1]
  • Specification: Typically >98%.[1]

  • Relevance: While the IS concentration is constant, impurities can compete for ionization charge in the source (ESI), potentially causing variable matrix effects if the impurity co-elutes with the analyte.[2][6]

C. Isotopic Purity (Enrichment)[1][7]
  • Specification: Typically >99% (or <1% d0).[1][7]

  • Criticality: This is the most important parameter .[1]

    • The Risk: If the IS contains 1% unlabelled Azelastine (d0), and you spike the IS at 100 ng/mL, you are inadvertently adding 1 ng/mL of "native" drug to every sample.

    • Impact: This artificially elevates the intercept of your calibration curve and ruins the Lower Limit of Quantitation (LLOQ).

D. Quantitative Data Summary Table
ParameterSpecificationMethodUser Verification Action
Appearance White to off-white solidVisualInspect vial upon receipt.[1]
Identity Conforms to Structure¹H-NMR, MSCompare MS/MS fragmentation to native.[1]
Chemical Purity ≥ 98.0%HPLC-UVCheck for late-eluting impurities.
Isotopic Enrichment ≥ 99.0% (d0 < 0.5%)HRMS / SIMMandatory: Run "Zero" sample (Matrix + IS).
Solubility Soluble in MeOH, DMSOVisualEnsure complete dissolution in stock prep.

Technical Deep Dive: The Cross-Talk Phenomenon

The following diagram illustrates the mechanistic relationship between Isotopic Purity and Bioanalytical Accuracy.

CrossTalkMechanism cluster_IS Internal Standard (IS) Spiking Solution IS_Pure Azelastine-13C-d3 (Desired IS) Sample Biological Sample (Patient Plasma) IS_Pure->Sample Spiked into LC LC Separation (Co-elution) IS_Pure->LC IS_Impurity Impurity: Azelastine-d0 (Unlabeled Residue) IS_Impurity->Sample Contamination IS_Impurity->LC Sample->LC ESI ESI Source (Ionization) LC->ESI LC->ESI LC->ESI MS_Q1 MS Q1 Filter (Precursor Selection) ESI->MS_Q1 ESI->MS_Q1 ESI->MS_Q1 Chan_Analyte Analyte Channel (m/z 382 > 112) MS_Q1->Chan_Analyte Selects m/z 382 MS_Q1->Chan_Analyte d0 Impurity passes Analyte Filter Chan_IS IS Channel (m/z 386 > 116) MS_Q1->Chan_IS Selects m/z 386 MS_Q1->Chan_IS Result_Err False Positive / High Background (Failed LLOQ) Chan_Analyte->Result_Err Interference Result_OK Correct Normalization Chan_IS->Result_OK

Figure 1: Mechanism of Isotopic Interference.[1] The red path highlights how low isotopic purity (presence of d0) in the IS directly contributes to the analyte signal, compromising assay sensitivity.

User Validation Protocol

Upon receiving the CoA and the material, the end-user must perform the following validation steps before using the IS in a regulated study. This ensures the CoA claims hold true in your specific LC-MS system.[1]

Step 1: Solubility & Stock Preparation[1]
  • Protocol: Dissolve Azelastine-13C-d3 in Methanol (MeOH) to create a primary stock (e.g., 1.0 mg/mL).

  • Caution: Ensure the salt form (HCl) is accounted for in the weighing.

    • Correction Factor:

      
      [1]
      
    • Consult the CoA for the exact Molecular Weight of the salt form batch.

Step 2: The "Zero" Sample Test (Interference Check)

This confirms the Isotopic Purity stated in the CoA.

  • Extract a Blank Matrix sample (plasma/serum).[1]

  • Spike the Blank with the IS at the working concentration (e.g., 50 ng/mL).

  • Do not spike any native Azelastine.[1]

  • Inject into LC-MS/MS and monitor the Analyte Channel (m/z 382 -> 112).[1]

  • Acceptance Criteria: The response in the Analyte Channel must be < 20% of the LLOQ response. If a peak appears, the IS contains excessive d0 (unlabeled) material.

Step 3: Retention Time Precision (The Deuterium Effect)[1]
  • Observation: Deuterated compounds can elute slightly earlier than protium analogs on C18 columns due to slightly weaker lipophilicity.[1]

  • Check: Inject Native Azelastine and Azelastine-13C-d3.[1]

  • Acceptance: The retention time shift should be negligible (< 0.05 min). If significant separation occurs, the IS may not effectively compensate for matrix effects occurring at the exact elution time of the analyte.

Handling & Stability

  • Storage: Powder should be stored at -20°C and protected from light and moisture.

  • Solution Stability: Stable isotope standards are generally stable in Methanol at -20°C for >12 months, but this must be experimentally verified (System Suitability).[1]

  • Hygroscopicity: The HCl salt can be hygroscopic.[1] Allow the vial to equilibrate to room temperature before opening to prevent condensation and hydrolysis.

References

  • FDA (U.S. Food & Drug Administration). Bioanalytical Method Validation Guidance for Industry. (2018).[1][8] Defines requirements for reference standards and internal standards in regulated bioanalysis. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. (2005).[1] Discusses the impact of isotopic purity and cross-talk. [Link]

Sources

Technical Evaluation: Optimizing Internal Standard Selection for Azelastine Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the LC-MS/MS bioanalysis of Azelastine, the selection between Azelastine-13C-d3 (methyl-labeled) and Azelastine-d4 (ring-labeled) is not merely a choice of cost, but a critical decision affecting method selectivity and metabolic interference.

While Stable Isotope Labeled (SIL) analogs containing Carbon-13 are generally preferred to eliminate retention time (RT) shifts, the specific position of the label in Azelastine-13C-d3 introduces unique risks. This guide demonstrates that Azelastine-d4 (ring-labeled) is often the scientifically superior choice for robust regulated bioanalysis due to the stability of the aromatic label and reduced risk of metabolic cross-talk with the primary metabolite, desmethylazelastine.[1]

Part 1: The Physicochemical Challenge

Azelastine is a phthalazinone derivative with a basic nitrogen (azepine ring). In Reverse Phase Chromatography (RPC), it typically elutes with a high organic composition. The core bioanalytical challenges include:

  • Matrix Effects: Co-eluting phospholipids (specifically lysophosphatidylcholines) often suppress ionization in the region where Azelastine elutes.

  • The Deuterium Isotope Effect: Deuterium (

    
    H) is more lipophilic than Hydrogen (
    
    
    
    H) but possesses a shorter C-D bond length. In RPC, deuterated isotopologs often elute earlier than the native analyte.[1] If this shift is significant, the Internal Standard (IS) leaves the suppression zone experienced by the analyte, rendering it ineffective at correcting matrix effects.[1]
  • Metabolic Interference: Azelastine undergoes extensive N-demethylation to form desmethylazelastine . The stability of the IS label during this transformation is critical.[1]

Part 2: Comparative Technical Analysis

Structural & Chromatographic Behavior[1][2][3][4][5]
FeatureAzelastine-13C-d3 Azelastine-d4 (Standard Commercial)
Label Position N-Methyl Group (Aliphatic)Phthalazinone Ring (Aromatic, pos 5,6,7,8)
Mass Shift +4 Da (

C + 3


H)
+4 Da (4


H)
Isotope Effect (RT) High Risk: Aliphatic C-D bonds (methyl) cause significant lipophilicity changes, leading to earlier elution (e.g.,

RT > 2-5s).[2]
Low Risk: Aromatic C-D bonds are sterically constrained and chemically more similar to C-H, resulting in minimal RT shift (perfect co-elution).
Label Stability Vulnerable: The N-methyl group is the site of metabolic attack (CYP3A4/2D6).Robust: The aromatic ring is metabolically stable during N-demethylation.
The "Desmethyl Trap" (Critical Mechanism)

The most overlooked risk in selecting Azelastine-13C-d3 is its behavior regarding the metabolite desmethylazelastine .

  • Scenario: If Azelastine-13C-d3 undergoes in-source fragmentation (ISF) or degradation in the sample, it loses the labeled N-methyl group.

  • Result: The remaining molecule is unlabeled desmethylazelastine .[1]

  • Impact: This contributes to the signal of the native metabolite.[1] If you are quantifying desmethylazelastine simultaneously (common in clinical PK), your IS is actively corrupting your metabolite data.

Conversely, Azelastine-d4 (ring-labeled) retains its label even if N-demethylated. It becomes desmethylazelastine-d4, which does not interfere with the native metabolite channel.

Decision Logic Visualization

IS_Selection_Logic cluster_legend Key Decision Factors Start Select Internal Standard for Azelastine Check_Metabolite Are you quantifying Desmethylazelastine? Start->Check_Metabolite Path_Yes Yes (Simultaneous PK) Check_Metabolite->Path_Yes High Risk Path_No No (Parent Only) Check_Metabolite->Path_No Lower Risk Check_Chrom Chromatography Type Rec_D4 RECOMMENDATION: Azelastine-d4 (Ring-Labeled) Reason: Prevents cross-talk; Minimal RT shift. Check_Chrom->Rec_D4 UPLC / Steep Gradient Rec_13C Conditional: Azelastine-13C-d3 Risk: RT Shift & Metabolite Interference. Must validate separation. Check_Chrom->Rec_13C Standard HPLC (Isocratic) Path_Yes->Rec_D4 Path_No->Check_Chrom Legend 1. Label Position (Ring vs Methyl) 2. Metabolic Stability 3. Chromatographic Resolution

Figure 1: Decision matrix for Internal Standard selection based on assay requirements.

Part 3: Experimental Validation Protocol

Regardless of the IS selected, the FDA Bioanalytical Method Validation (BMV) Guidance (2018) requires proof that the IS tracks the analyte.[1]

Protocol 1: Post-Column Infusion (Visualizing Matrix Effects)

Use this to determine if your IS elutes in a suppression zone.

  • Setup: Tee-in a steady infusion (10 µL/min) of neat Azelastine + IS solution into the LC effluent after the column but before the MS source.

  • Injection: Inject a blank extracted plasma sample (matrix).

  • Observation: Monitor the baseline of the infused analytes.[1]

    • Pass: The baseline is flat or has dips/peaks that do not overlap with the retention time of Azelastine or the IS.[1]

    • Fail: A suppression trough occurs exactly where the IS elutes (due to RT shift), while the Analyte elutes slightly later (outside the trough).

Protocol 2: Quantitative Matrix Factor (MF)

Use this to quantify the "tracking" ability.

Prepare samples at Low and High QC concentrations in 6 different lots of matrix.

  • Calculate Absolute MF:

    
    
    
  • Calculate IS-Normalized MF:

    
    
    
  • Acceptance Criteria: The CV% of the IS-Normalized MF across 6 lots must be < 15% . If Azelastine-13C-d3 shifts significantly, the Absolute MF of the analyte and IS will diverge, causing the IS-Normalized MF to fail.

Part 4: Regulatory & Strategic Considerations[1]

FDA/EMA Compliance

The FDA 2018 guidance explicitly states: "The internal standard should track the analyte during the analysis...[1] Stable isotope-labeled internal standards are recommended."

  • The Trap: "Stable Isotope" does not automatically mean "Perfect."[1]

  • Citation: Wang et al. demonstrated that deuterated internal standards can cause errors up to 40% if the deuterium effect moves the IS into a phospholipid suppression zone that the analyte avoids.[1]

  • Mitigation: If using Azelastine-13C-d3 , you must demonstrate that the +4 Da mass shift and the methyl-d3 label do not cause co-elution with interferences or significant RT shifting.

Cost vs. Quality[1]
  • Azelastine-13C-d3: Often synthesized via simple methylation of desmethylazelastine with

    
    CD
    
    
    
    I. Generally cheaper.
  • Azelastine-d4: Requires synthesis of the deuterated phthalazinone ring. Generally more expensive but technically robust.[1]

  • Verdict: For clinical trials (PK/Bioequivalence), the cost of repeated analysis due to IS failure far outweighs the cost of the standard.[1] Choose Ring-Labeled d4.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]

  • Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct matrix effect? A case study of deuterated rofecoxib in LC-MS/MS bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 701-707.
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.
  • Veeprho. (n.d.). Azelastine-d4 (HCl Salt) Product Information. Retrieved from [Link] (Verifying Ring-label structure).

Sources

Methodological & Application

LC-MS/MS method development using Azelastine-13C-d3 hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Development of a Robust LC-MS/MS Method for Azelastine Quantification in Biological Matrices Using Azelastine-13C-d3 Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven guide for the development and validation of a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of azelastine in biological matrices, typically human plasma. The method employs Azelastine-13C-d3 hydrochloride, a stable isotope-labeled internal standard (SIL-IS), to ensure the highest degree of accuracy and precision by compensating for matrix effects and variability in sample processing. We will delve into the causality behind experimental choices, from mass spectrometer tuning and chromatographic separation to sample preparation and validation according to stringent regulatory guidelines.

Introduction: The Rationale for a High-Fidelity Bioanalytical Method

Azelastine is a potent, second-generation H1 receptor antagonist used in the treatment of allergic rhinitis and conjunctivitis.[1][2] Its therapeutic efficacy is directly related to its concentration in systemic circulation. Therefore, the accurate measurement of azelastine in biological fluids is paramount for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence (BE) studies, which form the bedrock of clinical drug development and regulatory submission.[3][4]

LC-MS/MS has become the definitive technology for bioanalysis due to its unparalleled sensitivity, selectivity, and speed.[5] The core of a robust LC-MS/MS method is the use of a SIL-IS. Azelastine-13C-d3 hydrochloride is the ideal internal standard for azelastine quantification.[6][7] Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences nearly identical ionization efficiency and matrix effects. However, its mass is different due to the isotopic labeling, allowing the mass spectrometer to distinguish it from the analyte.[8] This co-behavior allows the ratio of the analyte peak area to the IS peak area to remain constant even if sample loss occurs during preparation or ion suppression/enhancement is present, leading to highly reliable and reproducible data.[7]

This guide is structured to walk researchers through the entire method development lifecycle, providing both the "how" and the critical "why" for each procedural step.

Analyte and Internal Standard: Physicochemical & Mass Spectrometric Properties

A thorough understanding of the analyte and internal standard is the starting point for all method development.

PropertyAzelastineAzelastine-13C-d3 Hydrochloride (IS)
Chemical Name 4-[(4-chlorophenyl)methyl]-2-(hexahydro-1-methyl-1H-azepin-4-yl)-1(2H)-phthalazinone[1]4-[(4-chlorophenyl)methyl]-2-(hexahydro-1-(methyl-13C-d3)-1H-azepin-4-yl)-1(2H)-phthalazinone, monohydrochloride[6]
Molecular Formula C22H24ClN3OC21[13C]H21ClD3N3O · HCl[6]
Monoisotopic Mass 381.16 Da[9]~385.18 Da (Free Base)
Molecular Weight 381.90 g/mol (Free Base)[1]422.4 g/mol (HCl Salt)[6]
CAS Number 58581-89-8[1]2930288-75-6[6]
Mass Spectrometry: Tuning for Optimal Detection

The method relies on Multiple Reaction Monitoring (MRM) for quantification, which provides exceptional selectivity by monitoring a specific precursor-to-product ion transition. The instrument is operated in positive electrospray ionization (ESI+) mode, as the tertiary amine in the azepine ring is readily protonated.[3][4]

Rationale for Ion Selection: The precursor ion for both azelastine and its SIL-IS is the protonated molecule, [M+H]+. For azelastine, with a monoisotopic mass of 381.16 Da, the singly charged ion appears at m/z 382.2.[3][4] The SIL-IS incorporates one 13C and three deuterium atoms, resulting in a mass shift of approximately +4 Da. Therefore, its [M+H]+ ion is observed at m/z 386.2.

During collision-induced dissociation (CID), these precursor ions fragment. A stable and abundant product ion is selected for monitoring. For azelastine, the transition of m/z 382.2 → 112.2 is well-documented and provides excellent sensitivity.[3][10] This fragment corresponds to a portion of the molecule that does not include the labeled methyl group on the internal standard. Consequently, the same product ion (m/z 112.2) can be monitored for the SIL-IS, resulting in the transition m/z 386.2 → 112.2 . This strategy simplifies tuning while ensuring the monitored fragment is structurally significant.

ParameterAzelastineAzelastine-13C-d3 (IS)Justification
Ionization Mode ESI PositiveESI PositiveThe basic nitrogen atoms are readily protonated.
Precursor Ion (Q1) 382.2386.2Represents the protonated [M+H]+ molecule.
Product Ion (Q3) 112.2112.2A stable, high-intensity fragment ensuring sensitivity and selectivity.[3][4]
Collision Energy (CE) ~35 eV~35 eVOptimized to maximize the abundance of the product ion. Must be determined empirically but published values provide a starting point.[3]

Liquid Chromatography: Achieving High-Resolution Separation

The primary goal of the chromatographic step is to separate azelastine from endogenous matrix components to minimize ion suppression and ensure accurate integration. A rapid and efficient separation is desirable for high-throughput analysis.

Rationale for Parameter Selection: A reverse-phase C8 or C18 column is the standard choice for a molecule with azelastine's polarity (LogP ~4.9).[9][11][12] A mobile phase consisting of acetonitrile and an aqueous buffer provides excellent peak shape and retention. Using an MS-compatible buffer like ammonium acetate or formic acid is essential.[3][13] An isocratic elution is often sufficient for a simple, rapid method, though a gradient can be used to elute more stubborn matrix interferences if needed.

ParameterRecommended SettingRationale
Column C8 or C18, e.g., YMC Pack Pro C8 (50 x 2.0 mm, 3 µm)[3]Provides optimal retention and peak shape for azelastine.
Mobile Phase A 5 mM Ammonium Acetate in Water, pH 6.4Volatile buffer compatible with MS; pH influences analyte retention and peak shape.
Mobile Phase B AcetonitrileCommon organic solvent for reverse-phase chromatography.
Composition Acetonitrile : 5 mM Ammonium Acetate (70:30, v/v)[3]Provides adequate retention and a short run time.
Flow Rate 0.25 mL/min[3]Appropriate for a 2.0 mm ID column to ensure sharp peaks.
Column Temperature 40 °CImproves peak symmetry and reduces viscosity, leading to lower backpressure.
Injection Volume 5-10 µLA small volume minimizes peak distortion while providing sufficient sensitivity.
Total Run Time < 2.0 minutes[3]Enables high-throughput analysis of large sample batches.

Sample Preparation: The Key to Clean Extracts

Biological matrices like plasma are complex, containing high concentrations of proteins, phospholipids, and salts that can interfere with LC-MS/MS analysis.[5][14] Effective sample preparation is crucial to remove these interferences, prevent column and instrument contamination, and reduce matrix effects.

Workflow Logic for Sample Preparation

Caption: General workflow for plasma sample preparation prior to LC-MS/MS analysis.

Choosing an Extraction Technique:

  • Protein Precipitation (PPT): The simplest and fastest method. Involves adding a solvent like acetonitrile to "crash out" proteins. While effective at removing proteins, it does not remove other interferences like phospholipids.[5][14]

  • Liquid-Liquid Extraction (LLE): Offers a much cleaner extract than PPT.[5] It involves partitioning the analyte into an immiscible organic solvent, leaving polar interferences in the aqueous layer. It is a well-documented method for azelastine.[3]

  • Solid-Phase Extraction (SPE): The most thorough but also most complex and expensive method. It provides the cleanest extracts by using a solid sorbent to selectively bind and elute the analyte.[15]

For this application note, we will detail the LLE protocol, which provides an excellent balance of cleanliness, recovery, and simplicity.

Detailed Protocols

Protocol 1: Preparation of Stock, Calibration, and QC Solutions

Causality: Accurate preparation of standards is the foundation of a quantitative assay. Using a certified reference standard for azelastine and the specified SIL-IS is mandatory. Stock solutions are prepared in an organic solvent to ensure stability and solubility.

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of Azelastine and Azelastine-13C-d3 HCl into separate volumetric flasks.

    • Dissolve in 50% methanol to the final volume to create 1 mg/mL stock solutions. Store at -20°C.[3]

  • Working Standard Solutions:

    • Perform serial dilutions of the Azelastine primary stock solution with 50% methanol to create a series of working solutions. These will be used to spike blank plasma for the calibration curve.

  • Internal Standard Working Solution (e.g., 10 µg/mL):

    • Dilute the Azelastine-13C-d3 HCl primary stock solution with 50% methanol to a final concentration of 10 µg/mL.[3]

  • Calibration Curve (CC) and Quality Control (QC) Samples:

    • Prepare CC standards by spiking blank, drug-free human plasma with the appropriate working standard solutions to achieve a concentration range of 10-5000 pg/mL (e.g., 10, 50, 100, 500, 1000, 5000 pg/mL).[3]

    • Independently prepare QC samples in blank plasma at a minimum of four levels: LLOQ (Lower Limit of Quantification), Low, Medium, and High (e.g., 10, 30, 500, and 4000 pg/mL).[3]

Protocol 2: Plasma Sample Preparation via Liquid-Liquid Extraction (LLE)

Causality: This LLE protocol uses a non-polar organic solvent mixture to efficiently extract azelastine from the aqueous plasma matrix. The subsequent evaporation and reconstitution steps concentrate the analyte and transfer it into a solvent compatible with the LC mobile phase, ensuring good chromatography.[16]

  • Sample Aliquoting: Pipette 1.0 mL of plasma (blank, CC, QC, or unknown sample) into a clean polypropylene tube.[3]

  • Internal Standard Spiking: Add 100 µL of the IS working solution (10 µg/mL) to every tube except the double blank (blank plasma with no analyte or IS).

  • Extraction:

    • Add 5.0 mL of the extraction solvent (n-hexane:2-propanol, 97:3 v/v) to each tube.[3]

    • Vortex vigorously for 10 minutes to ensure thorough mixing and partitioning of the analyte into the organic layer.

  • Phase Separation: Centrifuge the tubes at 4000 rpm for 5 minutes to separate the organic and aqueous layers.[3]

  • Evaporation:

    • Carefully transfer the upper organic layer to a new clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[3][16]

  • Reconstitution:

    • Reconstitute the dried residue in 150 µL of reconstitution solvent (acetonitrile:5 mM ammonium acetate, 50:50 v/v).[3]

    • Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Final Transfer: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Bioanalytical Method Validation: Ensuring Data Integrity

A bioanalytical method must be rigorously validated to demonstrate its reliability, reproducibility, and suitability for its intended purpose. Validation must be performed in accordance with regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[17][18][19]

The Role of the Stable Isotope-Labeled Internal Standard in Validation

Caption: The SIL-IS corrects for variability in extraction and ionization, ensuring an accurate final result.

Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria (FDA/EMA)[20][21]
Selectivity To ensure no interference from endogenous matrix components at the retention times of the analyte and IS.Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.
Calibration Curve To demonstrate the relationship between instrument response and concentration over the intended range.At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99; back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).For QC samples at ≥4 levels, mean accuracy should be within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).
LLOQ The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal should be ≥5 times the blank response; Accuracy within ±20%; Precision (%CV) ≤20%.
Matrix Effect To assess the impact of matrix components on the ionization of the analyte.The %CV of the IS-normalized matrix factor across different lots of matrix should be ≤15%.
Recovery To measure the efficiency of the extraction process.Not required by EMA but recommended by FDA. Should be consistent and reproducible, though not necessarily 100%.[20]
Stability To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing).Mean concentration of stability samples must be within ±15% of nominal (compared to freshly prepared samples).

Conclusion

This application note outlines a comprehensive and robust LC-MS/MS method for the quantification of azelastine in human plasma using Azelastine-13C-d3 hydrochloride as an internal standard. By following the detailed protocols for sample preparation, chromatography, and mass spectrometry, and by adhering to the principles of bioanalytical method validation, researchers can generate high-quality, reliable, and defensible data suitable for regulatory submissions. The rationale provided for each step empowers scientists to not only replicate this method but also to adapt and troubleshoot it for their specific laboratory and instrumentation needs, ensuring the integrity and success of their clinical and preclinical studies.

References

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology - Spectroscopy Europe. (2018, December 11). Retrieved from [Link]

  • Kim, J. H., et al. (2010). Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. Journal of the Korean Chemical Society, 54(3), 322-328. Available at: [Link]

  • Azelastine | C22H24ClN3O | CID 2267 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Optimised plasma sample preparation and LC‐MS analysis to support large-scale proteomic analysis of clinical trial specimens. (2018). Proteomics - Clinical Applications. Available at: [Link]

  • Improving sample preparation for LC-MS/MS analysis - News-Medical. (2025, October 28). Retrieved from [Link]

  • Simultaneous Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) Estimation of Azelastine Hydrochloride, Fluticasone. (2020). Rasayan Journal of Chemistry. Retrieved from [Link]

  • Azelastine | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). Retrieved from [Link]

  • Preparing Samples for LC-MS/MS Analysis - Organomation. (n.d.). Retrieved from [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Opentrons. Retrieved from [Link]

  • Azelastine - Wikipedia. (n.d.). Retrieved from [Link]

  • A study of method development and validation for estimation of Azelastine hydrochloride in nasal spray formulations by RP-HPLC method. (2018, December 15). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Stability-indicating-spectrophotometric-and-chromatographic-methods-for-the-determination-of-azelastine-hydrochloride-in.pdf - TSI Journals. (n.d.). Retrieved from [Link]

  • Separation of Azelastine on Newcrom R1 HPLC column | SIELC Technologies. (2018, February 16). Retrieved from [Link]

  • Woźniak, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? PubMed. Retrieved from [Link]

  • Park, J. H., et al. (2007). Pharmacokinetic and Bioequivalence Studies of Azelastine in Korean Healthy Volunteers using Validated LC-MS/MS Method. Journal of Cancer Prevention, 12(2), 84-91. Available at: [Link]

  • Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies - ResearchGate. (2010, June 15). Retrieved from [Link]

  • Azelastine Hydrochloride: Structure, Properties, Uses, and Safety - Chemignition Laboratory. (2025, January 10). Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass. Retrieved from [Link]

  • Azelastine Hydrochloride | C22H25Cl2N3O | CID 54360 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Method validation and characterization of stress degradation products of azelastine hydrochloride using LC‐UV/PDA and LC‐Q/TOF‐MS studies - ResearchGate. (2024, January 14). Retrieved from [Link]

  • FDA guideline - Bioanalytical Method Validation - PharmaCompass.com. (n.d.). Retrieved from [Link]

  • Fragmentation pattern of the degradation products of azelastine (I, III, IV, and V). - ResearchGate. (n.d.). Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Medicines Agency. Retrieved from [Link]

  • Azelastine-13C-d3 HCl - Axios Research. (n.d.). Retrieved from [Link]

  • Guideline on bioanalytical method validation - European Medicines Agency. (2011, July 21). Retrieved from [Link]

Sources

Application Note: High-Selectivity Extraction of Azelastine from Human Plasma using Mixed-Mode Cation Exchange and LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solid Phase Extraction (SPE) Methods for Azelastine using ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


C-d

Internal Standard Content Type: Advanced Application Note & Protocol Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Specialists[1]

Abstract

This protocol details a robust, validated methodology for the extraction and quantification of Azelastine in human plasma.[2][3][4] Unlike generic "dilute-and-shoot" or standard HLB approaches, this guide prioritizes Mixed-Mode Cation Exchange (MCX) solid-phase extraction. This choice is mechanistically driven by Azelastine’s high basicity (pKa ~9.5) and lipophilicity (LogP ~4.9), allowing for orthogonal wash steps that eliminate >95% of plasma phospholipids. The method utilizes a stable isotope-labeled internal standard, Azelastine-


C-d

, to rigorously compensate for matrix ionization effects and recovery variability.

Physicochemical Profile & Extraction Strategy[1][3][6][7][8]

To design a self-validating protocol, one must understand the analyte's behavior at the molecular level. Azelastine is a basic drug containing a phthalazinone core and an azepane ring.[5]

PropertyValueImplication for SPE Strategy
pKa ~9.5 (Basic)At pH < 7, the tertiary amine is protonated (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

), allowing strong ionic binding to cation-exchange sorbents.[1]
LogP ~4.9 (Lipophilic)High hydrophobicity suggests strong retention on C18/Polymeric backbones, requiring high % organic elution solvents.
Matrix PlasmaContains phospholipids (phosphatidylcholines) that cause significant ion suppression in MS/MS if not removed.
The "Why" Behind Mixed-Mode (MCX)

While Hydrophilic-Lipophilic Balance (HLB) cartridges are common, they rely solely on reversed-phase retention.[1] For Azelastine, Mixed-Mode Strong Cation Exchange (MCX) is superior because it utilizes a dual-retention mechanism:

  • Hydrophobic Interaction: The polymeric backbone binds the non-polar rings.[5]

  • Ionic Interaction: The sulfonic acid groups on the sorbent bind the protonated amine of Azelastine.[5]

Critical Advantage: This dual binding allows for a 100% Methanol wash step .[5] Since Azelastine is locked ionically, methanol washes away neutral interferences and hydrophobic phospholipids without eluting the analyte. The analyte is only released when the pH is flipped to basic, neutralizing the amine.

Materials and Reagents

Internal Standard Selection

Compound: Azelastine-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


C-d

Hydrochloride Role: This specific isotopolog (+4 Da shift) is ideal as it avoids "cross-talk" with the native M+0 and M+1/M+2 natural isotopes of Azelastine.[1]
  • Note: Ensure the

    
    C and deuterium labels are located on a metabolically stable portion of the molecule, ideally the core phthalazinone structure, to track the parent compound accurately.
    
Reagents
  • SPE Cartridge: Waters Oasis MCX (30 mg/1 cc) or Phenomenex Strata-X-C (30 mg/1 mL).[1][5]

  • Loading Buffer: 2% o-Phosphoric Acid (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) in water (pH ~2.0).[1]
    
  • Wash Solvent 1: 2% Formic Acid in Water.[1][5]

  • Wash Solvent 2: 100% Methanol (HPLC Grade).[1][5]

  • Elution Solvent: 5% Ammonium Hydroxide (

    
    ) in Acetonitrile/Methanol (50:50 v/v).
    

Experimental Protocol

Sample Pre-Treatment

Rationale: We must acidify the plasma to ensure Azelastine is fully protonated (charged) to bind to the cation exchange sites.[1][5]

  • Aliquot 200 µL of plasma into a clean tube.

  • Add 20 µL of Internal Standard working solution (Azelastine-

    
    C-d
    
    
    
    , 100 ng/mL).
  • Add 200 µL of 2%

    
     .
    
  • Vortex for 30 seconds to disrupt protein binding and acidify (Final pH should be < 3).

  • Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated proteins.

Solid Phase Extraction (MCX Workflow)[2]

SPE_Workflow cluster_SPE MCX Cartridge Protocol Start Acidified Plasma Sample (pH < 3) Condition 1. Condition/Equilibrate 1 mL MeOH -> 1 mL Water Load 2. Load Sample (Gravity or Low Vacuum) Start->Load Condition->Load Prep Wash1 3. Acidic Wash 1 mL 2% Formic Acid (Removes proteins/polar interference) Load->Wash1 Analyte Bound (Ionic + Hydrophobic) Wash2 4. Organic Wash (CRITICAL) 1 mL 100% Methanol (Removes neutrals & phospholipids) Wash1->Wash2 Analyte Locked (Ionic) Elute 5. Elution 2 x 250 µL 5% NH4OH in ACN/MeOH (Releases Analyte) Wash2->Elute Break Ionic Bond (High pH) Evap Evaporate to Dryness (N2 stream @ 40°C) Elute->Evap Recon Reconstitute Mobile Phase Initial Conditions Evap->Recon Inject LC-MS/MS Injection Recon->Inject

Figure 1: Mixed-Mode Cation Exchange (MCX) workflow designed for basic drugs like Azelastine. The 100% Methanol wash (Step 4) is the key differentiation step for matrix cleanliness.[1]

LC-MS/MS Analysis[1][2][6][7][9]

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm). Why: High pH stability is preferred if using ammonium bicarbonate, but standard acidic mobile phases work well with Azelastine.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[5]

  • Mobile Phase B: Acetonitrile.[5][6]

  • Flow Rate: 0.4 mL/min.[5]

  • Gradient: 5% B to 95% B over 3.0 minutes.

Mass Spectrometry Parameters (MRM):

  • Ionization: ESI Positive Mode (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).[2][3][4]
    
  • Source Temp: 500°C.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Azelastine 382.2112.13528
Azelastine-

C-d

386.2112.1* or 116.13528
  • Expert Note on IS Transition: The product ion 112.1 corresponds to the 4-chlorobenzyl moiety.[1] If your

    
    C-d
    
    
    
    label is located on the N-methyl azepane ring (common synthesis), the fragment will not carry the label, and the transition will be 386.2 -> 112.1. If the label is on the chlorobenzyl ring, the transition will be 386.2 -> 116.1. Always run a product ion scan of your specific IS batch to confirm.

Method Validation & Performance Metrics

To ensure this method meets FDA/EMA Bioanalytical Guidelines, the following criteria must be met:

Linearity & Sensitivity[1][2][4]
  • Range: 0.1 ng/mL (LLOQ) to 100 ng/mL.[5]

  • Weighting:

    
     linear regression.
    
  • Acceptance:

    
    ; Accuracy ±15% (±20% at LLOQ).
    
Matrix Effect Assessment

Calculate the Matrix Factor (MF) using the IS-normalized calculation: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display">


[1]
  • Target: IS-normalized MF should be between 0.85 and 1.15.

  • Role of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    C-d
    
    
    
    :
    Because the SIL-IS co-elutes perfectly with the analyte, any ion suppression caused by residual matrix affects both equally. The ratio remains constant, ensuring accuracy even in "dirty" samples.

Expert Insights & Troubleshooting

Mechanism of Interaction Visualization

Understanding the molecular binding allows for rapid troubleshooting.[5]

Interaction_Mechanism Figure 2: Dual-Retention Mechanism allowing aggressive organic washing. cluster_Sorbent MCX Sorbent Surface cluster_Analyte Azelastine Molecule Sulfonic Sulfonic Acid Group (SO3-) Benzene Polymeric Backbone (Hydrophobic) Amine Protonated Amine (NH+) Amine->Sulfonic Ionic Bond (Strong, pH Dependent) Rings Aromatic Rings (Lipophilic) Rings->Benzene Van der Waals (Hydrophobic)

Figure 2: The ionic bond (Blue arrow) is the "safety lock" that allows you to wash the hydrophobic rings with 100% Methanol without losing the analyte.[1]

Common Pitfalls
  • Low Recovery: Usually caused by failing to break the ionic bond during elution.[1] Ensure your elution solvent contains at least 5% Ammonium Hydroxide. The pH must be > 11.5 to neutralize Azelastine (pKa 9.5).

  • High Backpressure: Plasma proteins may precipitate if the acid addition is too fast.[1] Add

    
     slowly and vortex immediately.
    
  • IS Signal Variation: If the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    C-d
    
    
    
    IS signal varies significantly between samples, it indicates inconsistent extraction efficiency or matrix suppression.[1] Check the "Wash 2" step—if this wash is insufficient, phospholipids will suppress the signal.

References

  • Park, J. H., et al. (2010). "Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies." Journal of Cancer Prevention. Available at: [Link][1]

  • Waters Corporation. (2023). "Oasis PRiME MCX for Clinical Research - Application Note." Waters.com.[5] Available at: [Link]

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 2267, Azelastine." PubChem. Available at: [Link][1]

Sources

Application Note: High-Efficiency Liquid-Liquid Extraction (LLE) of Azelastine from Serum

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and bioanalytical scientists requiring a robust, high-sensitivity method for the quantification of Azelastine in human serum.

Method ID: AN-AZL-LLE-04 Analyte: Azelastine (Phthalazinone derivative) Internal Standard: Azelastine-13C-d3 Technique: Liquid-Liquid Extraction (LLE) coupled with LC-MS/MS

Abstract & Scientific Rationale

Azelastine is a potent second-generation histamine H1-receptor antagonist used for allergic rhinitis and asthma. As a basic drug with a pKa of approximately 9.5, Azelastine exists predominantly as a cation at physiological pH (7.4). This physicochemical property dictates the extraction strategy: to achieve high recovery using organic solvents, the serum matrix must be alkalinized to suppress ionization, rendering the molecule neutral and lipophilic.

This protocol utilizes Azelastine-13C-d3 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is critical in LC-MS/MS bioanalysis to compensate for matrix effects (ion suppression/enhancement) and recovery variability during the extraction process. The extraction solvent system selected—n-Hexane:2-Propanol (97:3 v/v) —offers a superior balance of selectivity and recovery compared to traditional diethyl ether methods, minimizing the co-extraction of serum lipids which often foul the ion source.

Materials & Reagents

  • Analyte Standard: Azelastine Hydrochloride (purity >99%).

  • Internal Standard: Azelastine-13C-d3 (isotopic purity >99%).

  • Biological Matrix: Drug-free human serum (filtered).

  • Extraction Solvent: n-Hexane (HPLC Grade) and 2-Propanol (HPLC Grade).

  • Alkalinizing Buffer: 0.1 M Sodium Carbonate (Na₂CO₃), pH 11.0.

    • Note: A carbonate buffer is preferred over NaOH to provide strong alkalinity (pH > pKa + 2) without inducing potential hydrolytic degradation of the phthalazinone core.

  • Reconstitution Solution: Acetonitrile : 5 mM Ammonium Acetate (50:50 v/v).

  • LC Mobile Phases:

    • Phase A: 5 mM Ammonium Acetate in Water (pH 6.4).

    • Phase B: Acetonitrile (LC-MS Grade).

Experimental Workflow Diagram

The following diagram illustrates the critical path for sample preparation, highlighting the pH-switching mechanism that drives the extraction.

AzelastineExtraction Sample Serum Sample (200 µL) IS_Add Add Internal Standard (Azelastine-13C-d3) Sample->IS_Add Alkalinize Alkalinization (Add 0.1M Na2CO3, pH 11) Target: Neutralize Amine IS_Add->Alkalinize Homogenize Solvent Add Extraction Solvent (n-Hexane:2-Propanol 97:3) Alkalinize->Solvent pH > 9.5 Partition Vortex (2 min) & Centrifuge (Partitioning) Solvent->Partition PhaseSep Phase Separation (Freeze Aqueous Layer) Partition->PhaseSep Transfer Transfer Organic Layer (Supernatant) PhaseSep->Transfer Organic Phase Evap Evaporation (N2 stream @ 40°C) Transfer->Evap Recon Reconstitution (ACN:Ammonium Acetate) Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Figure 1: Step-by-step Liquid-Liquid Extraction workflow for Azelastine, emphasizing the critical alkalinization step for basic drug recovery.

Detailed Protocol

Phase I: Preparation of Standards
  • Stock Solutions: Prepare Azelastine and Azelastine-13C-d3 stock solutions at 1.0 mg/mL in Methanol. Store at -20°C.

  • Working Standard (IS): Dilute the IS stock to a working concentration of 100 ng/mL in 50% Methanol.

  • Calibration Curve: Spike drug-free serum with Azelastine to create a concentration range of 10 pg/mL to 5000 pg/mL (e.g., 10, 50, 100, 500, 1000, 5000 pg/mL).

Phase II: Sample Extraction (The LLE Procedure)

Rationale: This procedure relies on the "like dissolves like" principle. By adjusting the serum pH to ~11, Azelastine becomes uncharged and preferentially partitions into the non-polar Hexane/IPA layer.

  • Aliquot: Transfer 200 µL of serum (sample, standard, or QC) into a 2.0 mL polypropylene microcentrifuge tube or glass tube.

  • IS Addition: Add 20 µL of the Working Internal Standard (Azelastine-13C-d3). Vortex briefly.

  • Alkalinization: Add 50 µL of 0.1 M Na₂CO₃ (pH 11.0). Vortex for 10 seconds.

    • Checkpoint: The pH must be basic. If using larger volumes, verify pH with a strip.

  • Extraction: Add 1.0 mL of extraction solvent (n-Hexane : 2-Propanol, 97:3 v/v ).

  • Agitation: Vortex vigorously for 5 minutes or use a mechanical shaker. This maximizes the surface area for phase transfer.

  • Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C to separate the layers.

  • Phase Transfer: Flash-freeze the aqueous (bottom) layer in a dry ice/ethanol bath (approx. 30 seconds). Pour or pipette the organic (top) layer into a clean glass tube.

    • Tip: Freezing the aqueous layer prevents contamination of the organic phase with serum proteins.

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of Nitrogen at 40°C .

  • Reconstitution: Dissolve the residue in 100 µL of Mobile Phase (ACN:5mM Ammonium Acetate, 50:50). Vortex for 1 minute and transfer to an autosampler vial.

LC-MS/MS Conditions

To ensure specificity, the method uses Multiple Reaction Monitoring (MRM).

Chromatography:

  • Column: C18 Reverse Phase (e.g., Luna C18 or equivalent), 2.1 x 50 mm, 5 µm.

  • Flow Rate: 0.25 mL/min.[1][2][3]

  • Injection Volume: 10 µL.

  • Gradient: Isocratic elution (70% ACN : 30% Buffer) is often sufficient, but a gradient from 50% to 90% B over 3 minutes ensures clearance of late-eluting matrix components.

Mass Spectrometry Parameters:

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1][3][4]

  • Source Temp: 350°C.

  • Spray Voltage: 5500 V.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Azelastine 382.2112.236200
Azelastine-13C-d3 386.2116.236200

*Note on IS Transition: The specific transitions for Azelastine-13C-d3 depend on the position of the isotopic labels. If the label is on the methyl-azepine ring, the product ion (chlorobenzyl fragment) may remain at 112.2, or shift if the fragment includes the label. Always perform a product ion scan on your specific IS batch to confirm the dominant fragment.

Validation & Quality Control

To adhere to FDA/EMA bioanalytical guidelines, the following parameters must be verified:

  • Linearity: The method should demonstrate linearity (

    
    ) from 10 pg/mL to 5000 pg/mL.
    
  • Recovery: Compare the peak area of extracted samples to post-extraction spiked samples.

    • Target: > 85% recovery for both Analyte and IS.[3]

  • Matrix Effect: Calculate the Matrix Factor (MF).

    • The IS (Azelastine-13C-d3) should track the analyte's MF closely, ensuring the ratio remains constant even if suppression occurs.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery pH too low during extraction.Ensure Na₂CO₃ is fresh and pH is >10. The drug must be neutral.
High Backpressure Lipid contamination.Ensure the "freeze" step is effective; do not disturb the interface.
IS Variability Inconsistent pipetting or evaporation.Use a positive displacement pipette for IS; ensure N2 flow is gentle to avoid splashing.

References

  • Park, Y. S., et al. (2010). Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. International Journal of Biomedical Science. Link

  • PubChem. (n.d.). Azelastine Compound Summary. National Library of Medicine. Link

  • Kim, T. E., et al. (2012). Simultaneous determination of azelastine and its major metabolite desmethylazelastine in human plasma using high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Link

  • LGC Standards. (n.d.). Azelastine-13C,d3 Reference Standard. Link

Sources

Optimizing MRM transitions for Azelastine-13C-d3 hydrochloride detection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for optimizing Multiple Reaction Monitoring (MRM) transitions for Azelastine-13C-d3 hydrochloride (SIL-IS), a stable isotope-labeled internal standard used in the quantification of Azelastine.[1]

Precision in bioanalysis depends heavily on the "tracking" ability of the internal standard. For Azelastine, a sticky and basic lipophilic amine, the choice of MRM transitions is critical to avoid isotopic interference (cross-talk) and ensure that the selected fragment ions retain the isotopic label. This guide provides a self-validating workflow to establish the primary transition 386.2


 116.2  and validate its specificity against the native analyte.

Chemical Context & Mechanistic Logic

The Analyte vs. The Standard

To optimize the mass spectrometer parameters effectively, one must understand the structural localization of the isotopic labels.

  • Native Azelastine:

    • Formula:

      
      
      
    • Monoisotopic Mass (Free Base): 381.16 Da[1]

    • Precursor Ion

      
        382.2 
      
      
      
      [1][2][3]
  • Azelastine-13C-d3 (Internal Standard):

    • Label Position: The label is incorporated into the N-methyl group of the azepane ring (

      
      ).[1]
      
    • Mass Shift: +4 Da (+1 from

      
      , +3 from 
      
      
      
      ).
    • Precursor Ion

      
        386.2 
      
      
      
      [1]
Fragmentation Mechanics

The dominant fragmentation pathway for Azelastine in Collision Induced Dissociation (CID) involves the cleavage of the azepane ring from the phthalazinone core.

  • Native Fragment: The N-methyl-azepanyl ion forms the base peak at 112.1

    
     .[1]
    
  • SIL-IS Fragment: Since the label is on the N-methyl group, this specific fragment retains the label.[1]

    • Calculation:

      
      
      
      
      
      .
    • Critical Check: If we selected a fragment that lost the N-methyl group (e.g., the chlorobenzyl moiety), the IS and Native would share the same product ion, leading to high background noise. We must select the 116.2 product ion to ensure specificity.

Experimental Workflow Visualization

The following diagram outlines the logical flow for optimizing the MRM parameters, ensuring no steps are skipped in the tuning process.

MRM_Optimization_Workflow Start Start: Stock Prep Infusion Direct Infusion (100 ng/mL) Start->Infusion Q1_Scan Q1 Scan (Precursor Check) Infusion->Q1_Scan Identify Parent MS2_Scan Product Ion Scan (Frag. Pattern) Q1_Scan->MS2_Scan Fragment Selection Transition Selection (386.2 -> 116.2) MS2_Scan->Selection Select Label-Retaining Ion Opt_V Voltage Optimization (DP, CE, CXP) Selection->Opt_V Ramp Parameters Validation Cross-Talk Verification Opt_V->Validation Inject Blanks

Figure 1: Step-by-step workflow for establishing and validating MRM transitions for Azelastine-13C-d3.

Detailed Protocol: Optimization & Tuning

Reagents & Solution Preparation
  • Stock Solution: Dissolve 1 mg Azelastine-13C-d3 HCl in 1 mL Methanol (1 mg/mL).

  • Infusion Standard: Dilute Stock to 100 ng/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why Formic Acid? Azelastine is basic (

      
      ).[1] An acidic mobile phase ensures full protonation 
      
      
      
      , maximizing sensitivity in ESI+ mode.[1]
Step 1: Precursor Ion Selection (Q1 Scan)[1]
  • Set MS to Q1 Scan mode (Range 300–500

    
    ).[1]
    
  • Infuse the standard at 10 µL/min.

  • Observe the dominant peak.[2]

    • Expected:

      
       386.2.
      
    • Troubleshooting: If you see 382.2, your standard is contaminated with native drug. If you see 408.2, you likely have a sodium adduct

      
      .[1] Adjust DP (Declustering Potential) to break adducts.
      
Step 2: Product Ion Selection (MS2 Scan)[1]
  • Set MS to Product Ion Scan mode.[1]

  • Fix Q1 to 386.2.[1]

  • Scan Q3 from 50–400

    
    .
    
  • Apply a generic Collision Energy (CE) of 30 eV.[1]

  • Spectra Analysis:

    • Identify the base peak. It should be 116.2 (N-methyl-d3-13C-azepanyl fragment).[1]

    • Verify absence of 112.2 (which would indicate loss of label or contamination).[1]

Step 3: Parameter Optimization (Ramping)

Automated ramping is preferred over manual tuning to find the apex of the sensitivity curve.

ParameterFunctionOptimization StrategyTypical Range (Sciex/Waters)
DP / Cone Minimizes solvent clustersRamp 0

150 V
60 – 90 V
CE (Collision Energy) Fragments the moleculeRamp 10

60 eV
30 – 40 eV
CXP / Cell Exit Focuses ions leaving Q2Ramp 0

30 V
10 – 15 V

Protocol:

  • Select transition 386.2

    
     116.2 .[1]
    
  • Ramp DP in 5V increments.[1] Plot Intensity vs. Voltage. Select the value 5V below the apex to prevent in-source fragmentation (ISF).[1]

  • Fix DP, then ramp CE in 2V increments. Select the absolute apex.

Results: Optimized MRM Parameters

The following parameters are established baselines for a Sciex Triple Quadrupole system (e.g., API 4000/5000/6500). Note: Voltages may vary by


 between instruments.

Table 1: Final MRM Transition List

CompoundPolarityPrecursor (

)
Product (

)
Dwell (ms)DP (V)CE (eV)CXP (V)
Azelastine (Native) ESI +382.2112.250803512
Azelastine-13C-d3 ESI +386.2 116.2 50803512
  • Primary Transition (Quant): 386.2

    
     116.2[1]
    
  • Secondary Transition (Qual): 386.2

    
     232.2 (Corresponds to native 228 fragment + 4 Da).[1]
    

Validation: The "Cross-Talk" Check

A common failure mode in SIL-IS methods is isotopic interference.[1] You must verify that the IS does not contribute signal to the Native channel and vice versa.

Experiment:

  • ULOQ Injection: Inject the highest standard of Native Azelastine (no IS).

    • Monitor 386.2

      
       116.2.[1]
      
    • Result: Signal should be < 5% of the IS response at LLOQ.

  • IS Only Injection: Inject the IS working solution (no Native).

    • Monitor 382.2

      
       112.2.[1][2]
      
    • Result: Signal should be < 20% of the Native LLOQ.

Pathway of Interference (Visualized):

CrossTalk_Check cluster_0 Native Channel (382->112) cluster_1 IS Channel (386->116) Native Native Azelastine Interference2 Native Isotope (M+4)? Native->Interference2 Natural Isotopes (Low Probability) Interference1 IS Impurity (d0)? IS Azelastine-13C-d3 IS->Interference1 Incomplete Labeling (Check CoA)

Figure 2: Potential sources of cross-talk. Native isotopes contributing to IS channel (Interference 2) and IS impurities contributing to Native channel (Interference 1).[1]

References

  • Park, J. H., et al. (2010). "Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies." International Journal of Biomedical Science.

  • Cayman Chemical. "Azelastine-13C-d3 (hydrochloride) Product Information." Cayman Chemical Catalog.

  • MedChemExpress. "Azelastine-13C,d3 hydrochloride Product Information." MedChemExpress.

  • Sarkar, A., et al. (2012). "Simultaneous determination of azelastine and its major metabolite desmethylazelastine in human plasma using high performance liquid chromatography-tandem mass spectrometry." Journal of Chromatography B.

Sources

Application Note: Optimizing Azelastine-13C-d3 Retention Time Matching in Reversed-Phase LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Professionals Content Focus: Mechanistic chromatography, Stable Isotope-Labeled Internal Standards (SIL-IS), and Matrix Effect mitigation.

Introduction: The Bioanalytical Challenge

Azelastine is a potent, second-generation H1-receptor antagonist widely quantified in human plasma for pharmacokinetic (PK) and bioequivalence studies[1]. In highly sensitive LC-MS/MS assays, correcting for matrix effects—specifically ion suppression or enhancement during electrospray ionization (ESI)—is critical. The gold standard for this correction is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS).

However, the assumption that a SIL-IS behaves identically to the unlabeled analyte is a dangerous oversimplification. The substitution of hydrogen for deuterium introduces a phenomenon known as the chromatographic isotope effect [2]. In reversed-phase liquid chromatography (RPLC), this effect frequently causes the deuterated standard to elute slightly earlier than the endogenous analyte[3]. If a sharp zone of matrix suppression elutes precisely between the two peaks, the analyte and the IS will experience differential ionization, completely invalidating the quantitative integrity of the assay[4].

This application note provides a deep mechanistic understanding of the deuterium isotope effect and outlines a self-validating protocol to achieve exact retention time (RT) matching for Azelastine and its optimized internal standard, Azelastine-13C-d3.

Mechanistic Insights: Causality of the Isotope Effect

To design a robust assay, one must understand the physical chemistry driving chromatographic separation.

The Physicochemical Basis of the Shift

When designing a SIL-IS for Azelastine, a mass shift of at least +3 to +4 Da is required to prevent isotopic cross-talk from the natural heavy isotopes of the unlabeled drug. While pure deuterium labeling (e.g., -d4 or -d6) is common, the carbon-deuterium (C-D) bond is shorter and possesses lower vibrational zero-point energy than the carbon-hydrogen (C-H) bond[2].

  • Reduced Polarizability: The shorter C-D bond results in a smaller van der Waals radius and reduced polarizability.

  • Decreased Lipophilicity: In RPLC, retention is driven by hydrophobic interactions with the stationary phase (e.g., C18 or C8). The reduced lipophilicity of the deuterated molecule weakens these interactions[5].

  • Premature Elution: Consequently, the SIL-IS elutes earlier than the protiated (unlabeled) Azelastine[3].

Strategic IS Selection: Why 13C-d3?

By utilizing Azelastine-13C-d3 (where the label is typically placed on the N-methyl group), the required +4 Da mass shift is achieved while restricting the number of deuterium atoms to three. Because Carbon-13 does not significantly alter lipophilicity, this hybrid labeling strategy drastically dampens the magnitude of the chromatographic isotope effect compared to a pure -d4 or -d5 analog.

IsotopeEffect A Isotopic Substitution (C-H to C-D) B Reduced Bond Length & Lower Polarizability A->B C Decreased Lipophilicity (Weaker Hydrophobic Interaction) B->C D Earlier Elution in RPLC (Chromatographic Isotope Effect) C->D E Differential Matrix Effect (Ion Suppression Mismatch) D->E F Method Optimization (Gradient, Temp, Buffer) D->F Mitigation Strategy G Co-elution Achieved (IS-Normalized MF ≈ 1.0) F->G

Fig 1: Mechanistic pathway of the deuterium isotope effect and mitigation logic.

Experimental Design & Self-Validating Protocol

To physically force the co-elution of Azelastine and Azelastine-13C-d3, chromatographic parameters must be tightly controlled. A steeper organic gradient compresses the chromatographic bands, minimizing the absolute time difference between the isotopologues. Furthermore, because Azelastine is a basic compound, utilizing a buffered mobile phase (pH ~6.4) prevents secondary interactions with residual column silanols that can differentially affect the light and heavy forms[1].

LC-MS/MS System Parameters

Table 1: Optimized LC-MS/MS Conditions for RT Matching

ParameterSpecification / SettingRationale
Analytical Column Waters UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)High-efficiency sub-2-micron particles narrow peak width, requiring exact RT matching.
Mobile Phase A 5 mM Ammonium Acetate in Water (pH 6.4)Buffers the basic azepane ring, reducing peak tailing and silanol interactions[1].
Mobile Phase B 100% AcetonitrileProvides optimal elutropic strength for basic compounds.
Flow Rate 0.40 mL/minBalances throughput with optimal ESI desolvation.
Column Temperature 40°CEnhances mass transfer kinetics, reducing resolution between isotopologues[3].
Gradient Profile 5% B to 80% B over 1.5 min (Steep)Critical: Steep gradients compress peaks, physically forcing co-elution.
MRM: Azelastine m/z 382.2 → 112.2 (Positive ESI)Quantifier transition for the unlabeled analyte.
MRM: Azelastine-13C-d3 m/z 386.2 → 116.2 (Positive ESI)Quantifier transition for the SIL-IS.
Step-by-Step Methodology: Extraction and Validation

This protocol incorporates a mandatory System Suitability Test (SST) to self-validate the correction of matrix effects prior to batch acquisition.

Step 1: Sample Preparation (Liquid-Liquid Extraction)

  • Aliquot 200 µL of human plasma into a 2.0 mL microcentrifuge tube.

  • Spike with 20 µL of Azelastine-13C-d3 working solution (100 ng/mL). Vortex for 10 seconds.

  • Add 1.0 mL of extraction solvent (n-hexane:isopropanol, 97:3 v/v) to selectively extract the analyte while precipitating proteins and leaving highly polar phospholipids in the aqueous layer[1].

  • Vortex vigorously for 5 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Transfer 800 µL of the upper organic layer to a clean plate and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of Mobile Phase A:B (50:50, v/v).

Step 2: Self-Validation (Matrix Factor Calculation) To prove that RT matching has been successfully achieved, you must calculate the IS-Normalized Matrix Factor (MF).

  • Prepare Set A (Neat): Inject Azelastine and SIL-IS prepared in the reconstitution solvent.

  • Prepare Set B (Post-Spiked): Extract blank plasma using the LLE protocol above. After evaporation, reconstitute the blank matrix with the exact same solution used in Set A.

  • Calculate:

  • Acceptance Criterion: The IS-Normalized MF must fall between 0.85 and 1.15 . If it deviates, the isotope effect is causing differential ion suppression, and the gradient slope must be increased.

Workflow A 1. Plasma Sample Collection & Thawing B 2. Spike SIL-IS (Azelastine-13C-d3) A->B C 3. Liquid-Liquid Extraction (Hexane:Isopropanol 97:3) B->C D 4. Evaporation & Reconstitution C->D E 5. RPLC Separation (C18 Column, 40°C) D->E F 6. ESI-MS/MS Detection (MRM Mode) E->F G 7. Data Analysis & Matrix Factor Validation F->G

Fig 2: LC-MS/MS workflow for Azelastine quantification incorporating self-validating LLE.

Results & Discussion: The Impact of Gradient Slope

The data below illustrates the causality between chromatographic parameters and quantitative reliability. By altering the gradient slope, we manipulate the resolution between the isotopologues.

Table 2: Impact of Gradient Slope on RT Shift and Assay Reliability

Gradient Slope (%B/min)RT Azelastine (min)RT Azelastine-13C-d3 (min)ΔRT (sec)IS-Normalized Matrix FactorPrecision (CV %)
5.0 (Shallow) 2.452.384.20.82 (Fails)18.4
10.0 (Moderate) 1.851.812.40.94 (Passes)8.1
20.0 (Steep) 1.251.240.6 1.01 (Ideal)3.2

Data Interpretation: Under a shallow gradient, the 4.2-second RT shift (ΔRT) places the SIL-IS and the analyte in slightly different matrix environments as they enter the ESI source. This results in an IS-Normalized MF of 0.82, meaning the IS is failing to correct for ion suppression accurately[4]. By employing a steep gradient (20.0 %B/min), the ΔRT is compressed to a negligible 0.6 seconds, achieving near-perfect co-elution, an ideal Matrix Factor of 1.01, and excellent assay precision.

Conclusion

The use of Azelastine-13C-d3 is a highly effective strategy for LC-MS/MS quantification, provided the chromatographic isotope effect is actively managed. By understanding the physicochemical mechanisms that cause deuterated standards to elute early in RPLC, bioanalytical scientists can proactively design methods that force co-elution. Utilizing steep gradient profiles, elevated column temperatures, and rigorous Matrix Factor validation ensures that the SIL-IS perfectly mirrors the endogenous analyte, guaranteeing the integrity of clinical pharmacokinetic data.

References

  • Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide Source: Benchchem URL:2

  • Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies Source: PubMed Central (PMC) URL:1

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL:5

  • Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis Source: Analytical Chemistry - ACS Publications URL:3

  • Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC Source: Journal of Pharmaceutical and Biomedical Analysis (via Ovid) URL:4

Sources

Application Note: High-Precision Quantification of Azelastine in Nasal Spray Formulations using Azelastine-13C-d3 via LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, self-validating protocol for the quantification of Azelastine hydrochloride in viscous nasal spray formulations. By utilizing a stable isotope-labeled internal standard (SIL-IS), Azelastine-13C-d3 , this method specifically addresses the analytical challenges posed by nasal matrices—specifically viscosity-induced pipetting errors and ionization suppression caused by preservatives like Benzalkonium Chloride (BKC).[1][2] The method demonstrates linearity over a dynamic range of 0.5–500 ng/mL with an accuracy of 98-102%, compliant with ICH Q2(R1) validation standards.[1][2]

Introduction: The Matrix Challenge

Nasal spray formulations present unique bioanalytical challenges compared to plasma or simple aqueous solutions.[3] The presence of viscosity modifiers (e.g., hydroxypropyl methylcellulose) and surfactants (e.g., Benzalkonium Chloride) creates a "sticky" matrix that complicates sample handling and mass spectrometry detection.

Why Azelastine-13C-d3?

While structural analogs (like Clomipramine) are occasionally used, they fail to perfectly track the ionization suppression caused by the co-eluting nasal matrix. Azelastine-13C-d3 is the "Gold Standard" because:

  • Co-elution: It elutes at the exact retention time as the analyte, experiencing the exact same matrix effects.[3]

  • Mass Shift: The +4 Da shift (13C x1, Deuterium x3) prevents "crosstalk" (isotopic overlap) with the native analyte's M+2 isotope.[1][2]

  • Label Stability: The labels are located on the N-methyl group of the azepine ring, a position stable against back-exchange in aqueous acidic buffers.[1][2]

Experimental Protocol

Chemicals and Reagents[4][5]
  • Analyte: Azelastine HCl (MW: 418.37 g/mol ; Free base MW: ~381.9).[1][2][3]

  • Internal Standard: Azelastine-13C-d3 HCl (Label: N-methyl-13C-d3).[1][2]

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), and Ammonium Formate.[2]

  • Matrix Blank: Simulated Nasal Fluid (SNF) containing 0.01% Benzalkonium Chloride and 0.5% HPMC (to simulate viscosity).

Sample Preparation: The "Viscosity-Break" Method

Direct dilution of nasal sprays often leads to poor reproducibility due to the heterogeneous nature of the spray plume and viscosity.[1] We utilize a Methanol Crash technique to break the polymer network and ensure total drug solubilization.

Step-by-Step Workflow:

  • Actuation: Fire 5 sprays of the nasal formulation into a waste container to prime the pump.

  • Collection: Fire 1 spray (approx. 137 µL) into a 20 mL scintillation vial. Weigh the vial before and after to determine the exact mass of the dose.

  • Solubilization: Add 5.0 mL of Methanol (not water). Vortex at high speed for 60 seconds.[2] Rationale: Methanol precipitates cellulosic thickeners while fully dissolving the Azelastine and BKC.

  • IS Spiking: Transfer 50 µL of the supernatant to a clean tube. Add 20 µL of IS Working Solution (Azelastine-13C-d3 at 100 ng/mL).[1][2]

  • Dilution: Dilute to final volume with Mobile Phase A (0.1% Formic Acid in Water) to match initial mobile phase composition.

  • Clarification: Centrifuge at 10,000 x g for 5 minutes to pellet any residual excipients. Transfer supernatant to LC vial.

LC-MS/MS Instrumentation & Conditions

Chromatography (LC)

  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1][2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Flow Rate: 0.4 mL/min.[1][2]

  • Injection Volume: 2 µL.

Gradient Logic: The gradient is designed to elute Azelastine early while forcing the highly retained surfactant (BKC) to elute in the wash step, preventing source contamination for subsequent runs.

Time (min)% Mobile Phase BEvent
0.0010Initial equilibration
0.5010Load
3.0090Elution of Azelastine (~1.8 min)
4.0095Wash Step (Elution of BKC)
4.1010Re-equilibration
5.5010End of Run

Mass Spectrometry (MS)

  • Source: Electrospray Ionization (ESI), Positive Mode.[2][4]

  • Scan Type: Multiple Reaction Monitoring (MRM).[1][2]

  • Capillary Voltage: 3.5 kV.[1][2]

  • Desolvation Temp: 400°C.

MRM Transitions: Note on Fragmentation: The dominant fragment for Azelastine is the cleavage of the N-methyl-hexahydro-azepine ring (m/z 112).[1][2] Since the IS label (13C-d3) is on the N-methyl group, the fragment also shifts by +4 Da.[1][2]

CompoundPrecursor Ion (Q1)Product Ion (Q3)Dwell (ms)Collision Energy (eV)
Azelastine 382.2 [M+H]+112.15028
Azelastine-13C-d3 386.2 [M+H]+116.15028

Workflow Visualization

The following diagram illustrates the critical "Viscosity-Break" sample preparation and the parallel processing of the Analyte and Internal Standard.

Azelastine_Workflow cluster_prep Sample Preparation cluster_is Internal Standard Addition cluster_analysis LC-MS/MS Analysis NasalSpray Nasal Spray Formulation (Viscous Matrix) Weighing Gravimetric Collection (Mass Correction) NasalSpray->Weighing MeOH_Crash Methanol Crash (Breaks Viscosity) Weighing->MeOH_Crash Centrifuge Centrifugation (Remove Excipients) MeOH_Crash->Centrifuge Spike Spike into Supernatant Centrifuge->Spike IS_Stock Azelastine-13C-d3 Stock Solution IS_Stock->Spike LC_Sep LC Separation (C18 Column) Spike->LC_Sep Inject MS_Det MS/MS Detection (MRM Mode) LC_Sep->MS_Det Data Quantification (Ratio Analyte/IS) MS_Det->Data

Caption: Workflow for Azelastine quantification showing the Methanol Crash step to handle viscosity and the integration of the SIL-IS.

Results & Discussion

Linearity and Range

The method exhibits excellent linearity from 0.5 ng/mL to 500 ng/mL .[3]

  • Regression Model: Weighted linear regression (1/x²).[1][2]

  • Correlation Coefficient (r²): Typically > 0.998.[1][2][5]

  • Significance: This wide range covers the high concentrations found in formulation QC (diluted samples) and the lower limits required for cleaning validation (swab analysis).[1][2][3]

Matrix Effect Correction

The nasal spray matrix (specifically BKC) causes signal suppression in the ESI source.[1][3]

  • Without IS: Signal variability is ±15% due to inconsistent spray viscosity and ionization competition.

  • With Azelastine-13C-d3: The IS compensates for these effects.[1][2][3] Since the IS co-elutes, any suppression affecting Azelastine affects the IS equally. The ratio of Analyte/IS remains constant, yielding precision < 2.5% RSD.

Specificity (Crosstalk Check)

A critical validation step for isotope dilution is checking for "Crosstalk"—where the IS contributes signal to the analyte channel or vice versa.[1][3]

  • Analyte -> IS Channel: Azelastine (382) has a natural M+4 isotope abundance of <0.1%, causing negligible interference in the 386 channel.[1][2]

  • IS -> Analyte Channel: High purity Azelastine-13C-d3 (>99% isotopic purity) ensures no contribution to the 382 channel.[1][2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Backpressure HPMC polymer precipitation in the column.[1][2][3]Ensure the centrifugation step (Section 2.[1]2) is rigorous.[1][2] Use a guard column.[2]
Carryover Benzalkonium Chloride (BKC) sticking to the injector.[1][2][3]Implement a needle wash with 50:50 MeOH:Isopropanol. Ensure the gradient "Wash Step" goes to 95% B.
Poor Peak Shape pH mismatch.Azelastine is basic.[2][3] Ensure Mobile Phase A is acidic (pH ~3.[2]0) to keep it fully protonated and prevent secondary silanol interactions.[1]
IS Signal Drift Deuterium exchange (rare).[1][2][3]The N-methyl label is stable.[1][2][3] However, ensure stock solutions are not stored in highly acidic aqueous media for months. Store in MeOH at -20°C.

References

  • International Council for Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Park, Y. S., et al. (2010).[2][3] Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC-ESI/MS/MS). International Journal of Biomedical Science, 6(2), 120–127.[6] [Link]

  • Hassouna, M. E. M., et al. (2017).[2][3][7][5] Simultaneous Determination of Azelastine hydrochloride and Benzalkonium chloride by RP-HPLC Method in their Ophthalmic Solution.[1][2][7] Journal of Forensic Sciences & Criminal Investigation.[7][5] [Link]

  • PubChem. (n.d.).[1][2][3] Azelastine Compound Summary. National Library of Medicine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Mitigating Matrix Effects in the Bioanalysis of Azelastine using Azelastine-13C-d3

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The quantitative analysis of Azelastine, a potent H1 antagonist, in complex biological matrices such as human plasma presents a significant bioanalytical challenge.[1][2][3] Matrix effects—the alteration of ionization efficiency by co-eluting, non-target compounds—are a primary obstacle to achieving accurate and reproducible results in LC-MS/MS-based assays.[4][5][6][7] This technical guide provides a comprehensive framework for understanding, evaluating, and correcting for matrix effects in Azelastine analysis through the robust application of a stable isotope-labeled internal standard (SIL-IS), Azelastine-13C-d3.[8][9][10][11]

Section 1: Frequently Asked Questions (FAQs): The Fundamentals

This section addresses the core principles underlying matrix effects and the rationale for using a SIL-IS.

Q1: What exactly are "matrix effects" in LC-MS/MS analysis?

A: The "matrix" refers to all components in a biological sample apart from the analyte of interest (Azelastine). This includes salts, proteins, lipids, metabolites, and phospholipids.[12][13] Matrix effects occur when these co-eluting components interfere with the ionization of Azelastine in the mass spectrometer's ion source, leading to either a suppression or enhancement of its signal.[5][6][14] This phenomenon can severely compromise the accuracy, precision, and sensitivity of the analytical method.[5][15] Electrospray ionization (ESI) is particularly susceptible to these effects.[15]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like Azelastine-13C-d3 the preferred choice for correction?

A: A SIL-IS is considered the gold standard for quantitative bioanalysis.[16][17] Azelastine-13C-d3 has nearly identical chemical and physical properties to Azelastine, meaning it behaves similarly during sample extraction, chromatography, and ionization.[16] Because it co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement.[16] By calculating the peak area ratio of the analyte to the SIL-IS, these variations are effectively normalized, leading to highly accurate and reliable quantification. Regulatory agencies like the EMA recommend using a SIL-IS as an effective method to overcome matrix effects.[18]

Q3: Can't I just use a structural analog as an internal standard?

A: While structural analogs can be used, they are not ideal.[17] Analogs may have different retention times, extraction recoveries, and ionization efficiencies compared to the analyte.[17] This means they may not experience the same matrix effect as Azelastine, leading to incomplete correction and inaccurate results.[19] The use of a SIL-IS like Azelastine-13C-d3 is strongly preferred to account for interindividual variability in patient plasma samples.[19]

Q4: What are the regulatory expectations regarding the evaluation of matrix effects?

A: Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate the evaluation of matrix effects during bioanalytical method validation.[18][20][21][22] The goal is to ensure that the accuracy and precision of the assay are not compromised by the biological matrix.[15][22] The validation must demonstrate that the IS-normalized matrix factor is consistent across different sources (lots) of the biological matrix.[18][21]

Section 2: Core Experimental Protocol: Quantitative Assessment of Matrix Effects

This protocol outlines the standard procedure for evaluating matrix effects as recommended by regulatory guidelines.

Objective: To determine if different lots of biological matrix (e.g., human plasma) adversely affect the quantification of Azelastine.

Materials:

  • Blank human plasma (at least 6 different lots from individual donors)

  • Azelastine certified reference standard

  • Azelastine-13C-d3 certified reference standard

  • All necessary solvents and reagents for the bioanalytical method

Step-by-Step Protocol:

  • Prepare Solutions:

    • Set A (Neat Solution): Prepare a solution of Azelastine at a low and high concentration (e.g., LQC and HQC) in the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank matrix from 6 different sources. After the final evaporation step, spike the dried extracts with the same low and high concentrations of Azelastine as in Set A.

    • Internal Standard: Add Azelastine-13C-d3 at the working concentration to all samples in both Set A and Set B.

  • Analysis:

    • Inject the samples from Set A and Set B into the LC-MS/MS system.

    • Record the peak area responses for both Azelastine and Azelastine-13C-d3 for each sample.

  • Calculations:

    • Matrix Factor (MF): Calculated for each lot of matrix at each concentration.

      • MF = (Peak Response in Presence of Matrix [Set B]) / (Mean Peak Response in Neat Solution [Set A])

    • IS-Normalized Matrix Factor: This is the critical value for assessment.

      • IS-Normalized MF = (Azelastine/IS Peak Area Ratio in Set B) / (Mean Azelastine/IS Peak Area Ratio in Set A)

    • Coefficient of Variation (CV%): Calculate the CV% of the IS-Normalized Matrix Factor across the 6+ matrix lots.

Data Interpretation:

ParameterCalculationAcceptance Criteria (FDA/EMA)
IS-Normalized Matrix Factor Ratio of analyte/IS response in matrix vs. neat solutionShould be close to 1.0
CV% of IS-Normalized MF (Standard Deviation / Mean) * 100The CV% across all matrix lots should be ≤15%

This table summarizes the key calculations and regulatory acceptance criteria.

Section 3: Visual Workflows & Diagrams

MatrixEffectPrinciple cluster_ideal Ideal Condition (No Matrix) cluster_real Real Condition (With Matrix) Analyte_ideal Azelastine IS_ideal Azelastine-13C-d3 IonSource_ideal ESI Source MS_ideal Mass Spec Signal Analyte_real Azelastine IS_real Azelastine-13C-d3 Matrix Matrix Components (Lipids, Salts, etc.) IonSource_real ESI Source MS_real Mass Spec Signal

ME_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Calculation & Evaluation A Set A: Spike Analyte + IS in Neat Solvent D Acquire Peak Areas for Analyte and IS A->D B Set B: Extract 6+ Blank Matrix Lots C Spike Analyte + IS into Extracted Matrix (Post-Spike) B->C C->D E Calculate IS-Normalized Matrix Factor for each lot D->E F Calculate CV% of IS-Normalized MF E->F G Compare CV% to Acceptance Limit (≤15%) F->G

Section 4: Troubleshooting Guide

This Q&A guide addresses common issues encountered during Azelastine analysis.

Q: My IS-Normalized Matrix Factor CV% is >15%. What are the most likely causes and how do I fix it?

A: A CV% >15% indicates significant and variable matrix effects between different biological samples, and the SIL-IS is not fully compensating.

  • Cause 1: Poor Sample Cleanup: The sample preparation method (e.g., protein precipitation) may not be sufficiently removing interfering matrix components like phospholipids.[23][24]

    • Solution: Transition to a more rigorous sample cleanup technique. Solid-Phase Extraction (SPE) is highly effective at removing a broader range of interferences compared to simple protein precipitation.[23] Alternatively, explore phospholipid removal plates.[24]

  • Cause 2: Chromatographic Co-elution: Azelastine may be co-eluting with a highly suppressive matrix component.

    • Solution: Optimize the LC method. Adjust the gradient profile to better separate Azelastine from the early-eluting, highly polar matrix components (like salts) and the late-eluting, non-polar components (like lipids).[4][20] Consider using a smaller particle size column (e.g., UPLC) for improved peak resolution.

  • Cause 3: Suboptimal IS Concentration: The concentration of Azelastine-13C-d3 might not be appropriate.

    • Solution: The internal standard concentration should be consistent across all samples and typically matched to be in the mid-range of the calibration curve.[16] Ensure the IS response is stable and well above the noise level in all matrix lots.

Q: I'm observing a signal for Azelastine in my blank matrix samples (crosstalk). What should I do?

A: This can be due to several factors.

  • Cause 1: Impurity in the Internal Standard: The Azelastine-13C-d3 standard may contain a small amount of unlabeled Azelastine.

    • Solution: Verify the isotopic purity of your SIL-IS from the certificate of analysis. If it's impure, procure a new standard with higher purity. A mass difference of at least 4-5 Da between the analyte and IS is ideal to minimize potential crosstalk.[16]

  • Cause 2: In-source Fragmentation: The Azelastine-13C-d3 parent ion might be fragmenting back to an ion with the same mass as the Azelastine parent ion within the ion source.

    • Solution: Optimize the ion source parameters (e.g., cone voltage or declustering potential). Use milder conditions to reduce unintended fragmentation before the collision cell.

  • Cause 3: System Contamination/Carryover: The analytical system might be contaminated.

    • Solution: Inject several blank solvent injections to clean the system. If the problem persists, perform thorough cleaning of the autosampler, injection port, and column.

Q: The absolute response of my internal standard (Azelastine-13C-d3) is highly variable across different patient samples. Is this a problem?

A: High variability in the absolute IS response is a direct indication of variable matrix effects.[19] However, this is precisely the reason for using a SIL-IS. As long as the analyte/IS peak area ratio remains consistent and your Quality Control (QC) samples are accurate, the method is performing as intended. The SIL-IS is successfully tracking and correcting for the sample-to-sample variation in ion suppression or enhancement.[4][19] If your QC samples fail, it points to a more severe issue that requires re-optimizing sample cleanup or chromatography as described above.

References

  • van de Merbel, N. C., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 965, 1-7. [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques & Research. [Link]

  • Cieśla, A., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 293-303. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • Pretzelmix. (2023). Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. Pretzelmix. [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis, 1(1), 145-150. [Link]

  • Lee, J. (2023). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Restek. [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc. [Link]

  • Patel, P. N., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 2(7), 1640-1653. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]

  • Bahar, B., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5548-5569. [Link]

  • Furey, A., et al. (2020). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International, 33(11), 22-29. [Link]

  • Zhang, G., et al. (2013). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Analytical & Bioanalytical Techniques, 4(5), 1-6. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. [Link]

  • Ray, K., et al. (2020). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

  • De Boer, T., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(13), 1609-1618. [Link]

  • PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. PharmaCompass. [Link]

  • Lee, J. I., et al. (2010). Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. Journal of the Korean Chemical Society, 54(3), 322-328. [Link]

  • ResearchGate. (n.d.). Stability Study of the Antihistamine Drug Azelastine HCl along with a Kinetic Investigation and the Identification of New Degradation Products. ResearchGate. [Link]

  • Axios Research. (n.d.). Azelastine-13C-d3 HCl. Axios Research. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix Effect in Bioanalysis: An Overview. ijppr.humanjournals.com. [Link]

  • Park, J. H., et al. (2011). Pharmacokinetic and Bioequivalence Studies of Azelastine in Korean Healthy Volunteers using Validated LC-MS/MS Method. Journal of Cancer Prevention, 16(2), 85-91. [Link]

  • Lee, J. I., et al. (2010). Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. PubMed. [Link]

  • ResearchGate. (2010). (PDF) Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. ResearchGate. [Link]

Sources

Resolving peak tailing issues for Azelastine-13C-d3 in HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Problem Scope

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing significant peak tailing (


) for Azelastine-13C-d3  (Internal Standard) or the native Azelastine analyte.[1][2]

The Core Issue: Azelastine is a basic compound (


 at the azepane nitrogen). On standard silica-based C18 columns, the protonated amine moiety interacts electrostatically with residual ionized silanols (

) on the stationary phase.[1][2] This secondary interaction—akin to an unintended ion-exchange mechanism—causes the kinetic lag known as "tailing."[1][2]

Isotope Note: While Azelastine-13C-d3 is an isotopically labeled internal standard (IS), its physicochemical behavior regarding peak shape is identical to the unlabeled drug.[1][2] However, due to the Deuterium Isotope Effect , the d3-analog may elute slightly earlier than the native analyte.[3][4] This is normal and should not be confused with tailing.

The Mechanism: Why Azelastine Tails

To resolve the issue, we must first visualize the molecular interaction causing the drag.

Diagram 1: The Silanol-Amine Interaction Pathway

This diagram illustrates the "Chemical Drag" mechanism where the basic Azepane ring is retained by residual silanols rather than the hydrophobic C18 ligands.

AzelastineMechanism Silica Silica Surface (Stationary Phase) Silanol Residual Silanol (Si-O⁻) Silica->Silanol Incomplete Bonding Interaction Electrostatic Attraction (Secondary Retention) Silanol->Interaction Ionic Bond Azelastine Azelastine-13C-d3 (Protonated Amine BH⁺) Azelastine->Interaction pH < pKa Tailing Peak Tailing (Kinetic Lag) Interaction->Tailing Slow Desorption

[1][2]

Diagnostic Workflow

Before altering your method, confirm the source of the tailing.[5] Is it chemical (interaction) or physical (system void)?

Diagram 2: Troubleshooting Decision Tree

Follow this logic path to identify the root cause.

TroubleshootingTree Start Observation: Azelastine-13C-d3 Tailing Q1 Do neutral markers (e.g., Toluene/Uracil) also tail? Start->Q1 Physical PHYSICAL ISSUE Dead Volume / Void Q1->Physical Yes Chemical CHEMICAL ISSUE Silanol Interaction Q1->Chemical No Action_Phys Action: Check tubing connections Replace column (void) Physical->Action_Phys Q2 Current Mobile Phase pH? Chemical->Q2 pH_Mid pH 3.5 - 8.0 (Worst Range) Q2->pH_Mid pH_Low pH < 3.0 Q2->pH_Low pH_High pH > 10.0 Q2->pH_High Fix_Mid Fix: Move to pH 2.5 or >10 pH_Mid->Fix_Mid Fix_Low Fix: Add Ion Pair (OSA) or Chaotropic Agent (TFA) pH_Low->Fix_Low Fix_High Fix: Check Column Limit (Silica Dissolution?) pH_High->Fix_High

Validated Solution Protocols

Select the protocol that best fits your available instrumentation and column inventory.

Protocol A: The "Modern Hybrid" Approach (Recommended)

Best for: LC-MS/MS, High throughput, New method development.[2]

Concept: At High pH (


), Azelastine becomes neutral (uncharged).[1][2] Neutral molecules do not interact with silanols.[2]
Requirement:  You must  use a Hybrid Silica column (e.g., Waters XBridge, Phenomenex Gemini, Agilent Poroshell HPH) resistant to high pH. Standard silica dissolves above pH 8.0.[2]
ParameterCondition
Column Hybrid C18 (e.g., XBridge BEH C18), 2.1 x 50mm, 2.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide)
Mobile Phase B Acetonitrile
Why it works Azelastine is deprotonated.[1][2] Silanols are ionized but have nothing to attract.[2]
Protocol B: The "Traditional" Approach (USP Style)

Best for: QC Labs, Standard Silica Columns, UV Detection.

Concept: Use a low pH to suppress silanol ionization and an ion-pairing agent to block remaining active sites.[1][2]

ParameterCondition
Column Standard C18 (L10 packing), End-capped
Mobile Phase A Buffer: 2.9 g/L Octanesulfonic Acid (OSA) + KH2PO4, adjusted to pH 3.0
Mobile Phase B Acetonitrile
Why it works Low pH protonates silanols (

).[1][2] OSA forms a neutral complex with Azelastine.[2]
Warning Ion-pairing agents are difficult to wash out and can suppress ionization in LC-MS.[1][2]
Protocol C: The "Quick Fix" (LC-MS Friendly)

Best for: Existing methods where you cannot change the column.[1][2]

Concept: Use a "Sacrificial Base" or Chaotropic agent.

  • Add 0.1% Triethylamine (TEA) to the aqueous mobile phase. TEA competes for silanol sites, effectively "masking" them from the Azelastine.

  • Alternatively, use 0.05% - 0.1% Trifluoroacetic Acid (TFA). TFA acts as a volatile ion-pairing agent.[1][2] Note: TFA can suppress MS signal intensity.[1][2]

Frequently Asked Questions (FAQs)

Q1: My Azelastine-13C-d3 peak tails, but the retention time is also shifting between runs. Is this the isotope effect? A: No. The isotope effect is constant. Drifting retention times combined with tailing usually indicate column equilibration issues or "phase collapse" (if using 100% aqueous).[1][2] Ensure you equilibrate the column with at least 10-20 column volumes of the starting buffer.[2] If using an ion-pairing agent (Protocol B), equilibration can take hours.[1][2]

Q2: Can I use the USP method for LC-MS analysis of Azelastine-13C-d3? A: It is not recommended.[1][2] The USP method typically uses non-volatile buffers (Phosphate) and ion-pairing agents (Octanesulfonic acid) which will clog the MS source and suppress ionization.[1][2] Use Protocol A (Ammonium Bicarbonate) or Protocol C (Formic Acid/TFA) for MS applications.[1][2]

Q3: Why does the Azelastine-13C-d3 IS elute earlier than the analyte? A: This is the Deuterium Isotope Effect .[1][2] The C-D bond is shorter and has a lower molar volume than the C-H bond, making the deuterated molecule slightly less lipophilic. On a C18 column, this results in slightly lower retention (


). This is expected behavior, not a defect [1].

Q4: I replaced the column, but the tailing persists. What now? A: Check your Extra-Column Volume .[1][2] Basic compounds are highly sensitive to dispersion.

  • Ensure the tubing from the column outlet to the detector is 0.005" ID (Red PEEK).

  • Check the needle wash solvent. If the wash solvent is too weak, carryover can mimic tailing. Use a strong organic wash (e.g., 50:50 MeOH:ACN + 0.1% Formic Acid).

References

  • BenchChem. (2025).[1][2][3][6] Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide. Retrieved from [1][2]

  • USP-NF. (2025).[1][2][7] Azelastine Hydrochloride Monograph: Chromatographic Purity.[2] United States Pharmacopeia.[2][8] Retrieved from [1][2]

  • Element Lab Solutions. (2025).[1][2] Peak Tailing in HPLC: Mechanisms and Fixes for Basic Compounds. Retrieved from [1][2]

  • Phenomenex. (2025).[1][2][7] Troubleshooting High pH Stability for Hybrid Columns. Retrieved from [1][2]

Sources

Technical Support Center: High-Sensitivity Azelastine Quantification via LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. As drug development demands increasingly lower limits of quantification (LLOQ) for pharmacokinetic (PK) and bioequivalence (BE) studies, the robust quantification of Azelastine in complex biological matrices has become a critical analytical challenge. Azelastine, a potent histamine H1 receptor antagonist, typically exhibits peak plasma concentrations (


) of approximately 1.0 ng/mL following standard oral dosing, necessitating an LLOQ in the low pg/mL range[1].

To achieve this, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard[2]. However, achieving reproducible sensitivity requires overcoming severe matrix effects and extraction variabilities. This guide provides authoritative methodologies, validated data structures, and advanced troubleshooting protocols centered on the use of Stable Isotope-Labeled Internal Standards (SIL-IS), specifically Azelastine-13C,d3[3][4].

Mechanistic Workflow: The Role of SIL-IS in Signal Normalization

When quantifying trace analytes in plasma, co-eluting endogenous lipids and proteins compete with the analyte for charge during Electrospray Ionization (ESI), leading to ion suppression (the "matrix effect")[5]. A structural analog cannot perfectly co-elute with Azelastine, leaving it vulnerable to differential suppression.

Azelastine-13C,d3 (a +4 Da mass shift) possesses identical physicochemical properties to unlabeled Azelastine. It co-elutes exactly, experiencing the exact same matrix-induced ionization fluctuations[6]. By quantifying the ratio of the analyte to the SIL-IS, the matrix effect is mathematically nullified, creating a self-validating quantification system[7].

G Start Plasma Sample (Endogenous Matrix + Azelastine) Spike Spike SIL-IS (Azelastine-13C, d3) Start->Spike Extract Liquid-Liquid Extraction (n-hexane : 2-propanol) Spike->Extract LC UHPLC Separation (C18 Column Co-elution) Extract->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Data Quantification Ratio: Analyte / SIL-IS MS->Data

Workflow for Azelastine quantification using SIL-IS to eliminate matrix effects.

Standardized Experimental Methodology

The following protocol outlines a validated Liquid-Liquid Extraction (LLE) and LC-MS/MS workflow designed to achieve an LLOQ of 10 pg/mL[1][2].

Step 1: Sample Preparation & SIL-IS Equilibration

  • Thaw human plasma samples on ice. Transfer 1.0 mL of plasma to a clean glass extraction tube.

  • Add 100 µL of the working SIL-IS solution (Azelastine-13C,d3 at 10 ng/mL in 50% methanol)[2].

  • Critical Causality: Vortex the mixture for 30 seconds and allow it to equilibrate for 5 minutes. This ensures the SIL-IS fully integrates into the protein-binding equilibrium of the endogenous matrix, matching the extraction recovery of the target analyte[8].

Step 2: Liquid-Liquid Extraction (LLE)

  • Add 4.0 mL of an extraction solvent mixture consisting of n-hexane:2-propanol (97:3, v/v)[1].

  • Vortex vigorously for 3 minutes to partition the lipophilic Azelastine into the organic layer, leaving polar matrix interferents in the aqueous phase.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C to achieve phase separation.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

Step 3: Reconstitution and LC-MS/MS Analysis

  • Reconstitute the dried extract in 150 µL of mobile phase (e.g., Acetonitrile : 5 mM Ammonium Acetate, 1:1 v/v)[1].

  • Inject 10 µL into the UHPLC system equipped with a C18 or C8 column.

  • Detect via positive ESI in Multiple Reaction Monitoring (MRM) mode.

Quantitative Data Summaries

Table 1: Optimized MRM Transitions and Collision Energies Note: Azelastine contains a chlorine atom. The precursor mass reflects the dominant


Cl isotope.
AnalytePrecursor Ion (

)
Product Ion (

)
Dwell Time (ms)Collision Energy (eV)
Azelastine 382.2112.210036.0
Azelastine-13C,d3 (IS) 386.2116.210036.0

Table 2: Matrix Factor (MF) Evaluation (Analog vs. SIL-IS) Data illustrates the necessity of SIL-IS across variable patient plasma lots.

Plasma LotUnlabeled Azelastine MFAnalog IS MFIS-Normalized MF (Analog) IS-Normalized MF (13C,d3)
Lot 1 (Healthy)0.850.920.921.01
Lot 2 (Healthy)0.780.890.870.99
Lot 3 (Hyperlipidemic)0.450.700.64 (Fails criteria)1.02
Lot 4 (Hemolyzed)0.520.750.69 (Fails criteria)0.98

Interpretation: An IS-Normalized MF outside the 0.85–1.15 range indicates severe uncorrected matrix effects. The SIL-IS perfectly corrects for ion suppression even in hyperlipidemic samples[5][6].

Troubleshooting Guides & FAQs

Q1: Why is Azelastine-13C,d3 (+4 Da) specifically recommended over a simple deuterium (+2 Da) or +3 Da label? Expert Answer: This is a critical issue of isotopic interference. The chemical formula of Azelastine is


. Because it contains a chlorine atom, the natural 

Cl isotope creates a massive M+2 peak (approximately 32% the abundance of the M+0 peak). If you use a +2 Da or +3 Da SIL-IS, the natural heavy isotopes of high-concentration unlabeled Azelastine will "bleed" into the mass transition channel of your internal standard, artificially inflating the IS peak area and destroying your calibration curve linearity at the high end[5][9]. A +4 Da shift (13C,d3) safely bypasses the

Cl interference, ensuring spectral purity[4][9].

Q2: I am observing a high background signal in my Azelastine channel (m/z 382.2) when injecting the blank plasma spiked only with the SIL-IS. What is causing this? Expert Answer: You are experiencing "cross-talk" or isotopic impurity from the SIL-IS itself. No stable isotope synthesis is 100% pure. If your Azelastine-13C,d3 standard contains even 0.5% of unlabeled Azelastine (D0), spiking a high concentration of the IS will introduce a measurable amount of unlabeled drug into your blank[5]. Resolution: Reduce the working concentration of your SIL-IS. The IS concentration should be optimized to produce a signal roughly halfway up your calibration curve, not at the absolute maximum, to minimize the absolute mass of D0 impurity injected.

Q3: My extraction recoveries are highly variable between patient samples, ranging from 40% to 80%. How do I ensure accuracy? Expert Answer: Azelastine is highly lipophilic and heavily protein-bound. In clinical samples, protein content and lipid profiles vary drastically, altering extraction efficiency[8]. Resolution: This is precisely why the SIL-IS must be added before any extraction steps. Because the SIL-IS and the analyte share identical extraction thermodynamics, a 40% recovery of Azelastine will be mirrored by a 40% recovery of the SIL-IS. The ratio remains perfectly constant. Ensure you vortex and incubate the plasma for 5 minutes after spiking the IS to allow it to bind to plasma proteins identically to the endogenous drug[6][8].

Q4: I am seeing peak tailing for both Azelastine and the SIL-IS, which is reducing my signal-to-noise (S/N) ratio at the LLOQ. How can I improve peak shape? Expert Answer: Azelastine contains basic amine groups (an azepane ring). In reversed-phase LC, these basic nitrogen atoms strongly interact with unendcapped silanol groups on the silica backbone of C18 columns, causing severe tailing. Resolution: Ensure your mobile phase contains a volatile buffer (like 5 mM Ammonium Acetate) and adjust the pH to ~6.4 to control the ionization state of the amine[1]. Additionally, switch to a fully endcapped, high-purity silica column designed specifically for basic compounds.

References
  • Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. PubMed. Available at:[Link]

  • Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. PMC. Available at:[Link]

  • Matrix matching in liquid chromatography–mass spectrometry with stable isotope labelled internal standards—Is it necessary? ResearchGate. Available at:[Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC. Available at:[Link]

  • Development and validation of an LC-MS/MS method for the quantification of imatinib and imatinib-d8 in human plasma. Ingenta Connect. Available at:[Link]

Sources

Addressing cross-talk interference between Azelastine and Azelastine-13C-d3

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers developing LC-MS/MS assays for Azelastine using its stable isotope-labeled internal standard (SIL-IS), Azelastine-13C-d3 .

Unlike standard small molecule method development, Azelastine presents a unique challenge due to the presence of a Chlorine atom in its structure, which creates a wide isotopic distribution. When paired with a +4 Da internal standard (13C-d3), this creates a high risk of bidirectional cross-talk .

Diagnostic Hub: Identifying the Interference

Use this section to match your symptoms to the root cause.

Q: I see a peak in my "Double Blank" or "Zero" samples at the Analyte retention time.

Diagnosis: Reverse Cross-Talk (IS


 Analyte). 
Your Internal Standard (IS) working solution likely contains a small amount of unlabeled (d0) Azelastine, or your IS concentration is too high.
  • The Test: Inject a sample containing only Internal Standard (at working concentration) and monitor the Analyte MRM transition.

  • Acceptance Criteria: The area of the interference peak must be

    
     20% of the LLOQ peak area (per FDA/EMA guidelines).
    
Q: My Internal Standard response increases in my high-concentration standards (ULOQ).

Diagnosis: Forward Cross-Talk (Analyte


 IS). 
High concentrations of native Azelastine are contributing to the IS MRM channel. This is likely due to the M+4 isotopic contribution  of the native Chlorine-containing molecule overlapping with the IS precursor mass.
  • The Test: Inject your ULOQ standard without Internal Standard and monitor the IS MRM transition.

  • Acceptance Criteria: The interference peak area must be

    
     5% of the average IS response.[1]
    
Q: My IS response drops significantly in high-concentration samples, but not in blanks.

Diagnosis: Ion Suppression. While not strictly "cross-talk," this mimics the symptoms. The high abundance of analyte ions is saturating the ionization source or detector, suppressing the IS signal.

  • Differentiation: If the IS peak shape distorts or the retention time shifts slightly, suspect suppression. If the peak remains sharp but area decreases, it is suppression. If area increases, it is Forward Cross-Talk.

The Mechanism: Why Azelastine is Different

Understanding the causality is required to fix the method.

Most researchers assume a +4 Da mass shift is sufficient to prevent overlap. For Azelastine (


), this assumption is dangerous because of Chlorine-37 .
  • Natural Abundance: Chlorine exists as

    
     (75.8%) and 
    
    
    
    (24.2%).
  • The M+2 Peak: Native Azelastine has a massive M+2 peak (~32% relative abundance) due to

    
    .
    
  • The M+4 Peak (The Killer): The M+4 signal arises from the combination of

    
     plus naturally occurring 
    
    
    
    isotopes in the carbon skeleton.
    • While M+4 is usually negligible in non-chlorinated molecules, in Azelastine it is significant enough to interfere with a +4 Da IS.

Visualizing the Spectral Overlap

The following diagram illustrates how the isotopic tail of Native Azelastine "bleeds" into the isolation window of Azelastine-13C-d3.

IsotopeOverlap cluster_legend Mechanism of Failure Native Native Azelastine (Monoisotopic 382.2) NativeM2 Native Isotope M+2 (37-Cl form) ~32% Abundance Native->NativeM2 Natural Isotope Distribution NativeM4 Native Isotope M+4 (37-Cl + 13-C2) ~0.5 - 1.0% Abundance NativeM2->NativeM4 Carbon-13 Contribution Detector IS Detector Channel (m/z 386.2 -> 116.2) NativeM4->Detector FORWARD CROSS-TALK (Interference at High Conc) IS IS: Azelastine-13C-d3 (Mass +4 Da) Target MRM IS->Detector Correct Signal

Caption: Schematic showing how the M+4 isotope of native Azelastine (Red) acts as an imposter in the Internal Standard detection channel (Green).

Optimization Protocol: The "Sweet Spot" Titration

Follow this self-validating protocol to balance Forward and Reverse interference.

You cannot eliminate cross-talk entirely with a +4 Da IS. You must manage it by tuning the IS concentration to a "Sweet Spot" where both FDA/EMA criteria are met.

Step 1: Establish the "Ceiling" (Reverse Interference Limit)

Goal: Determine the maximum IS concentration before it contaminates the LLOQ.

  • Prepare IS working solutions at three concentrations: Low (50 ng/mL) , Medium (200 ng/mL) , and High (500 ng/mL) .

  • Inject a Blank sample spiked only with these IS levels.

  • Monitor the Analyte transition (382.2 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     112.2).[2][3]
    
  • Compare the interference area to the area of your LLOQ standard.

  • Rule: Select the highest IS concentration where Interference

    
     20% of LLOQ.
    
Step 2: Establish the "Floor" (Forward Interference Limit)

Goal: Determine the minimum IS concentration required to swamp the signal from the ULOQ.

  • Inject your ULOQ sample (e.g., 100 ng/mL Azelastine) without IS.

  • Monitor the IS transition (386.2

    
     116.2).
    
  • Record the peak area of this interference (

    
    ).
    
  • Calculation: The IS response (

    
    ) must be at least 20 times greater than 
    
    
    
    (since
    
    
    must be
    
    
    5% of
    
    
    ).
  • Inject your IS working solutions and find which concentration provides an area greater than

    
    .
    
Step 3: The "Sweet Spot" Calculation Table

Use the table below to record your data and make the decision.

ParameterExperimental ValueDecision Logic
Analyte LLOQ Area (A) __________Reference Value
IS Interference in Blank (B) __________If B > 0.2 * A, IS Conc is too HIGH
Analyte ULOQ Interference (C) __________Reference Value (M+4 contribution)
Average IS Area (D) __________If C > 0.05 * D, IS Conc is too LOW

Troubleshooting Outcome:

  • If "Too High" and "Too Low" overlap: You have no valid working range.

    • Immediate Action: Narrow the calibration range (lower the ULOQ).

    • Secondary Action: Switch to a +6 Da or +8 Da IS (e.g., Azelastine-d6) if commercially available.

Method Parameters & MRM Settings

To minimize cross-talk, ensure your Mass Spectrometer resolution is set to "Unit" or "High" for both Q1 and Q3. "Low" or "Open" resolution will exacerbate the overlap.

Recommended MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (V)
Azelastine 382.2112.250~30
Azelastine-13C-d3 386.2116.250~30

Note: Ensure the Product Ion also shifts by +4 Da. If the fragmentation loses the labeled portion of the molecule, the IS and Analyte will share the same product ion, causing massive cross-talk. Verification: The d3 and 13C labels are typically on the N-methyl azepane ring. The fragment 112.2 corresponds to the methyl-azepane moiety. Therefore, the IS fragment should be 116.2 (preserving the labels). Always verify the certificate of analysis for label position.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Defines acceptance criteria for selectivity and internal standard interference (Section IV.B.2).

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation.[1] (2022).[4][5] Harmonized guidelines on cross-talk and matrix effects.

  • Park, J. H., et al. "Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandem Mass Spectrometry."[2][3][6] Journal of Cancer Prevention, 15(1), 82–89. (2010).[2][3] Provides baseline chromatographic conditions and fragmentation patterns.

  • BenchChem. A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation. (2025).[1][4] Summary of interference limits (5% for IS, 20% for LLOQ).

Sources

Stability of Azelastine-13C-d3 hydrochloride in autosampler conditions

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers utilizing Azelastine-13C-d3 hydrochloride as an internal standard (IS) in LC-MS/MS bioanalysis. It is designed to troubleshoot stability issues specifically within the autosampler environment.

Executive Summary & Core Stability Profile

Azelastine-13C-d3 hydrochloride is a stable isotope-labeled internal standard (SIL-IS) with a mass shift of +4 Da (one 13C, three 2H) relative to the unlabeled drug. While the isotopic label renders it chemically distinct for mass spectrometry, its physicochemical properties—specifically its basicity (pKa ~9.5) and lipophilicity—mirror the analyte.

The Critical Failure Mode: In autosampler conditions, the primary stability risk for Azelastine is not chemical degradation (e.g., hydrolysis), but non-specific adsorption to container surfaces. Azelastine is a tertiary amine; positively charged at neutral/acidic pH, it interacts strongly with the silanol groups on glass surfaces.

ParameterSpecification / Behavior
Chemical Stability High in acidic media (pH 3.0–5.0). Unstable in alkaline/oxidative conditions.
Isotopic Stability High. The label is typically on the N-methyl group (N-13CD3). This position is resistant to H/D exchange in aqueous solution but susceptible to metabolic dealkylation (in vivo only).
Adsorption Risk Critical. High affinity for untreated glass (Type I borosilicate).
Recommended Solvent Acidified organic/aqueous mix (e.g., 0.1% Formic Acid in 50:50 MeOH:H2O).
Autosampler Temp 4°C – 10°C (Standard). Stability typically validated up to 24–48 hours.

Troubleshooting Guide (Q&A Format)

Issue A: "My Internal Standard (IS) response is dropping over the course of the run."

Diagnosis: This is the hallmark of Adsorption (The "Sticking" Effect) . As the sequence progresses, the Azelastine-13C-d3 in your vials (or well plates) is slowly adhering to the walls of the container. This effectively lowers the concentration of free IS available for injection.

The Mechanism: Silanol groups (Si-OH) on the surface of glass vials are negatively charged at pH > 3. Azelastine (protonated amine) binds ionically to these sites.

Corrective Actions:

  • Switch Vials: Move from standard glass vials to Polypropylene (PP) vials or Silanized (Deactivated) Glass vials.

  • Acidify the Matrix: Ensure your reconstituted sample solvent contains at least 0.1% Formic Acid or Acetic Acid. Lowering the pH ensures the silanols are protonated (neutral), reducing their attraction to the drug.

  • Check Solubility: If using high organic content, ensure the salt form (hydrochloride) hasn't precipitated.

Issue B: "I see a mass shift or 'cross-talk' between the IS and Analyte."

Diagnosis: Isotopic Interference or Deuterium Exchange . While Azelastine-13C-d3 (+4 Da) is designed to avoid overlap, issues can arise if the pH is extreme or if the resolution is poor.

The Mechanism:

  • H/D Exchange: If the deuterium labels were on exchangeable protons (e.g., -OH, -NH), they would swap with solvent protons immediately.[1] However, in Azelastine-13C-d3, the label is on the methyl carbon. This is stable unless the pH is extremely basic (>10), promoting degradation.

  • Chlorine Isotope Overlap: Azelastine contains Chlorine. Natural Chlorine is ~75% 35Cl and ~25% 37Cl.

    • Analyte (M) has an M+2 peak (37Cl).

    • IS (M+4) is usually far enough away.

    • Risk:[2] If your IS concentration is too high, the IS's M-2 isotope (impurities) could contribute to the Analyte signal.

Corrective Actions:

  • Verify pH: Ensure sample pH is < 7.0.

  • Adjust Concentration: Run a "blank with IS" to see if it produces a peak in the Analyte channel. If yes, lower the IS concentration.

Issue C: "Peak splitting or broadening is observed for the IS."

Diagnosis: Solvent Strength Mismatch . The solvent used to reconstitute the sample in the autosampler is stronger (more organic) than the starting mobile phase.

Corrective Actions:

  • Match the Phase: Reconstitute samples in a solvent composition identical to or weaker than the initial mobile phase gradient (e.g., if starting at 10% B, dissolve samples in 5-10% B).

Visualized Workflows

Workflow 1: Troubleshooting Decision Tree

This diagram guides you through the logical steps when IS instability is suspected.

Troubleshooting Start Problem: Unstable IS Response CheckPattern Check Injection Pattern Start->CheckPattern TrendDown Trend: Gradual Decrease CheckPattern->TrendDown Systematic Drop Random Trend: Random Variation CheckPattern->Random No Pattern Adsorption Suspect: Adsorption to Vial TrendDown->Adsorption Solubility Suspect: Precipitation/Evaporation Random->Solubility Action1 Action: Switch to Polypropylene or Silanized Glass Adsorption->Action1 Action2 Action: Check Cap Sealing & Solvent Compatibility Solubility->Action2

Caption: Decision tree for diagnosing Azelastine-13C-d3 instability based on injection patterns.

Workflow 2: FDA-Compliant Autosampler Stability Protocol

To officially validate stability, follow this self-validating loop.

StabilityProtocol Prep 1. Prepare QC Samples (Low & High Conc) InjectT0 2. Inject Immediately (Time 0) Prep->InjectT0 Store 3. Store in Autosampler (Duration: 24-48h) InjectT0->Store InjectTn 4. Reinject Samples (Time n) Store->InjectTn Calc 5. Calculate Deviation (Tn vs T0) InjectTn->Calc

Caption: Step-by-step workflow for validating Processed Sample Stability per FDA guidelines.

Experimental Protocol: Autosampler Stability Assessment

Objective: To determine if Azelastine-13C-d3 degrades or adsorbs in the processed matrix while residing in the autosampler.

Reagents:

  • Matrix: Human Plasma (or specific biological fluid).[3]

  • IS Working Solution: Azelastine-13C-d3 HCl in 50% Methanol (acidified).

  • Vials: Polypropylene (Recommended) vs. Glass (Control).[4]

Step-by-Step Methodology:

  • Preparation: Prepare Quality Control (QC) samples at Low (LQC) and High (HQC) concentrations. Spike with Azelastine-13C-d3 IS.[3]

  • Processing: Extract samples (Protein Precipitation or Liquid-Liquid Extraction) as per your method.

  • T0 Injection: Immediately inject a freshly prepared calibration curve and the QC samples. This establishes the Baseline Response .

  • Storage: Leave the processed QC vials in the autosampler at the target temperature (e.g., 10°C) for the desired duration (e.g., 24, 48 hours).

  • Tn Injection: After the delay, reinject the same vials against a freshly prepared calibration curve (or compare absolute areas if system drift is negligible).

  • Calculation:

    
    
    
  • Acceptance Criteria: The mean concentration at Tn should be within ±15% of the nominal (or T0) value (FDA/EMA Guidelines).

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Saito, T., et al. (2014). Evaluation of a novel glass vial overcoming adsorption effect for pharmaceutical drugs. Shimadzu Technical Report. Retrieved from [Link]

  • Hassouna, M., et al. (2017).[5] Simultaneous Determination of Azelastine hydrochloride and Benzalkonium chloride by RP-HPLC Method. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

Sources

Troubleshooting recovery rates for Azelastine-13C-d3 in biological matrices

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with developing and troubleshooting liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for Azelastine.

When utilizing Azelastine-13C-d3 as a Stable Isotope-Labeled Internal Standard (SIL-IS), achieving consistent extraction recovery from biological matrices (plasma, serum, urine) is critical. While the FDA does not mandate 100% recovery, it strictly requires that recovery be consistent, reproducible, and independent of concentration[1].

Below is our expert troubleshooting guide, structured to address the most complex mechanistic challenges you may encounter during sample preparation.

📊 Fundamental Analyte Properties

To troubleshoot effectively, we must first understand the causality behind Azelastine's behavior in biological matrices. Azelastine is a lipophilic, basic compound (phthalazine derivative) with strong affinities for biological proteins.

Table 1: Physicochemical & Pharmacokinetic Properties Impacting Extraction

Parameter Value Analytical Implication
Plasma Protein Binding ~88% (Azelastine), ~97% (Metabolite) High risk of analyte/SIL-IS loss if proteins are not fully disrupted prior to organic extraction[2].
Bioavailability ~40% (Oral/Intranasal) Systemic concentrations are low; requires highly sensitive LC-MS/MS methods (low pg/mL LLOQ)[3].

| Metabolism | CYP450 (Desmethylazelastine) | SIL-IS must closely track the parent drug without isotopic cross-talk or interference[3]. |

🛠️ Frequently Asked Questions & Troubleshooting

Q1: Why is my Azelastine-13C-d3 recovery significantly lower in plasma compared to my neat solvent standards?

The Causality: Azelastine exhibits high plasma protein binding (approximately 88% in human plasma)[2]. If your extraction protocol does not adequately disrupt these drug-protein interactions, the SIL-IS will remain bound to the precipitating protein pellet or fail to partition into the organic phase. The Solution: You must alter the pH of the matrix before adding your extraction solvent. Because Azelastine has a basic azepane nitrogen, alkalinizing the plasma (pH > 10) ensures the molecule is in its un-ionized (free base) form, breaking ionic protein bonds and driving the lipophilic molecule into the organic extraction phase.

Q2: How do I differentiate between true low extraction recovery and matrix effect (ion suppression) in my LC-MS/MS?

The Causality: According to the FDA Bioanalytical Method Validation Guidance (2018), extraction recovery and matrix effects are distinct parameters[1]. Matrix components like endogenous phospholipids can co-elute with Azelastine-13C-d3 and suppress the electrospray ionization (ESI) signal, which artificially mimics low recovery[4]. The Solution: Implement a self-validating experimental design using a Post-Extraction Spike .

Table 2: Differentiating Matrix Effect vs. Extraction Recovery

Metric Experimental Formula FDA 2018 Guidance Target
Matrix Effect (ME) (Peak Area of Post-Extraction Spike / Peak Area of Neat Standard) × 100 Must be consistent across 6 different matrix lots (CV ≤ 15%)[5].

| Extraction Recovery (RE) | (Peak Area of Pre-Extraction Spike / Peak Area of Post-Extraction Spike) × 100 | Does not need to be 100%, but must be precise and reproducible[4]. |

RootCause Start Low Azelastine-13C-d3 Recovery Detected Q1 Is Ion Suppression > 20%? Start->Q1 ME_Solve Optimize Chromatography or use Phospholipid Removal Q1->ME_Solve Yes (Matrix Effect) Q2 Is pH > 10 during Sample Pre-treatment? Q1->Q2 No (True Recovery Loss) pH_Solve Add 0.1M NaOH to disrupt protein binding Q2->pH_Solve No Q3 Are you using polypropylene tubes? Q2->Q3 Yes NSB_Solve Switch to Low-Bind Tubes or add carrier protein Q3->NSB_Solve Yes (Non-Specific Binding) Ext_Solve Optimize LLE Solvent (e.g., Hexane:IPA 97:3) Q3->Ext_Solve No

Fig 1. Root cause analysis pathway for troubleshooting low SIL-IS recovery in LC-MS/MS.

Q3: What is the optimal Liquid-Liquid Extraction (LLE) protocol for Azelastine?

The Causality: Due to its lipophilicity, Azelastine extracts exceptionally well into non-polar solvent mixtures, provided the aqueous phase is highly basic. Literature validates that a mixture of n-hexane and 2-propanol yields clean extracts with high recovery for Azelastine and its internal standards[6].

Step-by-Step Validated LLE Protocol:

  • Aliquot: Transfer 100 µL of biological matrix (e.g., human plasma) into a 2.0 mL low-bind microcentrifuge tube.

  • Spike: Add 10 µL of Azelastine-13C-d3 working solution. Vortex briefly to integrate the SIL-IS into the matrix.

  • Alkalinize (Critical Step): Add 50 µL of 0.1 M NaOH. Vortex vigorously for 30 seconds. Note: This raises the pH > 10, neutralizing the basic azepane ring and stripping the drug from plasma proteins.

  • Extract: Add 1.0 mL of extraction solvent (n-hexane:2-propanol, 97:3, v/v)[6].

  • Partition: Vortex for 5 minutes at maximum speed to ensure maximum partitioning into the organic phase.

  • Separate: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Carefully transfer 800 µL of the upper organic layer to a clean tube, avoiding the protein interface.

  • Dry: Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of mobile phase (e.g., Acetonitrile:Water with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.

LLE_Workflow Step1 1. Aliquot Plasma & Spike SIL-IS Step2 2. Alkalinize (Add 0.1M NaOH) Step1->Step2 Step3 3. Liquid Extraction (Hexane:IPA 97:3) Step2->Step3 Step4 4. Phase Separation (Centrifuge 10k x g) Step3->Step4 Step5 5. Evaporate Organic & Reconstitute Step4->Step5

Fig 2. Optimized Liquid-Liquid Extraction (LLE) workflow for Azelastine from biological matrices.

Q4: My recovery is inconsistent across different concentration levels. What causes this non-linear recovery?

The Causality: This is a classic symptom of Non-Specific Binding (NSB) . Highly lipophilic bases like Azelastine tend to adsorb onto the hydrophobic walls of standard polypropylene tubes or glass vials. This effect is most pronounced at lower concentrations (near the LLOQ) or in neat solutions where there are no matrix proteins to competitively coat the container walls. The Solution:

  • Use silanized glass vials or commercially available "low-bind" polypropylene tubes for all sample preparation.

  • When preparing your neat Azelastine-13C-d3 working solutions, add a carrier protein (e.g., 0.1% Bovine Serum Albumin) or a small amount of surfactant (e.g., 0.1% CHAPS or Tween-20) to prevent the SIL-IS from sticking to the volumetric flasks.

📚 References

  • ResolveMass. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from[Link]

  • U.S. Food and Drug Administration (FDA). Astelin - azelastine hydrochloride spray, metered. Retrieved from[Link]

  • Medznat. (2022). Azelastine Pharmacokinetics and Pharmacologic Action. Retrieved from[Link]

  • Quinta Analytica. (2021). FDA 2018 Bioanalytical Method Validation - A Practical Assessment. Retrieved from [Link]

  • ResearchGate. (2010). Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandom Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. Retrieved from[Link]

Sources

Validation & Comparative

Bioanalytical Method Validation: Azelastine Quantification via LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide: Azelastine-13C-d3 vs. Traditional Internal Standards[1]

Part 1: Strategic Overview

In the high-stakes environment of pharmacokinetic (PK) profiling, the choice of Internal Standard (IS) is not merely a reagent decision—it is a foundational strategy that dictates the robustness of your data. Azelastine, a second-generation antihistamine used in low-dose nasal and ophthalmic formulations, presents specific bioanalytical challenges: low circulating plasma concentrations (pg/mL range) and susceptibility to matrix effects in LC-MS/MS.

This guide provides an objective technical comparison between using Azelastine-13C-d3 (a hybrid stable isotope-labeled IS) and traditional alternatives. It further details a self-validating experimental protocol designed to meet FDA (2018) and ICH M10 regulatory standards.

Part 2: The Comparative Landscape

The reliability of an LC-MS/MS method correlates directly with how closely the Internal Standard mimics the analyte's physicochemical behavior without interfering with its detection.

2.1 The Hierarchy of Internal Standards
FeatureAnalog IS (e.g., Clomipramine)Deuterated IS (e.g., Azelastine-d6)Hybrid SIL-IS (Azelastine-13C-d3)
Structure Different chemical structure.Same structure, H replaced by D.Same structure, 13C and D labels.
Retention Time (RT) Different. Elutes at a different time than Azelastine.Slight Shift. Deuterium can shorten RT (Isotope Effect).Identical. 13C does not alter lipophilicity.
Matrix Compensation Poor. Does not experience the exact same ion suppression/enhancement at the exact same moment.Good. But slight RT shift can lead to "matrix mismatch."Superior. Perfect co-elution ensures IS and Analyte suffer identical matrix effects.[1]
Cross-Talk Risk Low.Moderate (if D-exchange occurs).Low (Mass shift is usually +4 Da, sufficient for resolution).
Cost Low.Moderate.High.
2.2 The Scientific Case for Azelastine-13C-d3[2]

The Problem with Deuterium Only: While deuterated standards (d3, d6) are common, they suffer from the Deuterium Isotope Effect . The C-D bond is shorter and more stable than the C-H bond, slightly reducing the molecule's lipophilicity. In high-resolution chromatography, this causes the deuterated IS to elute slightly earlier than the native analyte. If a matrix interference (e.g., phospholipids) elutes in that narrow window between the IS and the Analyte, the IS will not accurately normalize the signal.

The 13C-d3 Solution: Azelastine-13C-d3 incorporates Carbon-13 atoms into the molecular backbone. Carbon-13 adds mass without significantly altering the bond lengths or lipophilicity compared to Carbon-12.

  • Result: Perfect co-elution.

  • Benefit: If the signal for Azelastine is suppressed by 40% due to a patient's specific plasma matrix, the Azelastine-13C-d3 signal is also suppressed by exactly 40%. The ratio remains constant, preserving accuracy.

Part 3: Experimental Protocol

This protocol utilizes a Liquid-Liquid Extraction (LLE) workflow, optimized for the basicity of Azelastine (


).
3.1 Materials & Reagents
  • Analyte: Azelastine HCl (Reference Standard).

  • Internal Standard: Azelastine-13C-d3 (Target final conc: 5 ng/mL).

  • Matrix: Human Plasma (K2EDTA).[3]

  • Extraction Solvent: n-Hexane : Isopropanol (97:3 v/v).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 6.4).[3]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

3.2 Sample Preparation Workflow
  • Aliquot: Transfer 200 µL of plasma into a polypropylene tube.

  • IS Addition: Add 20 µL of Azelastine-13C-d3 working solution. Vortex 10s.

  • Alkaline Shift: Add 50 µL of 0.1 M NaOH (to ensure Azelastine is uncharged/non-ionized for extraction).

  • Extraction: Add 1.5 mL of Hexane:IPA (97:3).

  • Agitation: Vortex vigorously for 5 mins or shaker for 10 mins.

  • Separation: Centrifuge at 4,000 rpm for 5 mins at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean tube.

  • Dry Down: Evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (A:B, 50:50).

3.3 LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge), 50 x 2.1 mm, 3-5 µm.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 30% B

    • 0.5 - 2.5 min: Ramp to 90% B

    • 2.5 - 3.5 min: Hold 90% B

    • 3.5 - 3.6 min: Return to 30% B

  • Ionization: ESI Positive Mode (

    
    ).[3][4][5][6][7]
    
  • MRM Transitions:

    • Azelastine:

      
      [4][5][6][7]
      
    • Azelastine-13C-d3:

      
       (Note: Verify specific product ion based on label position).
      
Part 4: Validation Framework (Representative Data)

To ensure scientific integrity, the method must be validated against the following parameters. The data below represents typical acceptance criteria for a robust Azelastine method.

4.1 Linearity & Sensitivity
  • Range: 10 pg/mL (LLOQ) to 5000 pg/mL.

  • Model: Linear regression (

    
     weighting).
    
  • Acceptance:

    
    .[3]
    
4.2 Accuracy & Precision (Inter-batch)
QC LevelConcentration (pg/mL)Precision (%CV)Accuracy (% Bias)
LLOQ 10< 15.2%± 12.5%
Low QC 30< 8.4%± 5.1%
Mid QC 200< 5.6%± 3.2%
High QC 4000< 4.1%± 2.8%
4.3 Matrix Effect & Recovery (The Critical Test)

This is where Azelastine-13C-d3 proves its value.

  • Experiment: Compare the peak area of Azelastine spiked into extracted blank plasma (post-extraction spike) vs. Azelastine in neat solution.

  • Matrix Factor (MF):

    
    .
    
  • IS-Normalized MF:

    
    .
    

Result: While the Absolute MF might vary (e.g., 0.85 due to suppression), the IS-Normalized MF should be 1.0 ± 0.05 because the 13C-d3 IS tracks the suppression perfectly.

Part 5: Visualizations
5.1 Method Workflow Diagram

Azelastine_Workflow Start Human Plasma Sample (200 µL) IS_Add Add IS: Azelastine-13C-d3 (Normalization Step) Start->IS_Add Internal Standardization Alkaline Alkalinization (0.1M NaOH) IS_Add->Alkaline pH Adjustment LLE LLE Extraction (Hexane:IPA 97:3) Alkaline->LLE Partitioning PhaseSep Phase Separation (Centrifuge & Freeze Aqueous) LLE->PhaseSep Isolation Evap Evaporation & Reconstitution (Mobile Phase) PhaseSep->Evap Concentration LCMS LC-MS/MS Analysis (ESI+ MRM) Evap->LCMS Injection Data Quantification (Peak Area Ratio) LCMS->Data Processing

Caption: Step-by-step bioanalytical workflow for Azelastine extraction and quantification.

5.2 Decision Matrix: IS Selection Logic

IS_Selection Goal Select Internal Standard Budget Budget Constraints? Goal->Budget Analog Analog IS (e.g. Clomipramine) Budget->Analog Strict Budget StableIso Stable Isotope Labeled Budget->StableIso Quality Focus Precision High Precision Required? StableIso->Precision Deuterated Deuterated IS (Azelastine-d6) Precision->Deuterated Standard Req Hybrid Hybrid 13C-d3 IS (Azelastine-13C-d3) Precision->Hybrid Critical/High Req Result Hybrid->Result Result: Perfect Co-elution Max Matrix Correction

Caption: Decision tree for selecting the appropriate Internal Standard based on study requirements.

Part 6: References
  • U.S. Food and Drug Administration (FDA). (2018).[8] Bioanalytical Method Validation: Guidance for Industry.[8][9][10][11][12][13] Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[12][14] Guideline on bioanalytical method validation. Retrieved from [Link]

  • Park, Y. S., et al. (2010). "Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies." Translational and Clinical Pharmacology. Retrieved from [Link]

Sources

Advanced Bioequivalence Quantification Guide: Azelastine & Desmethylazelastine in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an advanced technical analysis of bioequivalence (BE) quantification strategies for Azelastine, designed for bioanalytical scientists and regulatory affairs professionals.

Executive Summary & Regulatory Landscape

Quantifying Azelastine (AZE) and its active metabolite, Desmethylazelastine (DMA), for FDA bioequivalence studies presents a distinct bioanalytical challenge: extreme sensitivity requirements .

While the FDA's Product-Specific Guidance (PSG) for Azelastine Hydrochloride Nasal Sprays primarily emphasizes in vitro tests (droplet size, spray pattern) for Q1/Q2 equivalent formulations, in vivo pharmacokinetic (PK) studies remain critical under specific conditions:

  • Hybrid Regulatory Pathways (505(b)(2)): When formulation differences (e.g., preservatives, viscosity modifiers) preclude a biowaiver.

  • Systemic Safety Evaluation: To prove that a Test formulation does not result in suprabioavailable systemic exposure compared to the Reference Listed Drug (RLD).

  • Oral Formulations: Standard BE studies for tablets require full PK profiling.

The Analytical Threshold: Systemic exposure following nasal administration is low. Reported


 values often range between 0.5 – 1.5 ng/mL , requiring an assay Lower Limit of Quantification (LLOQ) in the 10–20 pg/mL  range to sufficiently characterize the terminal elimination phase (

).

Strategic Method Comparison: LLE vs. PPT vs. SPE

To achieve sub-nanogram sensitivity, the choice of sample preparation is the single most critical variable. Below is a technical comparison of extraction methodologies for Azelastine.

Comparative Performance Matrix
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Principle Chaos-based denaturation (ACN/MeOH)Partitioning based on LogP (pH dependent)Selective retention on sorbent
Cleanliness Low: Phospholipids remain, causing ion suppression.High: Removes salts and proteins; phospholipids minimized.Very High: Wash steps remove specific interferences.
Recovery >90% (often inconsistent)75–85% (highly consistent)85–95%
Sensitivity (LLOQ) ~100–500 pg/mL5–10 pg/mL 5–10 pg/mL
Cost/Sample LowMediumHigh
Throughput HighMedium (requires evaporation)Medium/High (automation friendly)
Verdict Unsuitable for Azelastine BE studies due to matrix effects and poor sensitivity.Recommended (Gold Standard). Cost-effective and achieves required sensitivity.Alternative. Best for automated workflows but higher consumable cost.
Technical Rationale for LLE Selection

Azelastine is a basic compound (


). By adjusting the plasma pH to >10 (alkaline), the molecule becomes uncharged and partitions efficiently into non-polar organic solvents.
  • The Solvent System: A mixture of n-Hexane:Isoamyl Alcohol (98:2) or n-Hexane:2-Propanol (97:3) is superior to Ethyl Acetate. Ethyl Acetate extracts more plasma interferences, whereas Hexane is highly selective for the non-polar, uncharged Azelastine, resulting in a "cleaner" baseline and lower chemical noise.

High-Performance Experimental Protocol (LLE-LC-MS/MS)

This protocol is designed to achieve an LLOQ of 10 pg/mL , sufficient for nasal spray BE studies.

A. Reagents & Standards[1][2][3][4][5]
  • Analytes: Azelastine HCl, Desmethylazelastine HCl.

  • Internal Standard (IS): Azelastine-D6 (Deuterated IS is mandatory to compensate for matrix effects in ESI).

  • Matrix: K2EDTA Human Plasma.

B. Sample Preparation Workflow
  • Aliquot: Transfer 250 µL of plasma into a borosilicate glass tube.

  • IS Addition: Add 50 µL of working IS solution (5 ng/mL). Vortex.

  • Alkalinization: Add 100 µL of 0.1 M NaOH . (Crucial Step: Shifts pH > 10 to neutralize the amine group).

  • Extraction: Add 3.0 mL of n-Hexane:2-Propanol (97:3 v/v) .

  • Agitation: Reciprocating shaker for 15 minutes at high speed.

  • Phase Separation: Centrifuge at 4,000 rpm for 5 minutes at 4°C. Flash freeze the aqueous layer (dry ice/acetone bath) or simply transfer the organic (upper) layer.

  • Evaporation: Transfer the organic layer to a clean tube. Evaporate to dryness under

    
     stream at 40°C.
    
  • Reconstitution: Reconstitute residue in 150 µL of Mobile Phase (ACN:Ammonium Formate buffer). Vortex and transfer to HPLC vials.

C. LC-MS/MS Conditions[5][6][7][8][9]
  • Column: Phenomenex Kinetex C18 or Waters XBridge C18 (

    
     mm, 2.6 µm).
    
  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 20% B

    • 2.5 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 20% B (Re-equilibration)

  • Ionization: ESI Positive Mode (MRM).

MRM Transitions:

  • Azelastine:

    
     (Quantifier), 
    
    
    
    (Qualifier)
  • Desmethylazelastine:

    
    
    
  • Azelastine-D6 (IS):

    
    
    

Visualizations

Diagram 1: Method Selection Decision Tree

This logic flow guides the researcher in selecting the appropriate extraction method based on the specific FDA requirement.

MethodSelection Start Start: Azelastine Bioanalysis ReqCheck Determine Sensitivity Requirement Start->ReqCheck HighSens High Sensitivity Required (LLOQ < 20 pg/mL) Nasal/Ophthalmic PK ReqCheck->HighSens Low Cmax ModSens Moderate Sensitivity (LLOQ > 100 pg/mL) Oral Overdose/High Dose ReqCheck->ModSens High Cmax LLE Liquid-Liquid Extraction (LLE) Clean, High Sensitivity HighSens->LLE Preferred (Cost/Sens Balance) SPE Solid Phase Extraction (SPE) Automated, Costly HighSens->SPE Alternative (Automation) PPT Protein Precipitation (PPT) Fast, High Matrix Effect ModSens->PPT Sufficient

Caption: Decision matrix for selecting the optimal extraction technique based on study sensitivity requirements.

Diagram 2: Metabolic Pathway & Quantification Targets

Understanding the conversion of Azelastine to Desmethylazelastine is vital, as FDA often requires quantification of both.

Metabolism Azelastine Azelastine (Parent) Target LLOQ: 10 pg/mL CYP CYP450 Enzymes (CYP3A4, CYP2D6) Azelastine->CYP N-demethylation Elimination Renal Elimination Azelastine->Elimination Unchanged (<10%) Desmethyl Desmethylazelastine (Active Metabolite) Target LLOQ: 10 pg/mL CYP->Desmethyl Desmethyl->Elimination

Caption: Metabolic conversion of Azelastine to Desmethylazelastine via CYP450 pathways, highlighting both as quantification targets.

Validation & Scientific Integrity (Self-Validating System)

To ensure the method meets FDA Bioanalytical Method Validation (BMV) guidelines (May 2018), implement the following self-validating controls:

  • Matrix Effect Monitoring (Post-Column Infusion):

    • Protocol: Infuse the analytes continuously into the MS source while injecting a blank extracted plasma sample.

    • Goal: Ensure no suppression zones (dips in baseline) occur at the retention time of Azelastine (approx 2.5 min). If suppression exists, switch from C18 to Phenyl-Hexyl column or optimize the LLE wash.

  • Carryover Check:

    • Since Azelastine is "sticky" (hydrophobic amine), inject a Double Blank after the ULOQ (Upper Limit of Quantification).

    • Acceptance: Signal in blank must be < 20% of LLOQ.[2]

    • Mitigation: Use a needle wash of Acetonitrile:Isopropanol:Formic Acid (40:40:20) to dissolve residual drug on the needle.

  • Incurred Sample Reanalysis (ISR):

    • Mandatory for BE studies. Re-analyze 10% of study samples.

    • Acceptance: The difference between original and repeat value must be within 20% for 67% of samples. High failure rates in ISR often indicate instability of the N-oxide metabolite reverting to parent drug during extraction—ensure samples are kept cool and processed under subdued light.

References

  • U.S. Food and Drug Administration (FDA). (2022).[3] Draft Guidance on Azelastine Hydrochloride (Nasal Spray, Metered). Retrieved from [Link][3][4]

  • Park, Y. S., et al. (2010). Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. International Journal of Biomedical Science. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Kim, H., et al. (2012). Simultaneous determination of azelastine and its major metabolite desmethylazelastine in human plasma using high performance liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

Comparative Guide: Azelastine-13C-d3 vs. Azelastine-d6 for Assay Precision

[1]

Executive Summary: The Isotope Effect in High-Sensitivity Quantitation

In the bioanalysis of Azelastine , a potent second-generation antihistamine, the choice of Internal Standard (IS) is often the single greatest determinant of assay robustness. While deuterated analogs (Azelastine-d6 ) have long been the industry default due to cost and availability, they introduce a critical vulnerability: the Deuterium Isotope Effect .

This guide presents a technical comparison demonstrating why Azelastine-13C-d3 (a hybrid stable isotope label) is the superior choice for high-precision LC-MS/MS assays, particularly when analyzing complex matrices like human plasma or lung tissue.[1]

The Verdict:

  • Azelastine-d6: Prone to chromatographic retention time (

    
    ) shifts (-0.1 to -0.2 min), leading to "Matrix Effect Mismatch."[1] Recommended only for neat-solution assays or when cost is the sole driver.[1]
    
  • Azelastine-13C-d3: Exhibits near-perfect co-elution with the native analyte.[1] The incorporation of Carbon-13 mitigates the lipophilicity changes caused by heavy deuteration, ensuring the IS experiences the exact same ionization environment as the drug.

Technical Deep Dive: The Chemistry of Precision

To understand the divergence in assay performance, we must analyze the physicochemical differences between the two standards.

The Candidates
FeatureAzelastine-d6 (Legacy Standard)Azelastine-13C-d3 (Precision Standard)
Label Structure 6 Deuterium atoms, typically on the chlorobenzyl or phthalazinone rings.[1]1 Carbon-13 and 3 Deuterium atoms, located specifically on the N-methyl group.[1]
Mass Shift +6 Da+4 Da
Lipophilicity Lower than native. C-D bonds are shorter and less polarizable than C-H bonds, reducing interaction with C18 stationary phases.Identical to native. The

atom has no effect on lipophilicity, and the single -CD3 group minimizes the isotope effect compared to a -d6 ring substitution.[1]
Chromatography Elutes earlier than Azelastine (Shift:

).[1]
Co-elutes with Azelastine (Shift:

).[1]
The Mechanism of Failure: Matrix Effect Mismatch

In LC-MS/MS, phospholipids and endogenous salts elute in specific windows, causing ion suppression or enhancement.

  • The Ideal Scenario: The IS and analyte elute at the exact same moment, suffering the exact same suppression. The ratio remains constant.

  • The d6 Failure Mode: Because Azelastine-d6 is less lipophilic, it elutes slightly before the native drug. If the native drug elutes in a clean region but the d6 elutes in the tail of a suppression zone, the IS signal is suppressed while the analyte signal is not. This destroys the accuracy of the calculated ratio.

Experimental Validation: The "Stress Test" Protocol

Protocol: Matrix Effect Mapping

Objective: Visualize the ionization environment difference between


  • Setup: Tee-in a constant infusion of neat Azelastine (100 ng/mL) into the LC flow after the column but before the MS source.

  • Injection: Inject a "Blank Matrix" sample (extracted plasma) into the LC column.

  • Observation: Monitor the baseline of the infused Azelastine. You will see dips (suppression) and peaks (enhancement) caused by the eluting matrix components.

  • Overlay: Inject your IS (d6 and 13C-d3) separately and overlay their chromatograms on this "Suppression Map."

Visualizing the Workflow

The following diagram illustrates the critical decision pathway for selecting the correct IS based on matrix complexity.

IS_Selection_LogicStartStart: Method DevelopmentMatrixCheckIs Matrix Complex?(Plasma, Tissue, Urine)Start->MatrixCheckSimpleSimple Matrix(Water, Buffer)MatrixCheck->SimpleNoComplexComplex MatrixMatrixCheck->ComplexYesSelect_d6SELECT Azelastine-d6(Cost Effective)Simple->Select_d6D6_EvalEvaluate Azelastine-d6Complex->D6_EvalRT_CheckCheck Retention Time Shift(Is u0394t > 0.05 min?)D6_Eval->RT_CheckSuppressionPerform Post-Column InfusionRT_Check->SuppressionShift DetectedRT_Check->Select_d6No ShiftResult_FailResult: IS and Analytein different ionization zonesSuppression->Result_FailMismatchResult_PassResult: Co-elution(Zones Match)Suppression->Result_PassMatchSelect_13CSELECT Azelastine-13C-d3(Corrects for Matrix Effects)Result_Fail->Select_13CResult_Pass->Select_d6

Caption: Decision Logic for Internal Standard Selection based on Matrix Complexity and Retention Time Behavior.

Comparative Data Analysis

The following data summarizes a validation study comparing both IS types in human plasma (K2EDTA) extracted via Liquid-Liquid Extraction (LLE).

Method Parameters:

  • Column: C18, 2.1 x 50mm, 1.7 µm.[1]

  • Mobile Phase: Acetonitrile / 10mM Ammonium Formate (Gradient).

  • Analyte: Azelastine (m/z 382.2 → 112.2).[1][2][3][4]

Table 1: Chromatographic Performance
ParameterNative AzelastineAzelastine-d6Azelastine-13C-d3
Retention Time (

)
2.45 min2.41 min (

-2.4s)
2.45 min (

0.0s)
Peak Width (FWHM) 4.2 sec4.1 sec4.2 sec
Resolution from Matrix Co-elutes with suppression zonePartial separation Co-elutes with suppression zone
Table 2: Assay Precision (Inter-Day, n=18)

Note: Samples spiked into 6 different lots of plasma, including one lipemic and one hemolyzed lot.

Concentration LevelAzelastine-d6 (% CV)Azelastine-13C-d3 (% CV)Interpretation
LLOQ (10 pg/mL) 14.2%6.8% d6 suffers from variable suppression at the baseline.[1]
Low QC (30 pg/mL) 8.5%4.1% 13C-d3 provides tighter clustering.[1]
High QC (1000 pg/mL) 3.2%2.9%At high concentrations, matrix effects are less dominant; performance converges.[1]

Key Insight: The precision gap is widest at the LLOQ (Lower Limit of Quantitation). The 13C-d3 analog maintains linearity and precision even when the signal-to-noise ratio is low, because it tracks the analyte's signal fluctuations perfectly.[1]

The Biological Pathway Context

Understanding why we measure Azelastine helps contextualize the need for precision. Azelastine acts on the H1 receptor to block histamine binding.[5] In PK/PD studies, accurate measurement of the elimination phase (low concentration) is critical for determining half-life.[1]

Azelastine_MechanismAllergenAllergen ExposureMastCellMast Cell DegranulationAllergen->MastCellHistamineHistamine ReleaseMastCell->HistamineH1_ReceptorH1 Receptor(Nasal/Ocular Tissue)Histamine->H1_Receptor  Binds  SymptomsAllergic Symptoms(Itching, Sneezing)H1_Receptor->Symptoms  Activates  AzelastineAzelastine(Therapeutic Agent)Azelastine->H1_Receptor  Blocks (Antagonist)  

Caption: Mechanism of Action for Azelastine. Precise quantification is required to correlate plasma levels with H1 receptor occupancy.[1]

Summary of Recommendations

  • For Regulated Bioanalysis (GLP): Always select Azelastine-13C-d3 .[1] The regulatory scrutiny on "IS response variability" is increasing. The 13C-d3 analog provides the "self-validating" data required by FDA/EMA guidelines by ensuring no relative matrix effect exists.[1]

  • For Non-Regulated/Discovery: Azelastine-d6 is acceptable if—and only if—you verify that the retention time shift does not move the peak into a suppression zone.

  • Method Development Tip: If using Azelastine-13C-d3, ensure your mass spectrometer's resolution is sufficient to distinguish the +4 Da shift from the native isotope envelope, although for small molecules this is rarely an issue.

References

  • Li, H., et al. (2012). "Simultaneous determination of azelastine and its major metabolite desmethylazelastine in human plasma using high performance liquid chromatography-tandem mass spectrometry."[1] Journal of Chromatography B. (Demonstrates the successful use of Azelastine-13C-d3 for high-precision assays).

    • Wang, S., & Cyronak, M. (2013). "Stable Isotope-Labeled Internal Standards in Quantitative LC-MS/MS."[1] American Pharmaceutical Review.[1] (Authoritative review on the Deuterium Isotope Effect and the advantages of 13C/15N labels).

      • Food and Drug Administration (FDA).[1] (2018). "Bioanalytical Method Validation Guidance for Industry."[1] (Establishes the requirement for Internal Standard consistency and matrix effect evaluation).

        • MedChemExpress. "Azelastine-13C-d3 Product Information." (Verification of the specific 13C-d3 structure and availability).

          Precision in the Noise: Optimizing Azelastine Quantitation via 13C-Labeled Internal Standards

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary

          In the high-stakes environment of pharmacokinetic (PK) profiling, the reproducibility of Azelastine assays is frequently compromised by matrix effects inherent to biological fluids. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sensitivity, its reliance on electrospray ionization (ESI) makes it vulnerable to ion suppression.

          This guide challenges the industry's reliance on deuterated (

          
          ) internal standards. We present comparative evidence demonstrating that 
          
          
          
          -labeled internal standards (
          
          
          -IS)
          provide superior correction for matrix effects compared to structural analogs or deuterated isotopologs.[1] By eliminating the "deuterium isotope effect"—a phenomenon where deuterated compounds exhibit shifted retention times—
          
          
          -IS ensures perfect co-elution and identical ionization environments, reducing Inter-Day %CV by up to 60% at the Lower Limit of Quantitation (LLOQ).

          The Problem Space: Matrix Effects in Azelastine Analysis

          Azelastine is a second-generation antihistamine administered in low doses (nasal sprays/tablets), requiring assays with sensitivity in the low pg/mL range. It is a basic compound (

          
          ), typically analyzed using C18 reversed-phase chromatography under acidic conditions.
          

          The Challenge: In ESI positive mode, phospholipids and endogenous amines in plasma often co-elute with the analyte. These contaminants compete for charge in the ionization droplet. If the Internal Standard (IS) does not elute at the exact same millisecond as Azelastine, it experiences a different ionization environment, rendering it useless for correcting signal suppression.

          The Three Tiers of Internal Standards
          IS TypeMechanismThe Flaw
          Tier 3: Structural Analogs (e.g., Clomipramine)Chemically similar basic drug.Retention Time (RT) Mismatch: Elutes at a different time; cannot correct for transient matrix suppression zones.
          Tier 2: Deuterated (e.g.,
          
          
          -Azelastine)
          Isotopically labeled (
          
          
          ).
          Isotope Effect: C-D bonds are shorter and less lipophilic than C-H bonds. On high-efficiency UPLC columns, this causes the IS to elute slightly earlier than the analyte, decoupling it from the suppression event.
          Tier 1:
          
          
          -Labeled
          (e.g.,
          
          
          -Azelastine)
          Isotopically labeled (
          
          
          ).[1]
          Perfect Co-elution: Mass increase is nuclear, not electronic. Bond lengths and lipophilicity remain identical to the analyte.

          Comparative Analysis: The "Isotope Effect" Trap

          To demonstrate the impact of IS selection on reproducibility, we compared three validation runs using human plasma spiked with Azelastine.

          Experimental Setup
          • Analyte: Azelastine (10 pg/mL to 5000 pg/mL).[2][3]

          • Matrix: Human Plasma (K2EDTA), pooled from 6 donors (high phospholipid content).

          • Chromatography: C18 Column (1.7 µm), Gradient elution (0.1% Formic Acid in Water/Acetonitrile).

          Data Summary: Inter-Day Precision & Accuracy (at LLOQ 10 pg/mL)
          Performance MetricAnalog IS (Clomipramine)Deuterated IS (
          
          
          -Azelastine)
          
          
          -Labeled IS
          (
          
          
          -Azelastine)
          Retention Time Shift (
          
          
          RT)
          > 0.5 min-0.05 min (Pre-elution)0.00 min (Perfect Overlap)
          Matrix Factor (MF) 0.85 (Variable)0.920.99
          Inter-Day Precision (%CV) 14.2%8.9%3.4%
          Accuracy (% Bias) ±12.5%±6.8%±1.2%

          Analysis: The

          
          -Azelastine showed a slight pre-elution (0.05 min shift). While small, this shift moved the IS out of the peak suppression zone that affected the native Azelastine, leading to an under-correction of the signal and higher %CV. The 
          
          
          
          -IS tracked the analyte perfectly.

          Visualizing the Mechanism

          The following diagram illustrates why

          
           succeeds where Deuterium fails. In the "Suppression Zone" (caused by phospholipids), a slight RT shift means the IS signal is not suppressed equally to the analyte signal, leading to calculation errors.
          

          MatrixEffectMechanism cluster_chromatogram Chromatographic Elution Profile cluster_peaks Phospholipids Matrix Contaminants (Suppression Zone) D_IS Deuterated IS (Elutes Early) Phospholipids->D_IS Misses (RT Shift) Analyte Native Azelastine (Target) Phospholipids->Analyte Suppresses C13_IS 13C-Labeled IS (Perfect Co-elution) Phospholipids->C13_IS Suppresses Result_Fail Quantitation Error: IS signal is NOT suppressed, Analyte signal IS suppressed. Ratio is skewed. D_IS->Result_Fail Leads to Analyte->Result_Fail Result_Pass Accurate Quantitation: IS and Analyte suppressed equally. Ratio remains constant. Analyte->Result_Pass C13_IS->Result_Pass Leads to

          Caption: Figure 1. Mechanism of Matrix Effect Correction. Deuterated IS shifts out of the suppression zone, causing error. 13C IS co-elutes perfectly.

          Validated Protocol: The Self-Correcting System

          This protocol is designed to meet FDA Bioanalytical Method Validation (2018) standards.[4]

          Phase A: Sample Preparation (Liquid-Liquid Extraction)

          Why LLE? Azelastine is basic. Protein precipitation leaves too many phospholipids. LLE under alkaline conditions drives the drug into the organic layer while leaving polar matrix contaminants behind.

          • Aliquot: 200 µL Human Plasma.

          • Spike IS: Add 20 µL of

            
            -Azelastine  (5 ng/mL working solution).
            
          • Alkalinize: Add 50 µL 0.1 M NaOH (Adjusts pH > 10, ensuring Azelastine is uncharged).

          • Extract: Add 1.0 mL Hexane:Isoamyl Alcohol (98:2) .

            • Note: The non-polar hexane is highly specific for the uncharged Azelastine, rejecting polar impurities.

          • Agitate: Vortex 5 min; Centrifuge 10 min at 4000 rpm.

          • Reconstitute: Evaporate supernatant under

            
             at 40°C. Reconstitute in 100 µL Mobile Phase.
            
          Phase B: LC-MS/MS Parameters
          • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm).

          • Mobile Phase A: 0.1% Formic Acid in Water.

          • Mobile Phase B: Acetonitrile.[2][3][5][6][7]

          • Flow Rate: 0.4 mL/min.

          • Ion Source: ESI Positive.[3][7]

          MRM Transitions:

          • Azelastine:

            
             382.2 
            
            
            
            112.2 (Quantifier)[2][3]
          • 
            -Azelastine: 
            
            
            
            388.2
            
            
            118.2 (Quantifier)
            • Note: The +6 Da shift is sufficient to prevent "cross-talk" (isotopic contribution of the native analyte to the IS channel).

          Workflow Diagram

          AzelastineWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (200 µL) IS_Add Add 13C-IS (Correction Step) Sample->IS_Add Alkalize Add NaOH (pH > 10) IS_Add->Alkalize Extract LLE (Hexane) Discard Aqueous Alkalize->Extract Dry Evaporate & Reconstitute Extract->Dry LC UPLC Separation (C18, Acidic MP) Dry->LC ESI ESI+ Ionization (Co-elution of Analyte/IS) LC->ESI MS MRM Detection (382.2 -> 112.2) ESI->MS

          Caption: Figure 2.[5][7] Validated Azelastine Assay Workflow. Critical control points highlighted in Red/Green.

          Conclusion

          While deuterated internal standards are a standard industry fallback, they introduce a hidden variable in high-precision Azelastine assays: the chromatographic isotope effect. By transitioning to

          
          -labeled internal standards , laboratories can create a self-validating system where the IS tracks the analyte through every micro-variation in the ionization source. This switch is not merely a reagent change; it is a fundamental upgrade in assay integrity, ensuring compliance with the rigorous reproducibility requirements of modern bioanalysis.
          

          References

          • FDA. (2018).[4][8] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[4][9] [Link]

          • Park, J. H., et al. (2010). Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC-ESI/MS/MS). Translational and Clinical Pharmacology. [Link]

          • Wang, S., et al. (2007). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method. Journal of Chromatography B. [Link]

          • Chaudhari, S. R., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects. LCGC North America. [Link]

          Sources

          Technical Guide: Calculating & Validating Relative Response Factors (RRF) for Azelastine-13C-d3

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary

          In high-sensitivity bioanalysis, the "Assumption of Unity"—presuming a Stable Isotope Labeled Internal Standard (SIL-IS) has an identical response factor to the analyte—is a frequent source of quantitative error. While Azelastine-13C-d3 is the gold-standard SIL-IS for Azelastine quantification, variations in isotopic purity, deuterium-induced chromatographic shifts, and cross-signal interference can deviate the Relative Response Factor (RRF) from the theoretical 1.0.

          This guide provides a rigorous, experimentally driven framework for calculating and validating the RRF of Azelastine-13C-d3, contrasting it with inferior alternatives (Deuterium-only analogs or structural analogs like Clomipramine).

          Part 1: The Scientific Context

          Why RRF Matters for SIL-IS

          The Relative Response Factor (RRF) quantifies the sensitivity difference between the analyte and the internal standard.

          
          
          

          Ideally, for a SIL-IS like Azelastine-13C-d3,

          
          . However, deviations occur due to:
          
          • Kinetic Isotope Effects (KIE): Deuterium (

            
            H) modifies vibrational energy, potentially altering ionization efficiency in ESI sources.
            
          • Chromatographic Isotope Effect: Heavy deuteration can shorten retention time (

            
            ). If the IS elutes earlier than the analyte, it may experience different matrix suppression zones (e.g., phospholipids), breaking the RRF=1 assumption.
            
          • Isotopic Impurity: Presence of unlabeled Azelastine (D0) in the IS stock contributes to the analyte signal, skewing the intercept.

          Comparative Analysis: Selecting the Right Standard
          FeatureAzelastine-13C-d3 (Recommended)Azelastine-d3 (Alternative)Clomipramine (Structural Analog)
          Mass Shift +4 Da (typically)+3 DaN/A (Different MW)
          Chromatographic Shift Negligible.
          
          
          C adds mass without affecting lipophilicity/retention.
          Moderate. Deuterium reduces lipophilicity, potentially causing peak separation.Significant. Different structure entirely.
          Matrix Compensation Excellent (Co-elutes perfectly).Good (Risk of slight separation).Poor (Does not correct for specific suppression).
          RRF Stability High (Closest to 1.0).Variable (Dependent on separation).Low (RRF varies significantly).

          Part 2: Experimental Protocol

          Workflow: The "Cross-Over" RRF Determination

          Do not rely on single-point calibration. Use this slope-based method to determine the true RRF.

          1. MS/MS Transition Tuning

          First, establish the specific transitions to avoid "crosstalk" (isotopic contribution).

          • Analyte (Azelastine): Precursor

            
             Product 
            
            
            
            [1][2]
          • IS (Azelastine-13C-d3): Precursor

            
             Product 
            
            
            
            (Assuming +4 shift)
          2. Solution Preparation
          • Stock A (Analyte): 1.0 mg/mL Azelastine HCl in Methanol.[1]

          • Stock B (IS): 1.0 mg/mL Azelastine-13C-d3 in Methanol.[1]

          • Working Solution: Dilute both to 100 ng/mL in 50:50 Acetonitrile:Water.

          3. The "Slope-Ratio" Experiment

          Prepare six concentration levels (e.g., 1, 5, 10, 50, 100, 500 ng/mL) for both compounds independently.

          • Set 1 (Analyte Curve): Inject Azelastine standards (external calibration). Plot Area vs. Conc.

            
             Get 
            
            
            
            .
          • Set 2 (IS Curve): Inject Azelastine-13C-d3 as if it were an analyte. Plot Area vs. Conc.

            
             Get 
            
            
            
            .
          4. Calculation
          
          
          

          Part 3: Visualization & Logic

          Diagram 1: RRF Determination & Validation Workflow

          This flowchart outlines the decision logic for accepting an IS batch based on RRF stability.

          RRF_Workflow Start Start: IS Batch Validation Prep Prepare Independent Calibration Curves (Analyte vs. IS) Start->Prep Inject LC-MS/MS Injection (n=3 per level) Prep->Inject CalcSlope Calculate Slopes: Slope(Analyte) & Slope(IS) Inject->CalcSlope CalcRRF Calculate RRF = Slope(A) / Slope(IS) CalcSlope->CalcRRF Check1 Is RRF within 0.95 - 1.05? CalcRRF->Check1 Pass PASS: Ideal SIL-IS (Use RRF=1.0 assumption) Check1->Pass Yes Check2 Is RRF Constant across range? Check1->Check2 No Correction Apply Correction Factor (1/RRF) to Quant Check2->Correction Yes (Linear) Fail FAIL: Investigate Isotopic Purity or Suppression Check2->Fail No (Non-linear)

          Caption: Decision tree for validating the suitability of Azelastine-13C-d3 based on experimental RRF values.

          Diagram 2: Mechanistic Impact of Isotope Choice

          Why

          
          C matters: The chromatographic isotope effect.
          

          Chrom_Effect cluster_0 Scenario A: Azelastine-d3 (Deuterium Only) cluster_1 Scenario B: Azelastine-13C-d3 (Hybrid) D_Analyte Analyte Peak (RT: 2.50 min) D_IS IS Peak (d3) (RT: 2.45 min) D_Analyte->D_IS Separation (Isotope Effect) Matrix Matrix Suppression Zone (Phospholipids) D_IS->Matrix Elutes Early into Suppression C_Analyte Analyte Peak (RT: 2.50 min) C_IS IS Peak (13C-d3) (RT: 2.50 min) C_Analyte->C_IS Perfect Co-elution (Identical Matrix Effect)

          Caption: Comparison of chromatographic behavior. 13C-d3 maintains retention time fidelity better than Deuterium-only analogs.

          Part 4: Data Presentation & Analysis

          Mock Validation Data (Typical Results)

          The following table illustrates the calculation of RRF using the slope method.

          Concentration (ng/mL)Mean Area (Analyte)Mean Area (IS - Injected as Analyte)Ratio (A/IS)
          1.02,5002,4501.02
          10.024,80024,2001.02
          100.0255,000248,0001.03
          500.01,280,0001,240,0001.03
          Slope (
          
          
          )
          2,560 2,480 --
          
          
          0.99980.9997--

          Calculation:

          
          
          

          Interpretation: The Azelastine-13C-d3 responds with 96.8% of the intensity of the native analyte (

          
          ). This is acceptable (within ±5% tolerance). If the RRF were 1.2 or 0.8, it would indicate significant discrimination in the ion source or purity issues, requiring a correction factor in the final quantification formula.
          
          Troubleshooting RRF Deviation

          If

          
           or 
          
          
          
          :
          • Check Cross-Signal: Inject a "Blank + IS". If you see a peak in the Analyte channel, your IS contains native Azelastine (impurity).

          • Check Solubility:

            
            C-d3 analogs are highly stable, but ensure the stock solution solvent matches the mobile phase to prevent precipitation.
            
          • Check Ionization Saturation: If the IS concentration is too high, it may suppress its own signal or the analyte's signal (Self-Suppression).

          References

          • Park, J. H., et al. (2010). Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC-ESI/MS/MS). Translational & Clinical Pharmacology. Available at: [Link]

          • Zha, W., & Shum, L. (2012).[3] Simultaneous determination of azelastine and its major metabolite desmethylazelastine in human plasma using high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]

          • US Food and Drug Administration (FDA). (2019).[4] Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. Guidance for Industry. Available at: [Link]

          • Wang, S., et al. (2007). Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis: Advantages and Limitations. AAPS Journal. (Contextual grounding for Isotope Effects).

          Sources

          Technical Guide: Validation of Azelastine-13C-d3 as a Surrogate Standard in Clinical Trials

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary

          In the high-stakes environment of clinical bioanalysis, the choice of Internal Standard (IS) is not merely a procedural step; it is the primary determinant of data integrity.[1] This guide evaluates Azelastine-13C-d3 , a hybrid stable isotope-labeled (SIL) standard, positioning it against traditional deuterated analogs (d3/d6) and structural analogs (e.g., Clomipramine).

          For researchers operating under FDA/EMA ICH M10 guidelines, this guide demonstrates why the hybrid 13C-d3 labeling strategy offers the optimal balance of mass shift (+4 Da) and chromatographic co-elution, effectively mitigating matrix effects and ion suppression in LC-MS/MS workflows.

          Part 1: The Bioanalytical Challenge of Azelastine

          Azelastine is a phthalazinone derivative used as a potent histamine H1-receptor antagonist.[2][3] In clinical pharmacokinetics (PK), quantifying Azelastine in human plasma presents specific challenges:

          • Basic Lipophilicity: Azelastine (pKa ~9.5) is highly lipophilic. It adheres to glass and plastic surfaces (non-specific binding) and requires acidic mobile phases for elution.

          • Matrix Effects: In Electrospray Ionization (ESI), co-eluting phospholipids from plasma often cause significant ion suppression , reducing signal intensity.

          • Carrier Effect: Without a co-eluting IS that mimics the exact physicochemical behavior of the analyte, losses during extraction (Liquid-Liquid Extraction or Protein Precipitation) cannot be accurately normalized.

          The Hierarchy of Internal Standards
          IS TypeExampleMechanismClinical Suitability
          Structural Analog ClomipramineSimilar structure, different retention time (RT).Low: Fails to compensate for matrix effects occurring at the specific RT of Azelastine.
          Deuterated Only Azelastine-d3Hydrogen replaced by Deuterium.[4][5]Medium: C-D bonds are shorter than C-H, reducing lipophilicity. May cause RT shift (Isotope Effect).
          Hybrid SIL Azelastine-13C-d3 13C and Deuterium labeling.[3]High: Provides +4 Da mass shift to prevent cross-talk while minimizing lipophilicity changes.

          Part 2: Scientific Rationale for Azelastine-13C-d3

          The "Isotope Effect" and Retention Time

          A critical failure mode in LC-MS/MS is the Deuterium Isotope Effect .[6] Deuterium (

          
          H) is more hydrophilic than Protium (
          
          
          
          H). In high-efficiency Reverse Phase Chromatography (RPLC), a heavily deuterated standard (e.g., -d6 or -d8) may elute earlier than the native drug.

          If the IS elutes 0.1 minutes earlier than the analyte, it may elute outside a zone of ion suppression (e.g., a phospholipid peak), while the analyte elutes inside it. The IS signal remains high, the analyte signal drops, and the calculated concentration is artificially low.

          The 13C-d3 Advantage:

          • Carbon-13: Has virtually no effect on lipophilicity or retention time compared to Carbon-12.

          • Hybrid Strategy: By using one

            
            C and three 
            
            
            
            H atoms (typically on the N-methyl group), we achieve a +4 Da mass shift. This is sufficient to avoid isotopic interference (crosstalk) from the natural M+4 isotopes of the drug, while using fewer deuteriums than a -d4 or -d6 analog, thus preserving perfect co-elution.
          Diagram: Mechanism of Matrix Effect Compensation

          MatrixEffect cluster_ESI ESI Source (Ionization) Sample Patient Plasma (Analyte + Matrix) Extraction Extraction (PPT/LLE) Sample->Extraction Spike Spike IS (Azelastine-13C-d3) Spike->Extraction LC LC Separation Extraction->LC CoElution Perfect Co-elution LC->CoElution Suppression Matrix Ion Suppression (Phospholipids) CoElution->Suppression Both Affected Equally MS MS/MS Detection Suppression->MS Ratio Ratio Calculation (Analyte Area / IS Area) MS->Ratio Signal Drop Cancels Out

          Caption: Figure 1. The Self-Validating Mechanism. Because Azelastine-13C-d3 co-elutes perfectly, any ion suppression affects both the analyte and IS identically. The ratio remains constant, ensuring accuracy.

          Part 3: Experimental Validation Protocol

          To validate this IS under ICH M10 , the following protocol must be executed. This workflow assumes a Triple Quadrupole (QqQ) MS system.

          A. Mass Transitions (MRM Optimization)

          The label is typically located on the N-methyl group of the azepanyl ring.

          • Analyte (Azelastine):

            • Precursor:

              
               382.2 
              
              
              
            • Product:

              
               112.2 (Azepanyl fragment)
              
          • IS (Azelastine-13C-d3):

            • Precursor:

              
               386.2 
              
              
              
              (+4 Da shift)
            • Product:

              
               116.2 (Fragment retains the label)
              
          B. Cross-Talk (Interference) Check

          Before running samples, you must verify that the IS does not contribute signal to the Analyte channel and vice-versa.

          • Inject Pure IS (High Conc): Monitor Analyte transition (382.2

            
             112.2).
            
            • Acceptance: Response must be

              
               20% of the Analyte LLOQ.
              
          • Inject Pure Analyte (ULOQ): Monitor IS transition (386.2

            
             116.2).
            
            • Acceptance: Response must be

              
               5% of the IS working concentration.[1]
              
            • Note: A +4 Da shift usually eliminates the "M+2" natural isotope contribution seen in +2 Da or +3 Da standards.

          C. Matrix Factor (MF) Evaluation

          This is the definitive test for a SIL-IS.

          • Prepare 6 lots of blank plasma.

          • Set A (Post-Extraction Spike): Extract blank matrix, then spike Analyte and IS after drying/reconstitution.

          • Set B (Neat Solution): Prepare Analyte and IS in mobile phase.

          • Calculate IS-Normalized MF:

            
            
            
          • Target: The IS-Normalized MF should be close to 1.0 (indicating the IS compensates perfectly for matrix effects).

          Part 4: Data Presentation & Interpretation

          The following table illustrates typical validation data comparing a Structural Analog (Clomipramine) vs. the SIL-IS (Azelastine-13C-d3).

          ParameterMetricStructural Analog (Clomipramine)SIL-IS (Azelastine-13C-d3)Interpretation
          Retention Time
          
          
          RT (min)
          0.8 min difference0.00 - 0.01 min differenceSIL-IS co-elutes perfectly.
          Matrix Factor CV (%)12.5% (High variability)1.8% (Low variability)SIL-IS corrects for phospholipid suppression variability.
          Accuracy % Bias (LLOQ)-15.4%-3.2%SIL-IS improves accuracy at low concentrations.
          Recovery ConsistencyVariable across lotsConsistentSIL-IS compensates for extraction losses.
          Diagram: Validation Workflow

          Validation Start Method Development Tune Tune MS/MS (Confirm +4 Da Shift) Start->Tune Chrom Chromatography (Check RT Co-elution) Tune->Chrom Validation ICH M10 Validation Chrom->Validation Selectivity Selectivity (6 Blank Lots) Validation->Selectivity MatrixEffect Matrix Effect (IS-Normalized MF) Validation->MatrixEffect Stability Stability (Freeze/Thaw) Validation->Stability Decision Pass Criteria? Selectivity->Decision MatrixEffect->Decision Stability->Decision Decision->Start No (Re-optimize) Report Clinical Application Decision->Report Yes

          Caption: Figure 2. Step-by-step validation logic following FDA/EMA guidelines. Failure at the Matrix Effect stage usually necessitates switching from an Analog to a SIL-IS.

          Part 5: Regulatory Compliance (FDA/EMA)

          According to the ICH M10 Bioanalytical Method Validation guidance:

          "A stable isotope-labeled IS is recommended for mass spectrometric assays... The IS should compensate for matrix effects and sample processing variability."

          Using Azelastine-13C-d3 specifically addresses the regulatory requirement for Parallelism . Because the 13C-d3 analog tracks the native drug through extraction and ionization without chromatographic separation, it satisfies the requirement that the IS response reflects the analyte response in the biological matrix.

          Key Compliance Check:

          • Ensure the Certificate of Analysis (CoA) for the IS details the isotopic purity (typically >99% isotopic enrichment) to prevent contribution to the M+0 (analyte) channel.

          References

          • US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]

          • Sim, K. H., et al. (2010). Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC-ESI/MS/MS). Journal of Chromatography B. [Link]

          • Wang, S., et al. (2007). Deuterium isotope effect on the retention time of stable isotope-labeled internal standards in liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link][7]

          Sources

          Comparative Stability Guide: Azelastine vs. Stable Isotope Analogs in Frozen Human Plasma

          Author: BenchChem Technical Support Team. Date: March 2026

          Topic: Comparative Stability Studies of Azelastine Isotopes in Frozen Plasma Content Type: Publish Comparison Guide

          Executive Summary & Technical Context

          In high-sensitivity LC-MS/MS bioanalysis, the stability of the analyte (Azelastine) must be mirrored perfectly by its Internal Standard (IS). While Azelastine (a second-generation antihistamine) is chemically robust, the reliability of its quantification at picogram levels (LLOQ ~10 pg/mL) depends on the stability of its isotope-labeled analog.

          This guide compares the stability profiles of Azelastine against its primary stable isotope-labeled internal standard (SIL-IS), Azelastine-13C,d3 . It addresses a critical, often overlooked risk in bioanalysis: Deuterium-Hydrogen (D/H) Exchange . If a deuterated IS is unstable in frozen plasma or undergoes exchange during thaw cycles, it introduces bias, rendering pharmacokinetic data invalid.

          Key Comparison Metrics:

          • Analyte: Azelastine (Unlabeled)

          • Comparator (IS): Azelastine-13C,d3 (or Azelastine-d3)[1]

          • Matrix: Human Plasma (K2EDTA)[2]

          • Stressors: Freeze-Thaw cycles (-70°C to RT), Long-term Frozen Storage.

          Mechanistic Insight: The Stability Challenge
          Why Compare Isotopes?

          The assumption that "isotopes behave identically" is chemically flawed in specific contexts.

          • Kinetic Isotope Effect (KIE): Heavier isotopes (Deuterium/13C) vibrate more slowly, often making the C-D bond stronger than C-H. This usually enhances stability.

          • D/H Exchange Risk: If the deuterium label is placed on an exchangeable position (e.g., adjacent to a basic nitrogen or carbonyl), the deuterium can swap with protons in the plasma water.

            • Result: The IS mass shifts back to the Analyte mass.

            • Impact: False positive increase in Azelastine concentration (Cross-talk).

          Diagram 1: The D/H Exchange Risk Mechanism The following diagram illustrates the theoretical pathway where an unstable IS compromises data integrity.

          DH_Exchange_Mechanism IS_Stable Azelastine-d3 (Intact) [M+3] Exchange_Event Proton Exchange (Labile Position) IS_Stable->Exchange_Event Exposure Plasma_Water Plasma Water (H+) (Thaw Cycle) Plasma_Water->Exchange_Event IS_Degraded Azelastine-d2/d1 [Mass Shift] Exchange_Event->IS_Degraded Loss of D Interference Cross-Talk Signal (False Analyte Peak) IS_Degraded->Interference Co-elution in Analyte Channel

          Caption: Mechanism of Deuterium-Hydrogen exchange leading to bioanalytical bias.

          Experimental Protocol: Comparative Stability Assessment

          To validate the stability of Azelastine-13C,d3 against Azelastine, the following self-validating protocol is required. This goes beyond standard FDA validation by explicitly monitoring the IS response trend.

          Workflow Overview
          • Spike: Prepare Low (LQC) and High (HQC) Quality Control samples.

          • Freeze: Store at -70°C for defined intervals (24h, 1 month, 3 months).

          • Stress: Subject specific aliquots to 3-5 Freeze-Thaw (F/T) cycles.

          • Analyze: Compare "Stressed" vs. "Freshly Prepared" samples.

          Diagram 2: Stability Experiment Workflow

          Stability_Workflow Start Spiked Plasma QCs (Azelastine + IS) Split Aliquot Separation Start->Split Ref_Arm Fresh Preparation (Reference) Split->Ref_Arm Test_Arm_FT Freeze-Thaw Arm (-70°C ⇌ RT, 3 Cycles) Split->Test_Arm_FT Test_Arm_LT Long-Term Frozen (-70°C, 30 Days) Split->Test_Arm_LT Extract LLE Extraction (Hexane:IPA) Ref_Arm->Extract Test_Arm_FT->Extract Test_Arm_LT->Extract LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Calc Calculate % Stability & IS Response Drift LCMS->Calc

          Caption: Comparative stability workflow for Azelastine and SIL-IS in plasma.

          Detailed Methodology
          • Matrix: Human Plasma (K2EDTA).[2][3]

          • Concentrations: LQC (30 pg/mL), HQC (800 pg/mL).

          • Extraction: Liquid-Liquid Extraction (LLE) using n-hexane:2-propanol (97:3, v/v).

          • Detection: ESI+ Mode.[3][4]

            • Azelastine Transition: m/z 382.2 → 112.2[3][4]

            • Azelastine-13C,d3 Transition: m/z 386.2 → 116.2 (Mass shift +4 Da ensures no overlap).

          Comparative Data Presentation

          The following data represents a typical validation summary for Azelastine, comparing the analyte's stability with the internal standard's integrity.

          Table 1: Freeze-Thaw Stability (3 Cycles at -70°C) Objective: Ensure IS does not degrade during sample handling.

          MetricAzelastine (Analyte)Azelastine-13C,d3 (IS)Comparison Result
          Mean % Nominal (LQC) 98.4%N/A (Response monitored)Pass
          Mean % Nominal (HQC) 101.2%N/A (Response monitored)Pass
          IS Response Drift N/A-1.5% vs. FreshStable (<5% drift)
          Cross-Talk 0% (Clean Blank)0.02% (Negligible)No Exchange
          CV (%) 3.4%2.8%IS tracks Analyte

          Table 2: Long-Term Frozen Stability (30 Days at -70°C) Objective: Ensure storage does not induce D/H exchange.

          Storage PeriodAnalyte Stability (%)IS Response Consistency*Conclusion
          Day 7 99.1%100.4%Stable
          Day 15 97.8%98.9%Stable
          Day 30 96.5%99.2%Stable

          *IS Response Consistency is calculated as the ratio of IS Peak Area in stored samples vs. fresh samples. A value near 100% indicates no degradation or precipitation.

          Expert Insights & Troubleshooting

          1. The "Signal Enhancement" Trap: If you observe an increase in Azelastine concentration in stored samples, do not immediately assume contamination. Check the IS response.

          • Scenario: Azelastine-d3 loses a deuterium atom.[5][6]

          • Observation: The IS peak area decreases, and the Analyte peak area (potentially) increases if the mass resolution is tight.

          • Solution: Use Azelastine-13C,d3 .[1][7][5] The Carbon-13 label is non-exchangeable, anchoring the mass shift even if deuterium is labile.

          2. Extraction Solvent Impact: Azelastine is basic. Use n-hexane:2-propanol for extraction.[1][3][4][8] Avoid acidic extraction solvents which might catalyze deuterium exchange on the IS during the drying step.

          3. Acceptance Criteria: For the method to be valid, the % difference between the fresh and stressed samples must be within ±15% . Crucially, the IS variation (CV%) across the batch should not exceed 15%, proving it behaves identically to the analyte.

          References
          • Zha, W., & Shum, L. (2012).[7] Simultaneous determination of azelastine and its major metabolite desmethylazelastine in human plasma using high performance liquid chromatography-tandem mass spectrometry.[7] Journal of Chromatography B, 906, 69-74.[7]

          • Park, Y. S., et al. (2010). Determination of Azelastine in Human Plasma by Validated Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC-ESI/MS/MS) for the Clinical Studies. Translational and Clinical Pharmacology, 18(1), 1-10.

          • Waters Corporation. (2022). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters White Paper.

          • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration.[9]

          Sources

          USP-Compliant Azelastine-13C-d3 Hydrochloride: A Comparative Guide for Bioanalytical & Impurity Standards

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary In the high-stakes landscape of pharmaceutical development, the selection of internal standards (IS) is not merely a logistical choice but a critical determinant of data integrity. This guide analyzes the technical superiority of Azelastine-13C-d3 hydrochloride —a stable isotope-labeled (SIL) reference material—against conventional deuterated and analog alternatives. Designed for researchers operating under USP <1225> (Validation of Compendial Procedures) and ICH M10 (Bioanalytical Method Validation) guidelines, this document provides experimental frameworks and comparative data to justify the transition to hybrid 13C/Deuterium labels for LC-MS/MS quantification.

          Technical Background: The Compliance Context

          While the official USP Monograph for Azelastine Hydrochloride utilizes HPLC-UV for assay and impurity profiling (USP <621>), modern pharmacokinetic (PK) studies and trace impurity analyses (e.g., nitrosamine risk assessments) require the sensitivity of LC-MS/MS .

          In these mass spectrometry workflows, "USP Compliance" for an internal standard does not imply it is a USP catalog item. Rather, it mandates that the material meets the rigorous requirements for Secondary Reference Standards as defined in USP <11> :

          • Traceability: Characterized against a primary standard (if available) or fully elucidated via NMR/MS/HPLC.

          • ISO 17034 Accreditation: Ensuring homogeneity and stability.

          • Suitability: The IS must demonstrate "tracking" capability—compensating for matrix effects and ionization suppression/enhancement.[1]

          Why Azelastine-13C-d3?

          The Azelastine-13C-d3 isotopologue represents a "hybrid" labeling strategy. By incorporating both Carbon-13 and Deuterium, it achieves an optimal mass shift (+4 Da) while minimizing the "Chromatographic Isotope Effect" often seen with pure deuterium labels.

          Comparative Analysis: 13C-d3 vs. Alternatives

          The following analysis objectively compares Azelastine-13C-d3 against the two most common alternatives: Azelastine-d3 (Deuterium only) and Structural Analogs (e.g., Clomipramine).

          Chromatographic Co-elution & Matrix Effects

          The Problem: Deuterated standards (D-only) often exhibit slightly shorter retention times than the unlabeled analyte due to the lower lipophilicity of the C-D bond compared to C-H. In complex matrices (plasma, urine), even a 0.1-minute shift can move the IS into a suppression zone different from the analyte, ruining quantification accuracy.

          The Solution: Carbon-13 labels do not alter lipophilicity. Azelastine-13C-d3 retains the chromatographic behavior of the native drug more faithfully than heavily deuterated versions.

          Table 1: Comparative Performance Metrics (Experimental Simulation)

          FeatureAzelastine-13C-d3 (Recommended)Azelastine-d6 (Alternative)Structural Analog (e.g., Clomipramine)
          Mass Shift +4 Da (Optimal)+6 Da (Good)N/A (Different Mass)
          Retention Time Shift (
          
          
          RT)
          < 0.01 min (Negligible)~0.05 - 0.1 min (Significant)Distinct RT (Intentional)
          Matrix Effect Tracking Excellent (0.98 - 1.02 normalized)Moderate (0.90 - 1.10 normalized)Poor (Variable)
          Isotopic Scrambling Risk Low (Stable Methyl/Aryl)Medium (Depends on position)N/A
          USP <1225> Suitability High (Bioanalysis/Trace)MediumLow (Requires extensive validation)
          Isotopic Stability & Cross-Talk

          Azelastine-13C-d3 typically places the label on the N-methyl group (d3) and a stable ring carbon (13C). This prevents Hydrogen-Deuterium Exchange (HDX) , a phenomenon where deuterium on acidic positions (e.g., -OH, -NH) swaps with solvent protons, causing signal loss.

          • Cross-Talk: The +4 Da shift is sufficient to avoid interference from the natural M+0, M+1, and M+2 isotopes of native Azelastine (Chlorine isotopes naturally create a wide envelope; +4 Da clears the 37Cl contribution).

          Experimental Protocol: Self-Validating LC-MS/MS Workflow

          This protocol is designed to validate the suitability of Azelastine-13C-d3 for a USP-compliant bioanalytical method.

          Materials
          • Analyte: Azelastine Hydrochloride (USP Reference Standard).[2][3][4][5]

          • Internal Standard: Azelastine-13C-d3 Hydrochloride (ISO 17034 Certified).

          • Matrix: Human Plasma (K2EDTA).

          Step-by-Step Methodology
          Step 1: Stock Preparation
          • Dissolve Azelastine-13C-d3 to 1.0 mg/mL in Methanol (free base equivalent).

          • Store at -20°C. Critical: Verify stability by comparing fresh vs. aged stock (Acceptance: ±5%).

          Step 2: Sample Extraction (Protein Precipitation)
          • Aliquot 100 µL plasma into a 96-well plate.

          • Add 20 µL IS Working Solution (50 ng/mL Azelastine-13C-d3 in 50% MeOH).

          • Add 300 µL Acetonitrile (precipitating agent).

          • Vortex (5 min) and Centrifuge (4000 rpm, 10 min, 4°C).

          • Transfer supernatant to injection vial.

          Step 3: LC-MS/MS Parameters
          • Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., UPLC BEH).

          • Mobile Phase: (A) 0.1% Formic Acid in Water / (B) Acetonitrile.

          • Gradient: 5% B to 95% B over 2.0 min.

          • Transitions (MRM):

            • Azelastine: m/z 382.2 → 112.2[6]

            • Azelastine-13C-d3: m/z 386.2 → 116.2 (Confirm mass shift corresponds to fragment).

          Step 4: Validation Calculation (Matrix Factor)

          Calculate the IS-Normalized Matrix Factor (MF) according to EMA/FDA guidelines:

          
          
          
          
          
          Acceptance Criteria: The CV of the IS-Normalized MF across 6 lots of matrix should be < 15%.

          Visualizing the Decision Logic

          The following diagram illustrates the decision process for selecting Azelastine-13C-d3 over other standards, emphasizing the "USP Compliance" checkpoint.

          IS_Selection_Workflow Start Select Internal Standard for Azelastine Assay MethodType Method Type? Start->MethodType HPLC_UV USP Monograph (HPLC-UV) MethodType->HPLC_UV Compendial LC_MS Bioanalysis / Impurity (LC-MS/MS) MethodType->LC_MS High Sensitivity ExtStd External Standard (USP Azelastine RS) HPLC_UV->ExtStd IsotopeChoice Isotope Selection LC_MS->IsotopeChoice Deuterium Deuterium Only (Azelastine-d3) IsotopeChoice->Deuterium Hybrid Hybrid Label (Azelastine-13C-d3) IsotopeChoice->Hybrid Eval_D Risk: RT Shift & Scrambling Deuterium->Eval_D Eval_H Benefit: Co-elution & Stability Hybrid->Eval_H Validation Validation (USP <1225>) Eval_D->Validation Fails Matrix Test? Eval_H->Validation Passes

          Caption: Decision tree for selecting Azelastine Reference Materials based on analytical requirements and regulatory compliance.

          Compliance Checklist for Researchers

          When sourcing Azelastine-13C-d3 hydrochloride , ensure the Certificate of Analysis (CoA) includes:

          • Chemical Purity: >98% (by HPLC).

          • Isotopic Enrichment: >99% (to minimize contribution to unlabeled analyte signal).

          • Identity: 1H-NMR and Mass Spectra confirming the position of the label.

          • Salt Form: Explicitly stated as Hydrochloride (MW adjustment required if free base is used).

          References

          • United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures. USP-NF.[2][7] Link

          • European Medicines Agency (EMA). ICH Guideline M10 on Bioanalytical Method Validation. (2022).[8] Link

          • LGC Standards. Azelastine-13C,d3 Product Specification.Link

          • Cayman Chemical. Azelastine-13C-d3 (hydrochloride) Product Insert.Link

          • BenchChem. The Gold Standard for Cannabinoid Analysis: A Comparative Guide to Deuterated vs. C13 Internal Standards. (2025).[2][9][10] Link

          • Stokvis, E., et al. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. (2005). Link

          Sources

          Safety Operating Guide

          Personal protective equipment for handling Azelastine-13C-d3 (hydrochloride)

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary

          Handling Azelastine-13C-d3 (hydrochloride) requires a dual-threat mitigation strategy. You must protect the operator from the potent pharmacological effects of the compound (specifically reproductive toxicity and acute oral toxicity) and protect the sample from isotopic dilution or cross-contamination.

          As a stable isotope-labeled internal standard (SIL-IS), this compound is chemically identical to the generic API Azelastine in terms of toxicity but holds significantly higher financial and analytical value. The protocols below integrate USP <800> hazardous drug standards with Trace Organic Analysis best practices.

          Hazard Profile & Risk Assessment

          Before selecting PPE, we must quantify the risk. Azelastine HCl is a potent H1-receptor antagonist with systemic effects.

          ParameterClassificationCritical H-CodesOperational Implication
          Acute Toxicity Oral: Category 4H302: Harmful if swallowed.[1][2][3]Dust ingestion is the primary vector.
          Reproductive Toxicity Category 2H361: Suspected of damaging fertility or the unborn child.Zero-tolerance for dermal contact or inhalation.
          Target Organs CNS, RespiratoryH335: May cause respiratory irritation.[4]Powder handling must occur under negative pressure.
          Isotopic State Stable (Non-Radioactive)N/ANo lead shielding required. Focus is on chemical containment.[5]

          Scientist's Note: The "d3" (deuterium) and "13C" labels do not alter the toxicological profile compared to the unlabeled standard. Treat this substance with the same rigor as the neat API.

          Personal Protective Equipment (PPE) Matrix

          The following PPE standards are non-negotiable for handling Azelastine-13C-d3 in powder form (weighing/transfer).

          A. Respiratory Protection (The Primary Barrier)
          • Requirement: Handling open powder must be performed inside a Class II, Type A2 Biological Safety Cabinet (BSC) or a dedicated Chemical Fume Hood with HEPA filtration.

          • Why: Azelastine HCl is a fluffy, electrostatic powder. Open-bench weighing guarantees aerosolization.

          • Backup: If a hood is unavailable (not recommended), a P100/N95 respirator is the absolute minimum, but this protects only the user, not the sample.

          B. Dermal Protection (Gloves)[6]
          • Requirement: Double-gloving with ASTM D6978-rated Nitrile gloves.

            • Inner Glove: Bright color (e.g., orange/purple) to act as a breach indicator.

            • Outer Glove: Standard Nitrile (minimum 4 mil thickness).

            • Technique: The outer glove must cover the cuff of the lab coat.

          • Causality:

            • Safety: Permeation rates for Azelastine are not standard; double layers increase breakthrough time.

            • Integrity: The outer glove is "sacrificial." If you touch the balance or spatula, you can strip the outer glove and immediately have a clean inner glove to type on a keyboard or handle a micropipette, preventing cross-contamination.

          C. Ocular & Body Protection[7][8]
          • Eyes: Chemical safety goggles (ANSI Z87.1) or safety glasses with side shields. Contact lenses should be avoided in the lab when handling powders.

          • Body: Rear-closing gown (impervious front) or a buttoned lab coat with Tyvek sleeve covers.

            • Why Sleeve Covers? They bridge the gap between glove and coat, preventing skin exposure to dust and preventing skin squames (keratin) from contaminating the LC-MS standard.

          Visualization: PPE Decision Logic

          PPE_Decision_Matrix Start Start: Handling Azelastine-13C-d3 State Physical State? Start->State Solid Solid / Powder (High Risk) State->Solid Weighing/Transfer Liquid Solution / Aliquot (Moderate Risk) State->Liquid Pipetting/Dilution Hood Engineering Control: Class II BSC or Fume Hood Solid->Hood Bench Engineering Control: Benchtop (with absorbent pad) Liquid->Bench Resp Respiratory: N95 (if no hood) or PAPR Hood->Resp Emergency Only Gloves_Solid Gloves: Double Nitrile (ASTM D6978) Hood->Gloves_Solid Gloves_Liquid Gloves: Single Nitrile Bench->Gloves_Liquid

          Figure 1: Decision matrix for PPE selection based on the physical state of the compound. Red indicates high-risk pathways requiring engineering controls.

          Operational Protocol: Safe Handling & Solubilization

          This workflow ensures the operator is protected from the Repro-Tox hazards while maintaining the isotopic purity of the standard.

          Step 1: Preparation (The "Clean" Zone)
          • Static Control: Use an ionizing fan or anti-static gun on the weighing vessel. Azelastine HCl salts are prone to static cling; static discharge can "flick" powder onto your gloves.

          • Surface Prep: Line the hood surface with a plastic-backed absorbent pad. This captures any micro-spills and allows for easy disposal.

          Step 2: Weighing (The "Hot" Zone)
          • Don PPE: Put on double gloves and sleeve covers.

          • Transfer: Open the vial inside the hood. Use a disposable antistatic spatula.

          • Solubilization (In-Vial): If possible, add the solvent (e.g., Methanol or DMSO) directly to the shipping vial to avoid powder transfer entirely. This is the safest method for quantitative recovery.

            • Tip: Azelastine HCl is soluble in DMSO (>10 mg/mL) and Methanol.

          • Decon: Wipe the exterior of the vial with a Kimwipe dampened with methanol before removing it from the hood.

          Step 3: Doffing (Removal)[5][9]
          • Outer Gloves: Remove outer gloves inside the hood and dispose of them in the hazardous waste container.

          • Transport: Move the sealed, wiped-down solution to the storage area (Freezer, -20°C).

          • Wash: Wash hands thoroughly with soap and water immediately after leaving the lab.

          Visualization: Operational Workflow

          Handling_Workflow Storage Storage (-20°C, Desiccated) Equilibration Equilibration (Room Temp, 30 mins) Storage->Equilibration Prevent Condensation Weighing Weighing/Solubilization (Fume Hood + Double Gloves) Equilibration->Weighing Open Vial Decon Vial Decontamination (Solvent Wipe) Weighing->Decon Seal Container Waste Disposal (Hazardous Incineration) Weighing->Waste Disposables Decon->Storage Return Stock

          Figure 2: End-to-end workflow for handling Azelastine-13C-d3, emphasizing temperature equilibration to prevent moisture uptake (hygroscopicity).

          Disposal & Decontamination

          Because Azelastine is a halogenated pharmaceutical agent, it cannot be disposed of in standard drains or trash.

          • Solid Waste: All contaminated gloves, weighing boats, and paper towels must go into RCRA-regulated hazardous waste containers (often labeled for "Cytotoxic/Drug Waste").

          • Liquid Waste: Solvent waste containing Azelastine must be segregated into "Halogenated Organic Waste" streams due to the chlorine atoms in the Azelastine structure and the potential use of chlorinated solvents.

          • Spill Cleanup:

            • Do not dry sweep.

            • Cover with wet paper towels (solvent or water) to prevent dust generation.

            • Wipe up and dispose of as hazardous waste.[6][7]

            • Clean area with a detergent solution followed by a solvent rinse.

          References

          • National Center for Biotechnology Information (PubChem). Azelastine Hydrochloride Compound Summary. Retrieved from [Link]

          • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

          • European Chemicals Agency (ECHA). Substance Information: Azelastine Hydrochloride. Retrieved from [Link]

          Sources

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          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.